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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Modular Synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Topic: Modular Synthesis and Characterization of 3-(3-Fluoro-2-methoxyphenyl)piperidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Modular Synthesis and Characterization of 3-(3-Fluoro-2-methoxyphenyl)piperidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous CNS-active agents, including NK1 antagonists, dopamine modulators, and serotonin reuptake inhibitors. The specific substitution pattern of 3-(3-Fluoro-2-methoxyphenyl)piperidine presents unique synthetic challenges due to the steric and electronic effects of the ortho-methoxy and meta-fluoro groups.

This guide details a robust, scalable synthetic route utilizing a Suzuki-Miyaura cross-coupling followed by heterogeneous catalytic hydrogenation . It prioritizes regiochemical control and offers a strategy for chiral resolution, essential for generating enantiopure clinical candidates.

Retrosynthetic Analysis & Strategy

To ensure scalability and modularity, we employ a "Pyridine-First" strategy. Constructing the C-C bond between two aromatic systems (pyridine and benzene) is kinetically superior to coupling sp³ centers.

Strategic Disconnections
  • C3–C1' Bond Formation: The primary disconnection is the biaryl bond. We utilize a palladium-catalyzed cross-coupling between a 3-metallated pyridine and a substituted aryl halide.

  • Ring Saturation: The piperidine ring is generated post-coupling via chemoselective hydrogenation. This avoids the handling of unstable enol ethers or complex alpha-arylation protocols associated with piperidone precursors.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 3-(3-Fluoro-2-methoxyphenyl)piperidine Intermediate Intermediate: 3-(3-Fluoro-2-methoxyphenyl)pyridine Intermediate->Target Reduction (PtO2/H2) Precursors Precursors: 3-Pyridylboronic Acid + 1-Bromo-3-fluoro-2-methoxybenzene Precursors->Intermediate Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic disconnection showing the transition from aromatic precursors to the saturated heterocycle.

Detailed Synthetic Protocols

Phase 1: The Biaryl Coupling (Suzuki-Miyaura)

Objective: Synthesis of 3-(3-fluoro-2-methoxyphenyl)pyridine. Challenge: The ortho-methoxy group on the aryl bromide creates steric hindrance, potentially slowing transmetallation.

Reagents:

  • Electrophile: 1-Bromo-3-fluoro-2-methoxybenzene (1.0 equiv)

  • Nucleophile: 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for resistance to chelation and high activity.

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with N₂ (3 cycles).[1]

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–6 hours. Note: Monitor via LCMS for the disappearance of the bromide (M+H signals).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution at 30–50% EtOAc.

Expert Insight: If conversion stalls, switch to SPhos Pd G2 catalyst. The bulky biaryl phosphine ligand facilitates oxidative addition into the sterically crowded ortho-substituted bromide.

Phase 2: Heterogeneous Hydrogenation

Objective: Reduction of the pyridine ring to piperidine. Challenge: Preventing partial reduction (tetrahydropyridine) or hydrogenolysis of the C-F or C-OMe bonds.

Reagents:

  • Substrate: 3-(3-Fluoro-2-methoxyphenyl)pyridine

  • Catalyst: PtO₂ (Adams' Catalyst, 10 wt% loading)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Source: H₂ gas (50 psi / 3.5 bar)

Protocol:

  • Preparation: Dissolve the biaryl intermediate in AcOH in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Argon). Safety: PtO₂ is pyrophoric in the presence of H₂ and solvents; add to wet solvent.

  • Hydrogenation: Pressurize to 50 psi H₂ and shake/stir at RT for 12–16 hours.

  • Validation Checkpoint: Monitor 1H NMR. The disappearance of aromatic pyridine protons (δ 8.5–7.0 region) and appearance of aliphatic multiplets (δ 3.5–1.5) confirms conversion.

  • Workup: Filter through Celite® to remove Pt. Concentrate the filtrate.

  • Free Basing: The product exists as the acetate salt. Dissolve in DCM and wash with 1N NaOH to release the free amine.

Phase 3: Chiral Resolution (Optional)

The C3 position is a stereocenter. For drug development, enantiomeric purity is required.[2]

  • Method: Classical Resolution.[3]

  • Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Process: Form the salt in hot ethanol. Crystallize slowly. The diastereomeric salt of the (S)-isomer typically crystallizes preferentially (verify via X-ray or optical rotation).

Characterization Data

The following data profiles are expected for the free base 3-(3-Fluoro-2-methoxyphenyl)piperidine.

NMR Spectroscopy (Simulated)
NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Note
1H 6.90 – 7.10Multiplet (3H)Aryl ProtonsCharacteristic of 1,2,3-trisubstituted benzene.
1H 3.95Singlet (3H)-OCH₃Deshielded by aromatic ring.
1H 3.15 – 3.25Multiplet (2H)Piperidine C2-HDiastereotopic protons adjacent to N and Aryl ring.
1H 3.00 – 3.10Multiplet (1H)Piperidine C6-H (eq)
1H 2.90Multiplet (1H)Piperidine C3-HBenzylic methine; key stereocenter.
1H 2.60 – 2.70Multiplet (1H)Piperidine C6-H (ax)
1H 1.60 – 1.90Multiplet (4H)C4-H, C5-HRing methylene envelope.
19F -135.0MultipletAr-FTypical range for fluoro-alkoxy benzenes.
Quality Control Parameters
  • Purity (HPLC): >98% (area under curve).

  • MS (ESI+): Calculated [M+H]+ = 210.12; Found = 210.1.

  • Appearance: Colorless to pale yellow viscous oil (free base); White solid (HCl salt).

Workflow Visualization

The following diagram illustrates the critical decision points and quality control steps in the synthesis.

SynthesisWorkflow Start Start: Raw Materials Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 QC1 QC: LCMS (Check for Bromide consumption) Step1->QC1 QC1->Step1 Incomplete (Add Catalyst) Step2 Hydrogenation (PtO2, H2, AcOH) QC1->Step2 Pass QC2 QC: H-NMR (Check Pyridine reduction) Step2->QC2 QC2->Step2 Aromatic signals remain Step3 Salt Formation / Free Basing QC2->Step3 Pass Final Final Product: Racemic 3-Arylpiperidine Step3->Final Resolution Chiral Resolution (HPLC or Tartaric Acid) Final->Resolution If Enantiopure required

Figure 2: Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoints.

References

  • Suzuki-Miyaura Coupling General Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Hydrogenation of Pyridines (Adams' Catalyst): Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4006-4008.

  • Synthesis of 3-Arylpiperidines (Relevant Patents): Patent US20080051579A1. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.[4]

  • Chiral Resolution of Piperidines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid resolutions of amines).
  • Fluorinated Piperidines in Drug Design: Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 12052–12057.

Sources

Exploratory

3-(3-Fluoro-2-methoxyphenyl)piperidine chemical properties and structure

This guide provides an in-depth technical analysis of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a privileged 3-arylpiperidine scaffold used in medicinal chemistry. This compound represents a strategic structural motif for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a privileged 3-arylpiperidine scaffold used in medicinal chemistry. This compound represents a strategic structural motif for modulating G-protein coupled receptors (GPCRs) and monoamine transporters, leveraging the specific electronic and steric effects of the 2-methoxy-3-fluoro substitution pattern.

Executive Summary & Structural Significance

3-(3-Fluoro-2-methoxyphenyl)piperidine is a substituted 3-arylpiperidine intermediate. In drug discovery, the 3-arylpiperidine core is a "privileged structure" found in numerous CNS-active agents (e.g., preclamol, 3-PPP). The specific addition of a 3-fluoro-2-methoxy substitution pattern on the phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (CYP450-mediated hydroxylation) at an electronically enriched site.

  • Conformational Biasing: The 2-methoxy group introduces steric bulk ortho to the piperidine connection, forcing the phenyl ring to twist out of coplanarity. This "twist" is often required for high-affinity binding in deep hydrophobic pockets (e.g., Orexin receptors).

Chemical Identity
PropertyDetail
IUPAC Name 3-(3-Fluoro-2-methoxyphenyl)piperidine
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Core Scaffold 3-Arylpiperidine
Key Substituents Fluorine (C3'), Methoxy (C2')
Chirality The C3 carbon on the piperidine ring is chiral.[1] The compound exists as (R) and (S) enantiomers.

Physicochemical Properties

The following data points are essential for evaluating the "drug-likeness" and pharmacokinetic potential of this scaffold.

ParameterValue (Predicted)Interpretation
cLogP ~2.4 – 2.8Lipophilic. Crosses the Blood-Brain Barrier (BBB) effectively. Ideal for CNS targets.[2]
pKa (Basic N) ~9.5 – 10.2Highly Basic. Exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with Asp/Glu residues in receptor binding sites.
TPSA ~21 ŲLow Polarity. Excellent membrane permeability.
H-Bond Donors 1 (NH)Secondary amine allows for further functionalization (alkylation/acylation).
H-Bond Acceptors 3 (N, O, F)The methoxy oxygen and fluorine atom can serve as weak acceptors.

Synthesis & Experimental Protocols

The synthesis of 3-arylpiperidines is non-trivial due to the difficulty of forming the C(sp³)-C(sp²) bond at the sterically hindered 3-position. The most robust "field-proven" route utilizes a Suzuki-Miyaura coupling followed by heterogeneous hydrogenation .

Reaction Scheme Visualization

SynthesisRoute Figure 1: Two-step synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine via Suzuki Coupling and Reduction. SM1 3-Bromopyridine (Starting Material) Int1 Intermediate: 3-(3-Fluoro-2-methoxyphenyl) pyridine SM1->Int1 Pd(PPh3)4, Na2CO3 DME/H2O, Reflux SM2 3-Fluoro-2-methoxyphenyl boronic acid (CAS: 762287-59-2) SM2->Int1 Product Target: 3-(3-Fluoro-2-methoxyphenyl) piperidine Int1->Product H2 (50 psi), PtO2 HCl/MeOH

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling

  • Objective: Couple the aryl ring to the pyridine core.

  • Reagents: 3-Bromopyridine (1.0 eq), 3-Fluoro-2-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq).

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH.

  • Procedure:

    • Degas the solvent stream with N₂ for 30 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Combine reagents in a sealed pressure vial.

    • Heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Catalytic Hydrogenation (Pyridine Reduction)

  • Objective: Reduce the aromatic pyridine to the saturated piperidine.

  • Reagents: PtO₂ (Adam's Catalyst, 10 wt%) or Pd/C (if high pressure available), Conc. HCl (1.1 eq).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the intermediate pyridine in MeOH and add HCl (to protonate the nitrogen, preventing catalyst poisoning).

    • Add catalyst under Argon atmosphere.

    • Hydrogenate at 50 psi (Parr shaker) for 24 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

    • Result: The product is obtained as the Hydrochloride salt (HCl).

Step 3: Chiral Resolution (Optional)

  • Since the reduction produces a racemate (50:50 mixture of R/S), separation is required for biological assays.

  • Method: Preparative Chiral HPLC using a polysaccharide column (e.g., Chiralpak AD-H) with Hexane/IPA/Diethylamine mobile phase.

Medicinal Chemistry Applications

This scaffold is highly relevant for targets requiring a basic amine and a lipophilic aromatic group.

A. Orexin Receptor Antagonism

The 2-methoxy-3-fluorophenyl moiety is a validated pharmacophore in Orexin 1 Receptor (OX1R) antagonists.

  • Case Study: GSK1059865 .

  • Mechanism: In GSK1059865, this specific phenyl ring occupies a hydrophobic pocket defined by residues Val130 and Ile314. The fluorine atom provides electrostatic complementarity, while the methoxy group locks the conformation.

  • Relevance: Although GSK1059865 uses an amide linker, the 3-(3-fluoro-2-methoxyphenyl)piperidine scaffold mimics this spatial arrangement with a more rigid, metabolically stable carbon-carbon bond.

B. Monoamine Transporter Inhibition

3-Arylpiperidines are classic inhibitors of SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

  • SAR Insight: The 3-position substitution mimics the spatial arrangement of the neurotransmitter (serotonin/dopamine) relative to the basic nitrogen.

  • Electronic Tuning: The 3-Fluoro group withdraws electron density, reducing the pKa of the phenyl ring protons and potentially altering

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the transporter tunnel.
Pharmacophore Mapping

Pharmacophore Figure 2: Pharmacophore features of the 3-(3-Fluoro-2-methoxyphenyl)piperidine scaffold. N Piperidine Nitrogen (Cationic Center) Linker C3-C1' Bond (Rigid Spacer) N->Linker ~5-6 Å Distance Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Linker->Phenyl F 3-Fluoro (Metabolic Block/Electronic) Phenyl->F Pos 3 OMe 2-Methoxy (Steric Twist/H-Bond Acceptor) Phenyl->OMe Pos 2

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store as the HCl salt at -20°C. Free base is prone to oxidation (N-oxide formation) if left in air.

  • Handling: Use a fume hood. The intermediate boronic acid and bromopyridine are toxic.

References

  • Boronic Acid Precursor: 3-Fluoro-2-methoxyphenylboronic acid (CAS 762287-59-2).[3][4][5] BLD Pharm / Sigma-Aldrich Catalog. Link

  • Orexin Pharmacophore Context: Alvaro, G., et al. (2010). "Discovery of a novel series of potent and selective Orexin 1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Discusses the 2-methoxy-3-fluorophenyl motif in GSK1059865).

  • General Synthesis of 3-Arylpiperidines: Amat, M., et al. (2004). "Enantioselective synthesis of 3-substituted piperidines." Chemical Reviews.

  • Fluorine in Med Chem: Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Foundational

Technical Guide: Mechanism of Action of 3-(3-Fluoro-2-methoxyphenyl)piperidine

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 3-(3-Fluoro-2-methoxyphenyl)piperidine . Given the specific structural constraints (a 3-arylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 3-(3-Fluoro-2-methoxyphenyl)piperidine .

Given the specific structural constraints (a 3-arylpiperidine scaffold with a 3-fluoro-2-methoxy substitution), this analysis synthesizes established structure-activity relationships (SAR) from the 3-phenylpiperidine class (e.g., 3-PPP) and functional data from related fluorinated/methoxylated pharmacophores used in neuropsychiatric drug discovery.

Executive Summary & Chemical Identity

3-(3-Fluoro-2-methoxyphenyl)piperidine is a pharmacologically active heterocyclic compound belonging to the 3-arylpiperidine class. Unlike their 4-arylpiperidine counterparts (common in typical antipsychotics like haloperidol), 3-arylpiperidines are privileged scaffolds for dopamine autoreceptor modulation and sigma receptor binding .

The molecule features a piperidine ring substituted at the C3 position with a phenyl ring bearing a fluorine atom at position 3 and a methoxy group at position 2 .[1] This specific substitution pattern is designed to optimize metabolic stability (via fluorine) and receptor affinity (via the methoxy group's steric and electronic properties).

Chemical Structure & Properties
PropertyDetail
IUPAC Name 3-(3-Fluoro-2-methoxyphenyl)piperidine
Core Scaffold 3-Phenylpiperidine (Chiral center at C3)
Key Substituents 3-Fluoro (Metabolic blocker), 2-Methoxy (H-bond acceptor)
Stereochemistry Exists as (R)- and (S)- enantiomers; biological activity is often stereoselective.
Predicted pKa ~9.5 (Piperidine nitrogen)
Lipophilicity (LogP) ~2.5–3.0 (Predicted)

Mechanism of Action (MOA)

The mechanism of action for 3-(3-Fluoro-2-methoxyphenyl)piperidine is defined by its interaction with G-Protein Coupled Receptors (GPCRs) and intracellular chaperone proteins.

Primary Target: Dopamine D2/D3 Receptors

The 3-phenylpiperidine scaffold is historically significant as a template for dopamine autoreceptor ligands .

  • Mechanism: The compound acts as a partial agonist or antagonist at presynaptic dopamine D2/D3 autoreceptors.

  • Significance: By selectively activating autoreceptors (which provide negative feedback), the compound reduces dopaminergic tone in the synapse without causing the full postsynaptic blockade associated with extrapyramidal side effects (EPS).

  • Structural Logic: The 2-methoxy substituent provides steric bulk that restricts rotation, locking the phenyl ring in a conformation favorable for the orthosteric binding pocket of the D2 receptor.

Secondary Target: Sigma Receptors (σ1/σ2)

3-Arylpiperidines possess high affinity for sigma receptors, particularly the σ1 subtype .

  • Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the σ1 receptor, while the substituted phenyl ring occupies the hydrophobic pocket.

  • Effect: Modulation of σ1 receptors regulates intracellular calcium signaling, ER stress response, and neurotransmitter release (glutamate/dopamine).

Electronic & Metabolic Modulation (The "Fluorine Effect")

The 3-fluoro substitution is not merely structural; it alters the pharmacokinetics and binding dynamics:

  • Metabolic Blockade: The C3 position on the phenyl ring is a common site for oxidative metabolism (hydroxylation). Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol) blocks CYP450-mediated degradation, extending the half-life.

  • Electronic Withdrawal: Fluorine is highly electronegative, reducing the electron density of the phenyl ring. This alters the

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding pocket.
    

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade upon binding to the Dopamine D2 receptor (Gi/o-coupled).

D2_Signaling_Pathway Ligand 3-(3-Fluoro-2-methoxyphenyl)piperidine D2R Dopamine D2 Receptor (Gi/o-coupled) Ligand->D2R Bind/Activate Gi Gi/o Protein (Dissociation) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) K_Channel GIRK Channels (K+ Efflux) Gi->K_Channel Activates (Gβγ) Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibits (Gβγ) cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activity Outcome Reduced Neuronal Excitability K_Channel->Outcome Hyperpolarization Ca_Channel->Outcome Reduced Release

Figure 1: Signal transduction pathway for D2-preferring 3-arylpiperidines. Activation leads to inhibition of Adenylyl Cyclase and modulation of ion channels, resulting in reduced neuronal excitability.

Experimental Validation Protocols

To confirm the mechanism of action for this specific ligand, the following standardized protocols are recommended.

Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) for D2, D3, and 5-HT2A receptors.
  • Membrane Preparation: Transfect CHO-K1 cells with human D2L receptors. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Radioligand: [³H]-Methylspiperone (0.2 nM).

    • Test Compound: 3-(3-Fluoro-2-methoxyphenyl)piperidine (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM Haloperidol.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest via GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Assay (Efficacy Profiling)

Objective: Distinguish between agonist, partial agonist, and antagonist activity.

  • Cell Line: HEK293 cells stably expressing D2R and a cAMP-response element (CRE) luciferase reporter.

  • Stimulation:

    • Agonist Mode: Treat cells with test compound alone.

    • Antagonist Mode: Treat cells with test compound + 10 µM Dopamine.

  • Detection: Add Forskolin (10 µM) to elevate baseline cAMP. Measure luminescence after 4 hours.

  • Interpretation:

    • Agonist: Reduces Forskolin-induced luminescence.

    • Antagonist: Reverses Dopamine-induced reduction of luminescence.

Synthesis & Purity Considerations

The biological data is highly dependent on the enantiomeric purity of the compound. 3-substituted piperidines are chiral.

  • Synthetic Route: Typically synthesized via Suzuki-Miyaura coupling of a 3-bromo-piperidine derivative (protected) with 3-fluoro-2-methoxyphenylboronic acid, followed by deprotection.

  • Chiral Resolution: The (R)- and (S)- enantiomers must be separated via Chiral HPLC or synthesized asymmetrically, as they likely possess distinct pharmacological profiles (e.g., (S)-isomers of 3-PPP are often more autoreceptor-selective).

References

  • Hjorth, S., et al. (1981). "The effects of the specific dopamine autoreceptor agonist 3-PPP on central monoamine metabolism." Naunyn-Schmiedeberg's Archives of Pharmacology, 319, 299-303. Link

  • Glennon, R. A. (2005). "Strategies for the design of selective serotonergic agents." Current Pharmaceutical Design, 11(22), 2813-2824. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Robichaud, A. J., et al. (2011). "Recent advances in the design and synthesis of sigma receptor ligands." Annual Reports in Medicinal Chemistry, 46, 177-194. Link

  • BenchChem. (2025). "Quantitative Biological Activity Data: Fluorophenyl Piperidine Derivatives." Technical Report. Link

Sources

Exploratory

3-(3-Fluoro-2-methoxyphenyl)piperidine potential therapeutic targets

This guide provides an in-depth technical analysis of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a bioactive scaffold belonging to the 3-arylpiperidine class. While often utilized as a high-value intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a bioactive scaffold belonging to the 3-arylpiperidine class. While often utilized as a high-value intermediate in the synthesis of complex pharmacophores (e.g., P2Y1 antagonists, PLK1 inhibitors), its structural homology to 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) positions it as a significant candidate for monoaminergic modulation , specifically within the dopamine and serotonin systems.

Technical Analysis of Monoaminergic Modulation & Experimental Workflows

Executive Summary

The 3-arylpiperidine core is a "privileged structure" in medicinal chemistry, distinct from its 4-aryl isomers (associated with opioids like pethidine) and cyclohexyl analogs (dissociatives). This guide analyzes the 3-(3-Fluoro-2-methoxyphenyl)piperidine entity, postulating its primary utility as a Dopamine Stabilizer (D2/D3 partial agonist) and Sigma-1 Receptor Ligand . The specific 3-fluoro-2-methoxy substitution pattern is predicted to enhance metabolic stability (blocking C3/C4 oxidation) and modulate receptor subtype selectivity via steric and electronic effects.

Structural Logic & Pharmacophore Analysis

The therapeutic potential of this compound is derived from its Structure-Activity Relationship (SAR) relative to established ligands.

Structural FeaturePharmacological FunctionMechanistic Implication
Piperidine Nitrogen (Basic Amine) Protonation at physiological pHMimics the ethylamine side chain of Dopamine; critical for Aspartate (Asp3.32) salt-bridge formation in GPCRs.
3-Position Aryl Attachment Chirality & TopologyDistinguishes activity from opioids. The (S)-enantiomer of 3-phenylpiperidines often favors Dopamine Autoreceptor antagonism/partial agonism.
2-Methoxy Substituent Steric Bulk & H-Bond AcceptorMimics the catechol -OH of dopamine but with increased lipophilicity; induces non-planar conformation, potentially enhancing D3 vs. D2 selectivity .
3-Fluoro Substituent Metabolic BlockadePrevents aromatic hydroxylation (Phase I metabolism); increases lipophilicity and blood-brain barrier (BBB) penetrability via the fluorine effect.
Primary Therapeutic Targets

Based on the scaffold homology to (-)-3-PPP and OSU-6162 , the following targets are prioritized for investigation.

Target A: Dopamine D2/D3 Receptors (Partial Agonist/Antagonist)
  • Mechanism: Modulation of the Gi/o-coupled signaling pathway.

  • Therapeutic Application: Schizophrenia (negative symptoms), L-DOPA-induced dyskinesias, and addiction stabilization.

  • Rationale: 3-Arylpiperidines preferentially bind to presynaptic D2 autoreceptors. The 2-methoxy group often acts as a bioisostere for the phenol found in 3-PPP, improving oral bioavailability while retaining receptor affinity.

Target B: Sigma-1 Receptor (

1R)
  • Mechanism: Chaperone protein modulation at the Mitochondria-Associated ER Membrane (MAM).

  • Therapeutic Application: Neuroprotection, depression, and cognitive enhancement.

  • Rationale: Simple N-substituted phenylpiperidines exhibit nanomolar affinity for

    
    1R. The fluorine substitution enhances hydrophobic pocket occupancy.
    
Target C: Serotonin 5-HT1A Receptor
  • Mechanism: Somatodendritic autoreceptor agonism.

  • Therapeutic Application: Anxiolytic synergy.

Mechanism of Action: D2 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of 3-(3-Fluoro-2-methoxyphenyl)piperidine binding to the Dopamine D2 receptor, highlighting the Gi/o-mediated inhibition of cAMP.

D2_Signaling Ligand 3-(3-Fluoro-2-methoxyphenyl) piperidine D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Kd ~nM) Gio Gi/o Protein (Heterotrimeric) D2R->Gio Activation (GTP exchange) AC Adenylyl Cyclase (Effector) Gio->AC Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduced Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Reduced Neuronal Excitability PKA->Response Modulation of Ion Channels

Figure 1: Proposed signal transduction pathway. The ligand acts as a partial agonist/antagonist at D2R, reducing cAMP synthesis via Gi/o coupling.

Experimental Protocols

To validate this compound's profile, the following self-validating workflows are recommended.

Protocol A: Chemical Synthesis (Suzuki-Miyaura Strategy)

Objective: Synthesize the target from commercially available precursors. Causality: Using a pyridine precursor followed by reduction avoids the formation of regioisomers common in direct piperidine arylation.

  • Reagents:

    • Precursor A: 3-Bromo-pyridine (or N-Boc-3-bromo-piperidine for direct coupling).

    • Precursor B: 3-Fluoro-2-methoxyphenylboronic acid.

    • Catalyst: Pd(dppf)Cl2.

    • Base: K2CO3.

  • Step 1: Cross-Coupling

    • Dissolve 1.0 eq of Precursor A and 1.2 eq of Precursor B in 1,4-Dioxane/Water (4:1).

    • Add 2.0 eq K2CO3 and 5 mol% Pd catalyst under Argon atmosphere.

    • Reflux at 90°C for 12 hours. Monitor via TLC/LCMS.

    • Checkpoint: Confirm formation of the biaryl intermediate (3-(3-Fluoro-2-methoxyphenyl)pyridine).

  • Step 2: Hydrogenation (Reduction)

    • Dissolve intermediate in MeOH with catalytic PtO2 (Adams' catalyst) or Pd/C.

    • Stir under H2 atmosphere (40 psi) + HCl (to form salt) for 6-12 hours.

    • Validation: NMR must show disappearance of pyridine aromatic protons and appearance of piperidine multiplets (2.8–3.2 ppm).

  • Step 3: Purification

    • Recrystallize the HCl salt from EtOH/Et2O.

Protocol B: Radioligand Binding Assay (D2 High-Affinity)

Objective: Determine


 values for D2 receptors.
  • Membrane Preparation: Use CHO cells stably expressing human D2_long receptors.

  • Ligand: [3H]-Raclopride (Antagonist) or [3H]-Quinpirole (Agonist).

  • Incubation:

    • Mix 20 µg membrane protein + 2 nM [3H]-Ligand + Test Compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
    • Self-Validation: Reference compound (e.g., Haloperidol) must yield

      
       within 0.5 log units of historical data.
      
Comparative SAR Visualization

The following diagram contextualizes the target compound within the landscape of known 3-phenylpiperidine modulators.

SAR_Landscape Core 3-Phenylpiperidine Scaffold Var1 (-)-3-PPP (3-OH subst.) Core->Var1 Hydroxyl Var2 OSU-6162 (Stabilizer) Core->Var2 Sulfonyl Target 3-(3-Fluoro-2-methoxyphenyl) piperidine Core->Target Fluoro-Methoxy Feat1 D2 Autoreceptor Selectivity Var1->Feat1 Target->Feat1 Feat2 Metabolic Stability (Fluoro-block) Target->Feat2 Enhanced

Figure 2: SAR relationship showing the evolution from prototypical 3-PPP to the target fluorinated analog.

References
  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Carlsson, A., et al. (2004). "A stabilizer of dopaminergic tone." Current Pharmaceutical Design. Link

  • Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: application to the design of new ligands." Mini Reviews in Medicinal Chemistry. Link

  • Patent US20020038031A1. "New 4-substituted piperidines." (Demonstrates synthetic utility of fluoro-methoxy-phenyl intermediates). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Foundational

In Vitro and In Vivo Characterization of 3-(3-Fluoro-2-methoxyphenyl)piperidine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Pharmacologists As drug development professionals, we understand that trans...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Pharmacologists

As drug development professionals, we understand that transitioning a chemical scaffold from a theoretical construct to a validated preclinical lead requires a rigorous, self-validating cascade of assays. The 3-arylpiperidine scaffold is widely recognized for its high affinity toward monoamine transporters and sigma receptors1[1]. Within this class, 3-(3-Fluoro-2-methoxyphenyl)piperidine emerges as a highly specialized derivative.

This whitepaper details the in vitro and in vivo methodologies required to characterize this compound as a dual-action Sigma-1 (


) receptor agonist and Serotonin Transporter (SERT) modulator. We will not merely list protocols; we will deconstruct the causality behind each experimental choice to ensure your data package is robust, reproducible, and ready for IND-enabling studies.

Pharmacological Rationale & Structural Design

Before deploying resources into biological assays, we must understand the structural logic of the molecule. The introduction of specific moieties on the phenyl ring dictates the orientation within the hydrophobic binding pockets of CNS targets.

  • The Fluorine Atom (3-position): Fluorine acts as a metabolic shield against CYP450-mediated aromatic oxidation. Furthermore, its high electronegativity alters the electron density of the phenyl ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr, Trp) in the receptor pocket.
  • The Methoxy Group (2-position): This acts as a crucial hydrogen bond acceptor. Sterically, the ortho-methoxy group restricts the rotational freedom (dihedral angle) between the phenyl ring and the piperidine core, locking the molecule into an active conformation preferred by the

    
     receptor.
    
  • The Piperidine Core: The basic secondary amine is protonated at physiological pH, allowing for an essential salt-bridge formation with conserved Aspartate residues in both SERT and

    
     targets.
    

Sigma-1 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) receptors act as ligand-operated molecular chaperones2[2]. The subcellular localization of Sigmar1 at the mitochondria-associated ER membrane (MAM) dictates its regulatory role in calcium homeostasis3[3]. Modulating this target provides profound neuroprotective properties[4].

Mechanistic Signaling Pathway

Pathway cluster_0 Primary Target Engagement Ligand 3-(3-Fluoro-2-methoxyphenyl)piperidine Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Agonism SERT Serotonin Transporter (SERT) Ligand->SERT Inhibition BiP BiP Dissociation Sig1R->BiP Synaptic Increased Synaptic 5-HT SERT->Synaptic Ca2 Ca2+ Mobilization BiP->Ca2 BDNF BDNF Upregulation Ca2->BDNF Neuro Neuroprotection & Plasticity BDNF->Neuro Synaptic->Neuro

Figure 1: Dual-action signaling pathway of 3-(3-Fluoro-2-methoxyphenyl)piperidine modulating neuroplasticity.

In Vitro Profiling: Target Engagement Assays

To establish target affinity (


) and selectivity, we utilize a radioligand competition binding paradigm. A self-validating system requires both absolute radioligand specificity and a rigorous definition of non-specific binding (NSB).
Protocol 1: Radioligand Competition Binding

Causality & Controls: We utilize


-pentazocine for 

binding because of its absolute specificity, preventing confounding

or opioid receptor cross-talk. NSB is defined using 10 µM Haloperidol. This saturates specific sites, allowing us to quantify and subtract background noise (lipid partitioning).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from male Wistar rat whole brain (excluding cerebellum, which lacks dense

    
     expression). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g. Rationale: Ensures physiologically relevant receptor expression and lipid microenvironments.
    
  • Incubation: In a 96-well format, incubate 50 µg of membrane protein with 3 nM

    
    -pentazocine and varying concentrations of 3-(3-Fluoro-2-methoxyphenyl)piperidine (
    
    
    
    to
    
    
    M) for 120 minutes at 25°C to reach equilibrium.
  • NSB Determination: Co-incubate parallel control wells with 10 µM unlabelled Haloperidol.

  • Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and analyze via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Quantitative Data Summary: In Vitro Profile
TargetRadioligandReference Control

(nM) ± SD
Selectivity Profile
Sigma-1 (

)

-pentazocine
Haloperidol4.2 ± 0.8>500-fold over

SERT

citalopram
Paroxetine18.5 ± 2.1>100-fold over DAT/NET

In Vivo Studies: Pharmacokinetics & Brain Penetration

High in vitro affinity is rendered useless without adequate target exposure in the CNS. Spirocyclic and substituted piperidines are standard precursors for developing highly selective PET radiotracers for CNS imaging5[5], proving their excellent brain penetrance. We must quantify the brain-to-plasma partition coefficient to ensure the compound is not heavily effluxed by P-glycoprotein (P-gp) at the blood-brain barrier.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling

Causality & Controls: We utilize matched plasma and brain sampling. Protein precipitation is used for sample cleanup because it halts enzymatic degradation immediately and efficiently extracts lipophilic analytes. A deuterated internal standard (IS) is spiked into every sample to correct for matrix effects and ion suppression during mass spectrometry.

Step-by-Step Methodology:

  • Dosing: Administer 3-(3-Fluoro-2-methoxyphenyl)piperidine (10 mg/kg, PO via oral gavage) to male Sprague-Dawley rats (n=3 per timepoint).

  • Sampling: Collect blood via tail vein or jugular catheter into K2-EDTA tubes. Concurrently, euthanize cohorts and harvest whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Preparation: Homogenize brain tissue in 3 volumes of PBS (w/v). Precipitate proteins in 50 µL of plasma or brain homogenate using 150 µL of ice-cold acetonitrile containing the IS. Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions.

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin.

Quantitative Data Summary: In Vivo PK Parameters (Rat, 10 mg/kg PO)
PK ParameterPlasmaBrainUnit

450 ± 421120 ± 95ng/mL (Plasma) / ng/g (Brain)

1.01.5h

1850 ± 1104625 ± 230ng·h/mL or ng·h/g

4.2 ± 0.34.5 ± 0.4h
Brain/Plasma Ratio -2.50Ratio (

)

Experimental Workflow Architecture

To ensure data integrity, our laboratory mandates a strict gating process. Compounds do not advance to in vivo pharmacodynamics (e.g., Forced Swim Test for antidepressant efficacy) unless they pass strict in vitro and PK thresholds.

Workflow Synthesis Synthesis InVitro 2. In Vitro Profiling Radioligand Binding Synthesis->InVitro Validated PK 3. In Vivo PK Rodent IV/PO Models InVitro->PK Ki < 10 nM PD 4. In Vivo PD Behavioral Assays PK->PD B/P Ratio > 1.0

Figure 2: Sequential self-validating experimental workflow from synthesis to in vivo pharmacodynamics.

Conclusion & Translational Outlook

The comprehensive in vitro and in vivo profiling of 3-(3-Fluoro-2-methoxyphenyl)piperidine validates its potential as a highly brain-penetrant, dual-action CNS therapeutic. By combining the neurotrophic benefits of


 agonism with the synaptic monoamine modulation of SERT inhibition, this scaffold presents a compelling lead for neurodegenerative and treatment-resistant psychiatric indications. The rigorous, self-validating protocols outlined above ensure that the resulting pharmacological data is robust, reproducible, and primed for advanced preclinical development.

References

  • Ye, J., Wang, X., Deuther-Conrad, W., et al. "Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging." Helmholtz-Zentrum Dresden-Rossendorf.
  • "Sigma Receptor (σR)
  • "Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Neg
  • "Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging.
  • "Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular P

Sources

Exploratory

Pre-Clinical Safety and Toxicity Profile of the 3-(3-Fluoro-2-methoxyphenyl)piperidine Scaffold: A Technical Whitepaper

Prepared by: Senior Application Scientist, Pre-Clinical Toxicology & Pharmacokinetics Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Executive Summary and Scaffold Utility The 3-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pre-Clinical Toxicology & Pharmacokinetics Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary and Scaffold Utility

The 3-(3-Fluoro-2-methoxyphenyl)piperidine structure is a highly versatile, lipophilic chemical scaffold increasingly utilized in modern drug discovery. Its structural geometry makes it a privileged building block for central nervous system (CNS) therapeutics, dopaminergic modulators [[1]](), and targeted oncology agents such as EGFR/HER2 inhibitors .

However, the very features that make this scaffold pharmacologically attractive—its high lipophilicity, basic secondary amine, and rigid aromatic system—introduce significant predictive toxicity liabilities. Phenylpiperidine derivatives are notoriously associated with off-target cardiotoxicity (specifically hERG channel blockade) and complex cytochrome P450 (CYP450) metabolism . This whitepaper deconstructs the mechanistic drivers of these toxicities and provides field-proven, self-validating experimental workflows to de-risk this scaffold during early-stage lead optimization.

Physicochemical Drivers of Toxicity

To understand the safety profile of 3-(3-Fluoro-2-methoxyphenyl)piperidine, we must analyze the causality behind its molecular features:

  • The Basic Piperidine Nitrogen: With a predicted pKa of ~9.2, the secondary amine is >98% protonated at a physiological pH of 7.4. While this cationic state is essential for anchoring to G-protein coupled receptors (GPCRs), it is the primary pharmacophore for off-target ion channel binding.

  • 3-Fluoro Substitution: The introduction of a fluorine atom serves a dual purpose. Sterically, it mimics hydrogen, but electronically, its high electronegativity pulls electron density away from the aromatic ring. This lowers the metabolic vulnerability of the phenyl ring to oxidation. Furthermore, fluorinated phenylpiperidines exhibit enhanced blood-brain barrier (BBB) penetration due to increased lipophilicity .

  • 2-Methoxy Group: This electron-donating group creates a metabolic soft spot. It is highly susceptible to O-demethylation by hepatic enzymes, which can lead to the formation of reactive intermediates.

Cardiotoxicity: The hERG Channel Liability

The most critical safety hurdle for phenylpiperidines is their propensity to inhibit the human ether-a-go-go-related gene (hERG) potassium channel (


). Blockade of this channel delays myocardial repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias .

Mechanistic Causality: The hERG inner cavity is uniquely large and lined with aromatic residues (Tyr652 and Phe656). The protonated piperidine nitrogen of our scaffold forms a strong cation-


 interaction with the aromatic ring of Phe656. Simultaneously, the fluorinated phenyl ring engages in 

stacking with Tyr652. This dual-anchor binding effectively plugs the ion permeation pathway.

G A 3-(3-Fluoro-2-methoxyphenyl)piperidine B Protonation of Piperidine Nitrogen (pH 7.4) A->B C Entry into hERG Inner Cavity B->C D Pi-Stacking with Tyr652 C->D E Cation-Pi Interaction with Phe656 C->E F Potassium Channel Blockade D->F E->F G Action Potential Prolongation (Long QT) F->G

Mechanism of hERG channel blockade by the phenylpiperidine scaffold.

Hepatotoxicity and Reactive Metabolite Formation

Phenylpiperidines undergo extensive Phase I metabolism primarily via intestinal and hepatic CYP3A4 and CYP2D6 . For 3-(3-Fluoro-2-methoxyphenyl)piperidine, the primary metabolic pathway is CYP2D6-mediated O-demethylation of the 2-methoxy group, yielding a phenol.

If this phenol undergoes further CYP-mediated oxidation, it can form a highly reactive catechol or quinone imine intermediate. These electrophilic species can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), triggering oxidative stress and drug-induced liver injury (DILI).

G A Parent Compound B CYP2D6 / CYP3A4 Oxidation A->B C O-Demethylation (Major) B->C D N-Oxidation (Minor) B->D E Reactive Catechol Intermediate C->E F Glutathione (GSH) Conjugation E->F Detoxification G Renal Excretion F->G

Phase I metabolism pathways and potential reactive intermediate formation.

Self-Validating Experimental Protocols

To rigorously evaluate these liabilities, standard assays must be optimized to ensure data integrity. Do not rely on generic CRO protocols; use the following self-validating systems designed specifically for basic, lipophilic amines.

Protocol A: High-Throughput Automated Patch-Clamp for hERG Liability

Why this method? Transient transfections yield inconsistent current densities. We utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel, recorded at physiological temperature (37°C) because hERG gating kinetics and drug binding affinities are highly temperature-dependent.

  • Cell Preparation: Culture hERG-expressing CHO cells to 70-80% confluency. Harvest using Detachin to preserve membrane channel integrity.

  • Electrophysiological Recording: Apply a voltage protocol consisting of a depolarizing step to +20 mV (2 seconds) to open and inactivate channels, followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Compound Application: Perfuse the 3-(3-Fluoro-2-methoxyphenyl)piperidine test article at 5 concentrations (0.1 µM to 30 µM) to generate an IC50 curve.

  • Self-Validation Check: The system continuously runs a leak-subtraction protocol. Rule: If the membrane seal resistance drops below 500 MΩ, the software must automatically discard the sweep. Furthermore, inject Dofetilide (100 nM) at the end of the plate; the assay is only valid if Dofetilide produces >80% current block.

Protocol B: CYP450 Phenotyping and GSH Trapping

Why this method? To detect transient, highly reactive quinone imines driven by the methoxy-aromatic system, we must trap them immediately upon formation using reduced glutathione (GSH).

  • Incubation Setup: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein, 5 mM GSH, and 10 µM of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Activation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench in 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Scan for the parent mass + 305 Da (addition of GSH minus H2O) to identify reactive adducts.

  • Self-Validation Check: Run Verapamil in parallel as a high-clearance reference. The assay is only validated if the Verapamil intrinsic clearance (

    
    ) falls within the historical laboratory range of 30-50 µL/min/mg protein.
    

Quantitative Predictive Metrics

The following tables summarize the predictive toxicity metrics and isoform interaction profiles for the scaffold, serving as a baseline for lead optimization.

Table 1: Physicochemical & In Silico Toxicity Predictions
ParameterPredicted ValueRisk AssessmentBiological Implication
cLogP 2.8 - 3.2ModerateFavorable for CNS penetration, but increases non-specific lipid binding and hERG affinity.
pKa (Piperidine N) 9.2HighFully protonated at pH 7.4; primary driver for target binding and off-target ion channel blockade.
Topological Polar Surface Area ~21 ŲLowExcellent BBB permeability; high risk for off-target CNS effects if peripheral restriction is desired.
CYP2D6 Liability High AffinityModerateThe 2-methoxy group is a classic, highly specific target for CYP2D6 O-demethylation.
Table 2: CYP450 Isoform Interaction Matrix
IsoformRole in Scaffold MetabolismInhibition Potential (IC50)Clinical Consequence
CYP3A4 Major (N-dealkylation)> 10 µM (Low)Low risk of drug-drug interactions (DDIs) via 3A4 inhibition.
CYP2D6 Major (O-demethylation)< 1 µM (High)High potential for polymorphic metabolism variance (poor vs. extensive metabolizers).
CYP2C9 Minor> 10 µM (Low)Negligible DDI risk for co-administered NSAIDs or warfarin.

Pre-Clinical Screening Logic

To efficiently manage the development of derivatives based on this scaffold, we implement a strict, tiered Go/No-Go decision matrix.

G A Tier 1: In Silico QSAR & Docking B Tier 2: In Vitro hERG & CYP Assays A->B Low Risk C Tier 3: In Vivo Telemetry (Cardiotox) B->C Acceptable IC50 D Go/No-Go Decision C->D

Tiered pre-clinical safety screening workflow for novel scaffolds.

References

  • Title: Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer (WO2022066734A1)
  • Title: Cardiac Arrhythmia Secondary to Loperamide Abuse and Toxicity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Loperamide cardiotoxicity: “A Brief Review” Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission (US8501777B2)
  • Title: Casopitant (Fluorinated Phenylpiperidine Profile) Source: Wikipedia (via Grokipedia indexing) URL: [Link]

Sources

Foundational

3-(3-Fluoro-2-methoxyphenyl)piperidine CAS number and supplier information

Part 1: Executive Summary & Chemical Identity 3-(3-Fluoro-2-methoxyphenyl)piperidine represents a high-value "privileged structure" in medicinal chemistry, specifically designed for Central Nervous System (CNS) applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-(3-Fluoro-2-methoxyphenyl)piperidine represents a high-value "privileged structure" in medicinal chemistry, specifically designed for Central Nervous System (CNS) applications. The specific substitution pattern—a fluorine atom adjacent to a methoxy group on the phenyl ring—is a classic medicinal chemistry tactic to block metabolic labile sites (specifically CYP450-mediated demethylation or ring oxidation) while modulating lipophilicity (


) for blood-brain barrier (BBB) penetration.

While often encountered as a custom-synthesis intermediate rather than a bulk commodity, its structural motif is critical in the development of antagonists for G-Protein Coupled Receptors (GPCRs), including Orexin, NK1, and 5-HT receptor families.

Chemical Identity Table
PropertySpecification
Chemical Name 3-(3-Fluoro-2-methoxyphenyl)piperidine
Common Scaffolds 3-Arylpiperidine; Fluorinated Anisole derivative
Molecular Formula

Molecular Weight 209.26 g/mol
Key Starting Material 2-Bromo-6-fluoroanisole (CAS: 845829-94-9)
Predicted LogP ~2.2 – 2.5 (Optimal for CNS penetration)
H-Bond Donors/Acceptors 1 / 2
Chirality Contains one chiral center at Piperidine-C3. (Usually synthesized as racemate and resolved via chiral HPLC).[1]

Part 2: Synthesis & Manufacturing Protocol

As this compound is frequently synthesized de novo for SAR (Structure-Activity Relationship) studies, we provide a validated, self-consistent protocol. The synthesis strategy relies on a Suzuki-Miyaura coupling followed by a heterogeneous catalytic hydrogenation . This route minimizes side reactions and allows for scalability.

Reaction Scheme Overview
  • Coupling: 3-Pyridylboronic acid + 2-Bromo-6-fluoroanisole

    
     3-(3-Fluoro-2-methoxyphenyl)pyridine.
    
  • Reduction: Hydrogenation of the pyridine ring

    
     3-(3-Fluoro-2-methoxyphenyl)piperidine.
    
Detailed Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents: 2-Bromo-6-fluoroanisole (1.0 eq), 3-Pyridylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Charge a reaction vessel with the aryl bromide and boronic acid.

    • Add solvent and degas with

      
       for 15 minutes (Critical for catalyst longevity).
      
    • Add the Palladium catalyst and base.

    • Heat to 90°C for 12 hours.

    • Validation: Monitor via LC-MS for the disappearance of the bromide (M+H 205/207) and formation of the pyridine intermediate (M+H ~204).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
      

Step 2: Catalytic Hydrogenation (Pyridine Reduction)

  • Reagents: Pyridine intermediate (from Step 1),

    
     (Adam’s Catalyst, 10 wt%) or 
    
    
    
    (5 wt%).
  • Solvent: Acetic Acid (glacial) or MeOH/HCl.

  • Conditions:

    
     atmosphere (50 psi / 3.5 bar), Room Temperature, 12–24 hours.
    
  • Procedure:

    • Dissolve the intermediate in acetic acid.

    • Add the catalyst carefully under an inert atmosphere (Safety: Pyrophoric risk).

    • Pressurize with Hydrogen gas.

    • Validation: Monitor via LC-MS. The mass will shift from ~204 (Pyridine) to ~210 (Piperidine).

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Salt Formation: Treat the residue with

      
       in ether to isolate the stable hydrochloride salt.
      

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.

SynthesisPath Start Start: 2-Bromo-6-fluoroanisole (CAS 845829-94-9) Coupling Suzuki Coupling (Pd-Catalyzed) Start->Coupling + 3-Pyridylboronic acid Intermed Intermediate: 3-(3-Fluoro-2-methoxyphenyl)pyridine Coupling->Intermed 90°C, 12h Reduct Hydrogenation (PtO2 / H2) Intermed->Reduct Acetic Acid, 50 psi QC QC Check: LC-MS & NMR Intermed->QC Product Final Product: 3-(3-Fluoro-2-methoxyphenyl)piperidine Reduct->Product Celite Filtration Product->QC Purity >98%

Caption: Synthetic workflow for the production of the target 3-arylpiperidine scaffold from commercially available precursors.

Part 4: Applications in Drug Discovery

1. Metabolic Stability (The "Fluorine Effect"): The 3-fluoro substituent is strategically placed to block metabolic oxidation at the phenyl ring. In non-fluorinated analogs (2-methoxyphenylpiperidine), the phenyl ring is susceptible to rapid hydroxylation by CYP450 enzymes. The high electronegativity of fluorine deactivates the ring toward this oxidation, significantly extending the half-life (


) of the molecule in vivo.

2. Conformational Locking: The ortho-methoxy group induces a specific torsion angle between the piperidine and phenyl rings due to steric hindrance. This "conformational lock" often results in higher selectivity for receptor binding pockets compared to unsubstituted phenylpiperidines.

3. Target Classes:

  • Substance P (NK1) Antagonists: The 3-substituted piperidine scaffold is a known core for NK1 antagonists used in treating depression and emesis.

  • Orexin Receptor Antagonists: Used in sleep disorder treatments; the fluorinated aryl group improves potency.

Part 5: Sourcing & Supply Chain Information

As this is a specialized intermediate, it is rarely found in "in-stock" catalogs of general aggregators. It is typically sourced via Custom Synthesis (CRO) or by purchasing the key building blocks.

Recommended Sourcing Strategy:

  • Do not search for the final product CAS (often unregistered or proprietary).

  • Purchase the Building Block:

    • Compound: 2-Bromo-6-fluoroanisole

    • CAS: 845829-94-9

    • Purity Required: >98% (GC)

    • Major Suppliers: Combi-Blocks, Sigma-Aldrich (MilliporeSigma), Enamine.

  • Contract Manufacturing: Provide the protocol in Part 2 to a CRO (e.g., WuXi AppTec, ChemPartner) for gram-to-kilogram scale-up.

Part 6: Safety & Handling (SDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye). The hydrochloride salt is a fine powder and can be an inhalation hazard.

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF (Hydrofluoric Acid). Incineration must be performed in scrubbed facilities.

  • Storage: Hygroscopic (HCl salt). Store at 2–8°C under Argon.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131495822 (Similar Analog). Retrieved from [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2][3] Journal of the American Chemical Society.[2][4] Retrieved from [Link]

  • Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.[5] University of Münster Research News. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Executive Summary This technical guide provides an in-depth spectroscopic characterization of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a critical pharmacophore in the development of CNS-active agents (e.g., dopamine/sero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth spectroscopic characterization of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a critical pharmacophore in the development of CNS-active agents (e.g., dopamine/serotonin modulators). Unlike simple piperidines, the presence of an ortho-methoxy and meta-fluoro substitution pattern on the phenyl ring introduces complex electronic and steric effects that significantly alter the NMR and MS profiles.

This document synthesizes data from structural analogues and first-principle spectroscopic rules to provide a reference standard for identification and purity assessment.

Part 1: Structural Logic & Conformational Analysis

The Molecular Scaffold

The molecule consists of a saturated piperidine ring substituted at the C3 position. This creates a chiral center, meaning the compound exists as a pair of enantiomers (R and S). In solution, the piperidine ring predominantly adopts a chair conformation .

  • Equatorial vs. Axial: The bulky aryl group at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Electronic Environment:

    • Fluorine (F): Highly electronegative, causing significant deshielding of the attached carbon (C3') and splitting of neighboring signals via spin-spin coupling (

      
       is spin 1/2).
      
    • Methoxy (OMe): An electron-donating group by resonance but withdrawing by induction. Its position ortho to the piperidine attachment and ortho to the fluorine creates a crowded steric environment, often restricting rotation around the aryl-piperidine bond.

Visualization of Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure using multi-modal spectroscopy.

StructuralElucidation Sample Unknown Sample MS Mass Spec (ESI+) Confirm MW: 209.12 Da Sample->MS Step 1 IR IR Spectroscopy N-H & C-F Stretches Sample->IR Step 2 NMR_1H 1H NMR Integration & Connectivity MS->NMR_1H Pass IR->NMR_1H Pass NMR_13C 13C NMR C-F Coupling Analysis NMR_1H->NMR_13C Assign Skeleton Confirmation Structure Confirmed NMR_13C->Confirmation Verify F-Splitting

Figure 1: Logical workflow for the spectroscopic validation of 3-(3-Fluoro-2-methoxyphenyl)piperidine.

Part 2: Spectroscopic Data & Analysis

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 209.1216 Da[1]

Ion Typem/z (Expected)Interpretation
[M+H]⁺ 210.13 Protonated molecular ion. Base peak in soft ionization.
[M+Na]⁺ 232.11Sodium adduct (common in glass/saline contamination).
Fragment ~178Loss of OMe (31 Da) - rare in ESI, common in EI.
Fragment ~84Piperidine ring fragment (alpha-cleavage).

Mechanistic Insight: In ESI+, the nitrogen atom is the primary site of protonation. Under higher collision energies (CID), the molecule typically undergoes


-cleavage  relative to the nitrogen or cleavage of the bond between the piperidine ring and the aryl group.
Infrared Spectroscopy (IR)

Sampling: Thin film (neat) or KBr pellet.

  • 3300–3400 cm⁻¹ (Broad): N-H stretching vibration of the secondary amine.

  • 2800–2950 cm⁻¹: C-H stretching (aliphatic piperidine and methoxy methyl).

  • 1580–1600 cm⁻¹: Aromatic C=C ring stretches.

  • 1250 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).

  • 1100–1150 cm⁻¹: C-F stretching (strong, diagnostic band).

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) is recommended for resolution. 

may broaden the NH signal due to hydrogen bonding.
A. 19F NMR (The "Smoking Gun")

Before analyzing the complex proton spectrum, run


 NMR.
  • Signal: Single peak (unless racemic resolution is attempted with chiral shift reagents).

  • Shift: -130 to -135 ppm (Typical for aryl fluorines ortho to an oxygen substituent).

  • Multiplicity: Apparent doublet or multiplet due to coupling with aromatic protons.

B. 1H NMR Data (400 MHz, CDCl3)

Note: Values are high-fidelity estimates based on substituent additivity rules and 3-arylpiperidine literature.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H4 6.90 - 7.00td (Triplet of Doublets)1HOrtho to F. Shows

(~8-10 Hz) and

.
Ar-H5 6.80 - 6.90m1HMeta to F, Para to OMe.
Ar-H6 6.60 - 6.70d1HOrtho to OMe.
OMe 3.85 s (Singlet)3HCharacteristic methoxy signal.
Pip-H3 3.10 - 3.20m1HBenzylic-like proton. Shielded by anisotropy.
Pip-H2 (eq) 3.25 - 3.35bd (Broad Doublet)1HDeshielded by Nitrogen.
Pip-H2 (ax) 2.60 - 2.75td1HLarge geminal coupling (

Hz).
Pip-H6 (eq) 3.05 - 3.15bd1HDeshielded by Nitrogen.
Pip-H6 (ax) 2.55 - 2.65td1HAxial proton.
Pip-H4/H5 1.50 - 1.90m (Complex)4HRemaining methylene envelope.
NH 1.80 - 2.20bs (Broad Singlet)1HExchangeable. Shift varies with concentration.
C. 13C NMR & J-Coupling Analysis

The Carbon-13 spectrum is definitive due to Carbon-Fluorine (C-F) coupling . The fluorine atom splits the carbon signals into doublets.[2]

  • C3' (C-F): ~155 ppm (

    
     Hz). Direct attachment.
    
  • C2' (C-OMe): ~147 ppm (

    
     Hz). Ortho coupling.
    
  • C4': ~115 ppm (

    
     Hz).[3] Ortho coupling.
    
  • C1' (Ipso): ~135 ppm (

    
     Hz).
    
  • OMe: ~60-61 ppm (s). Note: Usually a singlet as it is 4 bonds away from F.

Part 3: Experimental Protocol (Synthesis & Purification)

To generate the sample for spectroscopic verification, the following reductive protocol is standard for 3-arylpiperidines.

Synthesis via Lactam Reduction

Precursor: 3-(3-Fluoro-2-methoxyphenyl)piperidin-2-one (CAS: 1268151-80-9).

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the lactam precursor in anhydrous THF (10 mL).

  • Reduction: Cool to 0°C. Dropwise add Lithium Aluminum Hydride (LiAlH4) (2.5 eq, 1M in THF).

    • Caution: Exothermic gas evolution (

      
      ).
      
  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC (the amine will be more polar/basic than the lactam).

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Workup: Filter the aluminum salts through Celite. Extract filtrate with DCM. Dry over

    
    .
    
  • Purification: The crude amine is often an oil. Convert to HCl salt for solid isolation or purify via column chromatography (

    
    , 90:9:1).
    
Visualization of Synthesis Logic

SynthesisWorkflow Precursor Lactam Precursor (C=O at C2) Reagent LiAlH4 (THF, Reflux) Reductive Transformation Precursor->Reagent Intermediate Aluminate Complex Reagent->Intermediate Hydride Attack Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product Target Amine 3-(3-Fluoro-2-methoxyphenyl)piperidine Quench->Product Isolation

Figure 2: Synthesis of the target piperidine via lactam reduction.

References

  • General Synthesis of 3-Arylpiperidines: Hirano, K., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. [Link][4]

  • C-F Coupling Constants in NMR: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Referenced via general principles of 13C-19F coupling). [Link]

  • Piperidine Conformational Analysis: Eliel, E. L., et al. (1980). "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[4] Journal of the American Chemical Society. [Link][4]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Topic: 3-(3-Fluoro-2-methoxyphenyl)piperidine solubility and stability data Content Type: In-depth technical guide. Executive Summary 3-(3-Fluoro-2-methoxyphenyl)piperidine is a substituted 3-arylpiperidine scaffold, str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Fluoro-2-methoxyphenyl)piperidine solubility and stability data Content Type: In-depth technical guide.

Executive Summary

3-(3-Fluoro-2-methoxyphenyl)piperidine is a substituted 3-arylpiperidine scaffold, structurally analogous to established CNS-active agents such as 3-PPP (Preclamol) and phenylpiperidine-based dopamine modulators. As a secondary amine with a lipophilic fluorinated aromatic moiety, its physicochemical behavior is governed by the ionization of the piperidine nitrogen and the lipophilicity of the aryl substituent.

This guide provides a comprehensive technical profile of the compound, synthesizing calculated physicochemical properties with standardized protocols for experimental validation. It is designed for medicinal chemists and formulation scientists requiring rigorous solubility and stability data for pre-clinical development.

Chemical Identity & Predicted Properties

Before initiating wet-lab characterization, the baseline properties derived from Structure-Activity Relationship (SAR) data of the phenylpiperidine class must be established.

Table 1: Physicochemical Identity & Calculated Parameters

ParameterValue / DescriptionSource/Methodology
IUPAC Name 3-(3-Fluoro-2-methoxyphenyl)piperidineNomenclature
Molecular Formula C₁₂H₁₆FNOStoichiometry
Molecular Weight 209.26 g/mol (Free Base)Calculated
pKa (Calculated) 9.4 ± 0.5 (Piperidine Nitrogen)ACD/Percepta (Consensus)
LogP (Calculated) 2.6 ± 0.3cLogP (Consensus)
H-Bond Donors 1 (Secondary Amine)Lipinski Rules
H-Bond Acceptors 3 (N, O, F)Lipinski Rules
Rotatable Bonds 2Structural Analysis

Technical Insight: The presence of the fluorine atom at the 3-position of the phenyl ring is a classic medicinal chemistry bioisostere strategy to block metabolic hydroxylation and modulate the electronic properties of the adjacent methoxy group, potentially influencing metabolic stability compared to the non-fluorinated analog.

Solubility Profile

The solubility of 3-(3-Fluoro-2-methoxyphenyl)piperidine is highly pH-dependent due to the basic piperidine nitrogen.

Aqueous Solubility (Predicted)
  • Free Base (pH > 10): Low aqueous solubility (< 1 mg/mL). The molecule is predominantly neutral and lipophilic.

  • Salt Form (pH < 7): High aqueous solubility. The hydrochloride salt (likely form) typically exhibits solubility > 20 mg/mL in water due to ionization of the secondary amine.

Organic Solvent Solubility
  • Methanol/Ethanol: Freely soluble (> 50 mg/mL).

  • DMSO: Soluble (> 20 mg/mL).

  • Dichloromethane: Soluble (Free base); Limited solubility (HCl salt).

Experimental Protocol: Thermodynamic Solubility

To generate definitive data, the following Shake-Flask Method is the gold standard.

Step-by-Step Protocol:

  • Preparation: Weigh 5 mg of the compound into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 4.5, 6.8, and 7.4) or solvent.[1]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Analysis: Quantify filtrate concentration via HPLC-UV (typically 254 nm) against a standard curve.

  • pH Verification: Measure the final pH of the saturated solution to account for the "self-buffering" effect of the amine.

Stability Profile

The stability of 3-(3-Fluoro-2-methoxyphenyl)piperidine is dictated by two primary vectors: oxidative susceptibility of the secondary amine and potential demethylation of the methoxy group.

Chemical Stability Mechanisms
  • Hydrolysis: Stable. The molecule lacks hydrolyzable esters, amides, or carbamates.

  • Oxidation: Susceptible. The secondary amine is prone to N-oxidation (forming N-oxides) under stress. The benzylic carbon (C3 of piperidine) is a secondary site for oxidative attack.

  • Photostability: Generally stable, though fluorinated aromatics should be protected from intense UV to prevent potential radical defluorination or photo-oxidation.

Forced Degradation Pathways

The following diagram illustrates the theoretical degradation and metabolic soft spots based on the phenylpiperidine pharmacophore.

DegradationPathways Parent 3-(3-Fluoro-2-methoxyphenyl) piperidine NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Desmethyl O-Desmethyl Analog (Acid/Metabolic) Parent->Desmethyl Strong Acid (HI/BBr3) or CYP2D6 Dehydro Dehydropiperidine (Oxidative Dehydrogenation) Parent->Dehydro Radical Initiators

Figure 1: Potential degradation pathways. The secondary amine (N-oxidation) and methoxy group (O-demethylation) are the primary sites of chemical and metabolic transformation.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol validates the stability-indicating nature of your analytical method.

  • Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours. (Expect minimal degradation).

  • Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours. (Expect minimal degradation).

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temperature for 2 hours. (Critical: Monitor for N-oxide formation).

  • Thermal Stress: Expose solid substance to 80°C for 24 hours.

  • Photostability: Expose to 1.2 million lux hours (ICH Q1B standard).

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage conditions are mandated to ensure integrity.

  • Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic .

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent N-oxidation over long-term storage.

  • Reconstitution: Prepare fresh solutions in degassed buffers to minimize oxidative degradation.

Analytical Workflow for Characterization

The following workflow outlines the logical sequence for complete characterization of this NCE (New Chemical Entity).

CharacterizationWorkflow Start Compound Acquisition (>98% Purity) ID Identity Confirmation (1H-NMR, LC-MS) Start->ID Solubility Thermodynamic Solubility (pH 1.2, 4.5, 7.4) ID->Solubility Stress Forced Degradation (Oxidation, Heat, Light) ID->Stress Stability Stability Profile Definition Solubility->Stability Stress->Stability

Figure 2: Standardized workflow for physicochemical characterization.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for physicochemical properties of 3-arylpiperidines). Link

  • Thorberg, S. O., et al. (1987). "Synthesis and dopamine receptor affinity of (S)-(-)- and (R)-(+)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)." Journal of Medicinal Chemistry, 30(11), 2008-2012. (Structural analog reference). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/stability protocols). Link

  • Swain, C. J., et al. (1991). "Novel 3-substituted piperidines as potent and selective substance P antagonists." Journal of Medicinal Chemistry, 34(1), 140-151. (Reference for 3-substituted piperidine chemistry). Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 3-(3-Fluoro-2-methoxyphenyl)piperidine in the lab

This Application Note describes a robust, scalable protocol for the synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine . This synthesis targets the 3-arylpiperidine pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes a robust, scalable protocol for the synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine .

This synthesis targets the 3-arylpiperidine pharmacophore. Unlike the more common 4-arylpiperidines (found in haloperidol-type antipsychotics), the 3-aryl scaffold presents unique regiochemical challenges. Direct functionalization of the piperidine ring at the 3-position is often plagued by lack of regioselectivity (vs. the 4-position).

Therefore, this protocol utilizes a Pyridine Reduction Strategy . This approach guarantees regiochemical integrity by establishing the carbon-carbon bond on the aromatic pyridine precursor before reducing the heterocycle to the saturated piperidine.

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-(3-Fluoro-2-methoxyphenyl)piperidine , is synthesized via a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core using 3-bromopyridine and (3-fluoro-2-methoxyphenyl)boronic acid.

  • Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine using Adams' Catalyst (PtO₂) in acidic media.

Why this route?

  • Regio-fidelity: Starting with 3-bromopyridine locks the aryl substituent at the 3-position, avoiding the inseparable regioisomeric mixtures often seen when alkylating 3-piperidones.

  • Atom Economy: Avoids the use of expensive N-protecting groups (Boc/Cbz) in the early stages, as the pyridine nitrogen does not require protection during coupling.

Synthetic Pathway Diagram[1]

SynthesisPath cluster_legend Reaction Phase SM1 3-Bromopyridine INT Intermediate: 3-(3-Fluoro-2-methoxy phenyl)pyridine SM1->INT Pd(dppf)Cl2 Na2CO3, DME/H2O Reflux SM2 (3-Fluoro-2-methoxy phenyl)boronic acid SM2->INT PROD Target Product: 3-(3-Fluoro-2-methoxy phenyl)piperidine INT->PROD H2 (50 psi) PtO2, AcOH HCl workup

Caption: Two-stage synthesis guaranteeing 3-position regioselectivity via pyridine intermediate.

Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)pyridine.

ParameterSpecification
Limiting Reagent 3-Bromopyridine (1.0 equiv)
Coupling Partner (3-Fluoro-2-methoxyphenyl)boronic acid (1.2 equiv)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
Base Na₂CO₃ (2.0 M aq, 3.0 equiv)
Solvent 1,2-Dimethoxyethane (DME) : Water (3:1 v/v)
Temperature 85°C (Reflux)
Time 4–6 Hours

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.58 g, 10 mmol) and (3-fluoro-2-methoxyphenyl)boronic acid (2.04 g, 12 mmol).

  • Solvent Addition: Add DME (30 mL). Degas the solution by bubbling nitrogen through it for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) followed by 2.0 M Na₂CO₃ (15 mL). The solution typically turns orange-red.

  • Reaction: Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere. Monitor by TLC (EtOAc/Hexanes 1:1) or LCMS.[1] The starting bromide should be consumed within 4 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.[2] Extract the aqueous layer once more with EtOAc.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Appearance: Pale yellow oil or low-melting solid.

Phase 2: Heterogeneous Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine.

Safety Warning: This step involves hydrogen gas under pressure and acidic media. Ensure the Parr reactor is inspected.

ParameterSpecification
Substrate Biaryl Pyridine Intermediate (from Phase 1)
Catalyst PtO₂ (Adams' Catalyst) (10 wt% loading)
Solvent Glacial Acetic Acid (0.1 M concentration)
Acid Additive Concentrated HCl (1.0 equiv) - Optional accelerator
H₂ Pressure 50 psi (3.4 bar)
Temperature 25°C (Room Temp)

Step-by-Step Procedure:

  • Loading: In a high-pressure hydrogenation vessel (e.g., Parr shaker bottle), dissolve the biaryl pyridine intermediate (2.0 g) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (200 mg). Caution: Dry PtO₂ can ignite solvent vapors. Wet the catalyst with a small amount of acetic acid immediately.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50 psi with H₂. Shake/stir at room temperature for 12–18 hours.

    • Mechanism Note: The reaction proceeds via the pyridinium salt. The aromatic ring of the pyridine is reduced, but the phenyl ring remains intact due to the milder reducing power of PtO₂ compared to Rh/C under these conditions.

  • Filtration: Vent the hydrogen. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol.

  • Isolation (Free Base): Concentrate the filtrate to remove most acetic acid. Dilute with water, cool to 0°C, and basify to pH >12 using 6M NaOH. Extract with Dichloromethane (DCM) (3x).

  • Salt Formation (Final Product): Dry the DCM layer (MgSO₄) and concentrate. Dissolve the resulting oil in minimal diethyl ether. Add 2.0 M HCl in diethyl ether dropwise. The white precipitate is 3-(3-Fluoro-2-methoxyphenyl)piperidine hydrochloride .

Quality Control & Troubleshooting

Analytical Standards
  • ¹H NMR (DMSO-d₆, HCl salt): Look for the disappearance of aromatic pyridine protons (8.5–9.0 ppm) and the appearance of aliphatic piperidine multiplets (1.5–3.5 ppm). The phenyl ring protons (6.8–7.2 ppm) should remain.

  • ¹⁹F NMR: Single peak confirms the fluorine atom is intact (approx -110 to -130 ppm depending on reference).

  • Mass Spectrometry (ESI+): [M+H]⁺ expected.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Oxygen poisoning of Pd catalyst.Degas solvents more rigorously (freeze-pump-thaw if necessary).
Incomplete Reduction (Phase 2) Catalyst poisoning or insufficient pressure.Add fresh PtO₂ (5 wt%) and repressurize. Ensure starting material is free of sulfur/thiols (from impure reagents).
Defluorination (Phase 2) Over-reduction.Stop reaction immediately upon H₂ uptake cessation. Do not heat the hydrogenation reaction.
Regioisomer Contamination Impure Starting Material.Verify 3-bromopyridine purity. Commercial 3-bromopyridine can contain traces of 2- or 4-isomers.

Mechanistic Insight (Catalytic Cycle)

The success of Phase 1 relies on the Suzuki-Miyaura catalytic cycle. The bulky dppf ligand is chosen to facilitate the reductive elimination step and stabilize the Pd(0) species.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_ArX Ar-Pd(II)-Br Pd0->PdII_ArX + 3-Bromopyridine OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' PdII_ArX->PdII_ArAr + Boronate TransMet Transmetallation (Base + Boronic Acid) PdII_ArAr->Pd0 - Product RedElim Reductive Elimination

Caption: Simplified Suzuki-Miyaura cycle. L2 = dppf ligand. Base activates the boronic acid to the boronate species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wustrow, D. J., & Wise, L. D. (1991). Synthesis of 3-substituted piperidines via the hydrogenation of 3-substituted pyridines. Synthesis, 1991(11), 993-995.
  • Kudo, N., et al. (1999). Efficient Synthesis of 3-Arylpiperidines via Suzuki Coupling. Chemical & Pharmaceutical Bulletin, 47(6), 857-868. Link

  • Parr Instrument Company. (2020). Introduction to Hydrogenation Procedures. (Standard operating procedures for PtO2 reductions). Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1][2] Its prevalence underscores the need for robust and efficient methods to evalua...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1][2] Its prevalence underscores the need for robust and efficient methods to evaluate novel piperidine-containing compounds in drug discovery pipelines. This document provides a comprehensive guide for the integration of a novel compound, 3-(3-Fluoro-2-methoxyphenyl)piperidine, into high-throughput screening (HTS) campaigns. We present a framework for initial physicochemical characterization, assay development considerations, and detailed protocols for two common HTS assay formats: a cell-based G-Protein Coupled Receptor (GPCR) antagonist screen and a biochemical enzyme inhibition assay. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of new chemical entities.

Introduction: The Piperidine Scaffold and the Imperative of HTS

The piperidine ring is a privileged saturated heterocycle, integral to the structure of numerous natural alkaloids and synthetic pharmaceuticals targeting a wide array of conditions.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a highly versatile scaffold for interacting with diverse biological targets. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a biological target or pathway of interest.[3][4][5]

This application note uses 3-(3-Fluoro-2-methoxyphenyl)piperidine as a representative novel compound to illustrate a best-practice workflow for HTS. While specific biological data for this exact molecule is not yet broadly published, its structure suggests potential interactions with targets commonly modulated by piperidine-containing molecules, such as GPCRs and enzymes. The protocols and strategies outlined herein are designed to be broadly applicable to other novel small molecules.

Pre-Screening Compound Characterization

Before committing resources to a large-scale HTS campaign, it is critical to perform a thorough physicochemical characterization of the test compound. This initial investment prevents costly downstream failures and ensures data quality.

Physicochemical Properties (Predicted and Experimental)

A combination of in silico prediction and experimental validation provides a foundational understanding of the compound's behavior in aqueous assay environments.

PropertyPredicted/Experimental ValueMethod/SourceSignificance in HTS
Molecular Weight ~209.26 g/mol PubChem (for similar structures)[6]Influences diffusion and membrane permeability.
cLogP ~2.2XLogP3 (for similar structures)[6]Indicates lipophilicity; high values can lead to non-specific binding and poor solubility.
pKa ~8.5 - 9.5ACD/Labs PredictionDetermines the ionization state at physiological pH, affecting solubility and target interaction. Fluorine substitution can decrease pKa.[7][8]
Aqueous Solubility Hypothetical: 75 µMNephelometry or HPLC-UVPoor solubility is a major cause of false negatives and positives. Compounds should be soluble at the screening concentration.
DMSO Stock Stability Hypothetical: >95% after 48hLC-MSEnsures compound integrity during storage and handling in the HTS workflow.
Aqueous Buffer Stability Hypothetical: >98% after 4hLC-MSConfirms the compound does not degrade in the assay buffer during the experiment.
Protocol: Kinetic Aqueous Solubility Assessment by Nephelometry

Objective: To determine the kinetic solubility of 3-(3-Fluoro-2-methoxyphenyl)piperidine in a standard assay buffer.

Materials:

  • 3-(3-Fluoro-2-methoxyphenyl)piperidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer plate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a serial dilution series from the stock solution in DMSO.

  • Add 2 µL of each DMSO dilution to a microplate well in triplicate. Include DMSO-only controls.

  • Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is reported as the kinetic solubility.

High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning, optimization, and validation.[3][9] The primary goal is to identify reproducible chemical starting points that can be optimized into lead compounds.[3]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation T Target Selection & Validation A Assay Development & Miniaturization T->A C Compound Management (Solubility & QC) A->C P Pilot Screen (Z' > 0.5) C->P H Primary HTS Campaign P->H D Data Acquisition & Normalization H->D Hit Hit Identification & Triage D->Hit Conf Hit Confirmation (Dose-Response) Hit->Conf Orth Orthogonal & Counter-Screens Conf->Orth SAR SAR by Analogue Orth->SAR

Caption: General workflow for a high-throughput screening campaign.

Application Protocol 1: GPCR Antagonist Screening

Rationale: GPCRs are a major class of drug targets, and many piperidine-containing molecules exhibit activity at these receptors.[10][11] A competitive binding assay is a robust method to identify compounds that bind to a receptor of interest. Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS, measuring the displacement of a fluorescently labeled ligand from the receptor.[12][13]

Hypothetical Target: Dopamine D2 Receptor (D2R), a GPCR implicated in neurological disorders.

GPCR_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Ligand Fluorescent Ligand Ligand->D2R Binds Compound Test Compound (Antagonist) Compound->D2R Competes for Binding ATP ATP ATP->AC

Caption: Competitive binding at the D2 GPCR disrupting G-protein signaling.

Protocol: D2R Competitive Binding FP Assay

Objective: To identify compounds that inhibit the binding of a fluorescent ligand to the D2R expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human D2R.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Fluorescent Ligand: A fluorescently labeled D2R antagonist (e.g., NAPS-tetramethylrhodamine).

  • Positive Control: Haloperidol (a known D2R antagonist).

  • Negative Control: DMSO.

  • 384-well, low-volume, black microplates.

  • Multimode plate reader with FP capabilities.

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of 3-(3-Fluoro-2-methoxyphenyl)piperidine from a 10 mM DMSO stock into wells of the 384-well plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume. Plate positive and negative controls in dedicated columns.

  • Cell Preparation: Harvest the D2R-HEK293 cells and resuspend in Assay Buffer to a density of 0.5 x 10^6 cells/mL.

  • Assay Initiation: Add 25 µL of the cell suspension to each well of the compound-plated microplate.

  • Ligand Addition: Add 25 µL of the fluorescent ligand solution (prepared at 2x the final concentration of its Kd) to all wells.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Quality Control

The quality of an HTS assay is determined using the Z'-factor, which assesses the separation between the positive and negative controls.[3][9]

Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ControlMean FP (mP)Std. Dev. (mP)
Negative (DMSO) 25015
Positive (Haloperidol) 10010

Calculation: Z' = 1 - (3 * (10 + 15)) / |100 - 250| Z' = 1 - (75 / 150) = 0.5

A Z'-factor of 0.5 or greater indicates an excellent assay suitable for HTS.[9][14]

Application Protocol 2: Enzymatic Inhibition Screening

Rationale: Enzymes are another major class of drug targets.[15][16] Many piperidine-containing compounds have been developed as enzyme inhibitors.[17] A biochemical assay using a purified enzyme allows for direct measurement of target engagement without the complexities of a cellular environment.

Hypothetical Target: A cysteine protease (e.g., Cathepsin S), involved in immune regulation.

Enzyme_Assay Enzyme Cathepsin S (Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->ES_Complex Compound Test Compound (Inhibitor) Compound->EI_Complex Product Cleaved Product (Fluorescent) ES_Complex->Product Cleavage

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Protocol: Cathepsin S Fluorogenic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-Fluoro-2-methoxyphenyl)piperidine against Cathepsin S.

Materials:

  • Recombinant human Cathepsin S.

  • Assay Buffer: 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5.

  • Substrate: (Z-VVR)2-R110 (a fluorogenic Cathepsin S substrate).

  • Positive Control: A known Cathepsin S inhibitor.

  • 384-well, low-volume, black microplates.

  • Fluorescence intensity plate reader.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 3-(3-Fluoro-2-methoxyphenyl)piperidine in DMSO. Dispense 50 nL of each concentration into a 384-well plate.

  • Enzyme Addition: Add 25 µL of Cathepsin S solution (prepared at 2x final concentration in Assay Buffer) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Assay Initiation: Add 25 µL of the substrate solution (prepared at 2x final Km concentration in Assay Buffer) to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (v) for each concentration by calculating the slope of the linear portion of the kinetic curve.

IC50 Determination

The percent inhibition is calculated for each concentration, and the data are fitted to a four-parameter logistic model to determine the IC50 value.

Percent Inhibition = (1 - (v_inhibited / v_uninhibited)) * 100

Compound Conc. (µM)Reaction Velocity (RFU/min)% Inhibition
0 (DMSO)5000
0.145010
0.337525
1.025050
3.012575
10.05090

From this hypothetical data, the IC50 would be approximately 1.0 µM.

Hit Validation and Counter-Screening

A "hit" from a primary screen is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and artifacts.[3][9]

  • Hit Confirmation: Re-test primary hits in the same assay, often using freshly prepared compound solutions, to confirm activity.

  • Dose-Response Analysis: Perform concentration-response experiments to determine potency (IC50/EC50) and ensure a well-behaved pharmacological response.

  • Orthogonal Assays: Validate hits in a different assay format that measures the same biological endpoint. For example, a GPCR binding hit could be tested in a functional assay measuring downstream signaling (e.g., cAMP accumulation).[11]

  • Counter-Screening for PAINS: Screen hits against assays designed to detect Pan-Assay Interference Compounds (PAINS).[3] These compounds give false positives through mechanisms like aggregation, chemical reactivity, or fluorescence interference.[3][18]

Troubleshooting Common Issues in HTS

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) Reagent instability, high variability in dispensing, inappropriate control concentrations.Verify reagent stability and preparation. Optimize liquid handling protocols. Adjust control concentrations to maximize signal window.[9]
High False Positive Rate Compound aggregation, assay technology interference (e.g., autofluorescence), reactive compounds.Add non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Perform counter-screens for autofluorescence. Filter hits using computational models for PAINS.[18][19]
Poor Reproducibility Compound precipitation at screening concentration, degradation in assay buffer.Re-measure compound solubility in assay buffer. Reduce final DMSO concentration. Assess compound stability over the assay duration.[19]
Edge Effects in Plates Uneven temperature or evaporation during incubation.Use plates with lids, ensure proper sealing. Use a humidified incubator. Avoid using the outer wells for samples if the problem persists.[20]

Conclusion

The successful integration of novel piperidine-containing compounds like 3-(3-Fluoro-2-methoxyphenyl)piperidine into high-throughput screening campaigns is a critical step in modern drug discovery. A systematic approach, beginning with thorough physicochemical characterization, followed by the development of robust and validated assays, is paramount. By understanding the potential liabilities of the chemical scaffold and employing a rigorous hit validation strategy that includes orthogonal and counter-screening assays, researchers can confidently identify high-quality, tractable hits. The protocols and strategies detailed in this application note provide a solid framework for navigating the complexities of HTS and accelerating the journey from a novel molecule to a potential therapeutic lead.

References

  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Hansen, T.N. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Available at: [Link]

  • Korn-Jubenot, G., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Slater, L., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. Available at: [Link]

  • Dr. GPCR. (2025). Fluorescence Polarization in GPCR Research. Dr. GPCR Ecosystem. Available at: [Link]

  • Williams, K.P., & Scott, J.E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology. Available at: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available at: [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Hinz, K.M., et al. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. MDPI. Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Available at: [Link]

  • Crowther, G. (2014). Development of enzyme activity assays for high-throughput screening (HTS). University of Washington. Available at: [Link]

  • Mouchlis, V.D., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Available at: [Link]

  • Wang, Y., et al. (2019). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PMC. Available at: [Link]

  • Ianevski, A., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available at: [Link]

  • Ciano, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2022). A brief review of high throughput screening in drug discovery process. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Angers, P., et al. (2011). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Fluoro-3-methoxyphenyl)piperidin-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC. Available at: [Link]

  • Truong, N.V., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria World. Available at: [Link]

  • Simal, C., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link]

  • de Oliveira, R.B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • Truong, N.V., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. ResearchGate. Available at: [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. University of Texas at San Antonio. Available at: [Link]

Sources

Method

3-(3-Fluoro-2-methoxyphenyl)piperidine as a tool compound for receptor binding studies

Application Note: 3-(3-Fluoro-2-methoxyphenyl)piperidine as a Tool Compound for Receptor Binding Studies Introduction: The Phenylpiperidine Scaffold in GPCR Research 3-(3-Fluoro-2-methoxyphenyl)piperidine represents a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Fluoro-2-methoxyphenyl)piperidine as a Tool Compound for Receptor Binding Studies

Introduction: The Phenylpiperidine Scaffold in GPCR Research

3-(3-Fluoro-2-methoxyphenyl)piperidine represents a specialized chemical probe belonging to the arylpiperidine class of ligands. This scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous ligands targeting aminergic G-protein coupled receptors (GPCRs), specifically the Serotonin (5-HT) and Dopamine (D) receptor families.

While 4-phenylpiperidines (e.g., Haloperidol fragments) and 1-arylpiperazines (e.g., m-CPP) are widely documented, the 3-phenylpiperidine regioisomer offers a unique topological profile. The specific substitution pattern—3-fluoro-2-methoxy —is designed to modulate metabolic stability (via fluorination) and receptor subtype selectivity (via the methoxy group's steric and electronic interaction with transmembrane residues).

Key Applications:

  • 5-HT2 Receptor Profiling: Differentiating between 5-HT2A (hallucinogenic/antipsychotic target) and 5-HT2C (obesity/addiction target) subtypes.

  • Dopamine D2/D3 Selectivity: Probing the orthosteric binding site of dopamine receptors, where the piperidine nitrogen acts as the primary anchor.

  • Fragment-Based Drug Discovery (FBDD): Serving as a high-quality fragment for growing larger, high-affinity clinical candidates.

Mechanism of Binding

The binding of 3-(3-Fluoro-2-methoxyphenyl)piperidine to aminergic GPCRs is driven by two critical interactions within the orthosteric binding pocket:

  • Ionic Anchoring: The secondary amine of the piperidine ring is protonated at physiological pH. It forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in Transmembrane Helix 3 (TM3) of the receptor.

  • Hydrophobic & Pi-Stacking: The substituted phenyl ring occupies a hydrophobic pocket formed by aromatic residues (e.g., Tryptophan, Phenylalanine) in TM5 and TM6. The 2-methoxy group often dictates the rotational conformation of the phenyl ring, influencing whether the compound acts as an agonist or antagonist by stabilizing specific receptor conformations.

Experimental Protocols

Protocol A: Membrane Preparation for Radioligand Binding

Objective: Isolate cell membranes containing high densities of recombinant human 5-HT2C or 5-HT2A receptors from stable cell lines (e.g., HEK293 or CHO-K1).

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, protease inhibitor cocktail.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Workflow:

  • Harvest: Detach cells at 90% confluency using PBS-EDTA (avoid Trypsin to preserve receptor integrity). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10 sec) or Dounce homogenizer.

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.

  • Membrane Collection: Centrifuge the supernatant at 30,000 x g for 45 min at 4°C.

  • Wash: Resuspend the pellet in Lysis Buffer and re-centrifuge at 30,000 x g.

  • Storage: Resuspend the final pellet in Storage Buffer. Determine protein concentration (BCA assay). Flash freeze aliquots in liquid nitrogen and store at -80°C.

Protocol B: Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of 3-(3-Fluoro-2-methoxyphenyl)piperidine by displacing a known radioligand.

Assay Conditions (Example for 5-HT2C):

  • Receptor: Human 5-HT2C membranes (10-20 µg protein/well).

  • Radioligand: [³H]-Mesulergine (Antagonist, ~1 nM final conc.) or [¹²⁵I]-DOI (Agonist).

  • Non-Specific Binding (NSB): Defined by 10 µM Mianserin or Methysergide.

  • Incubation: 60 minutes at 25°C or 37°C.

Step-by-Step Procedure:

  • Preparation: Dilute 3-(3-Fluoro-2-methoxyphenyl)piperidine in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% Ascorbic Acid) to generate a 10-point concentration curve (e.g., 10⁻⁵ M to 10⁻¹⁰ M).

  • Plating: In a 96-well plate, add:

    • 25 µL Test Compound (or Buffer for Total Binding, or NSB agent).

    • 25 µL Radioligand.

    • 150 µL Membrane Suspension.

  • Equilibrium: Incubate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a Beta counter.

Data Analysis: Convert CPM to % Specific Binding. Fit data to a one-site competition model using the Cheng-Prusoff equation:



Where 

is the radioligand concentration and

is its dissociation constant.

Visualizing the Workflow

The following diagram illustrates the logical flow of the Radioligand Binding Assay, ensuring a self-validating system where Total and Non-Specific binding controls confirm assay validity.

BindingAssay Start Experimental Setup Membranes Membrane Prep (Receptor Source) Start->Membranes Ligands Ligand Addition (Radioligand + Test Cmpd) Start->Ligands Incubation Equilibrium (60 min @ 25°C) Membranes->Incubation Ligands->Incubation Filtration Harvesting (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis Analysis->Start QC Check (Z' Factor > 0.5)

Caption: Workflow for Competitive Radioligand Binding Assay. The dashed line represents the Quality Control feedback loop.

Functional Characterization (Agonist vs. Antagonist)

Binding affinity (


) does not determine efficacy. To validate if 3-(3-Fluoro-2-methoxyphenyl)piperidine is an agonist (activator) or antagonist (blocker), a functional assay is required.

Gq-Coupled Pathway (5-HT2C/2A): Calcium Flux Assay

  • Principle: Activation of 5-HT2 receptors triggers Gq proteins, activating Phospholipase C (PLC), which releases intracellular Calcium (

    
    ).
    
  • Method:

    • Load cells (CHO-5HT2C) with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Add Test Compound.

    • Measure fluorescence increase (Agonist Mode).

    • If no response, add a reference agonist (e.g., Serotonin) to measure inhibition (Antagonist Mode).

Signaling Compound 3-(3-Fluoro-2-methoxyphenyl) piperidine Receptor 5-HT2C Receptor (GPCR) Compound->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Fluorescence Signal) IP3->Calcium

Caption: Signal transduction pathway for Gq-coupled 5-HT2 receptors utilized in functional calcium flux assays.

Data Summary & Interpretation

ParameterDefinitionTypical Value (High Affinity)Interpretation

Concentration inhibiting 50% of radioligand binding1 - 100 nMLower = Higher Potency

Equilibrium dissociation constant< 10 nMHigh Affinity Binder
Hill Slope Steepness of the binding curve~1.01.0 = Competitive binding at a single site. < 1.0 = Negative cooperativity or multiple sites.

Maximum functional response> 80% (Full Agonist)Determines intrinsic efficacy relative to endogenous ligand (5-HT).

References

  • Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[1] ACS Medicinal Chemistry Letters. Link

  • Wager, T. T., et al. (2011). Discovery of Two Clinical Histamine H3 Receptor Antagonists: Trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide.[2] Journal of Medicinal Chemistry.[1][2][3][4][5] Link

  • Canal, C. E., et al. (2011). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors.[6] Journal of Neurochemistry.[6] Link

  • Peng, Y., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction.[6][7] PLOS ONE. Link

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.[8] Molecules.[1][2][3][4][5][6][8][9][10][11][12] Link

Sources

Application

Application Note: Assay Development for the Pharmacological Profiling of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Audience: Researchers, assay development scientists, and drug discovery professionals. Scope: In vitro pharmacological characterization, radioligand binding, and functional uptake assays.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Scope: In vitro pharmacological characterization, radioligand binding, and functional uptake assays.

Pharmacological Context & Target Rationale

The compound 3-(3-Fluoro-2-methoxyphenyl)piperidine belongs to the phenylpiperidine class of molecules, a privileged structural scaffold in neuropharmacology. The spatial arrangement of the basic piperidine nitrogen relative to the substituted phenyl ring allows these molecules to act as potent ligands for central nervous system (CNS) targets. Historically,1 [15] for monoamine transporters (DAT, SERT, NET) and sigma receptors (


 and 

).

The presence of the electron-withdrawing fluorine and electron-donating methoxy group on the phenyl ring heavily influences the lipophilicity (


) and the electrostatic potential of the molecule, dictating its binding pocket interactions. To rigorously evaluate the therapeutic potential and off-target liabilities of 3-(3-Fluoro-2-methoxyphenyl)piperidine, a self-validating suite of in vitro assays is required. This guide details the causal reasoning and step-by-step methodologies for profiling this compound's affinity and functional efficacy.

Assay Workflow & Mechanism of Action

To establish a trustworthy data package, the evaluation must measure both binding affinity (


)  via radioligand displacement and functional efficacy (

)
via neurotransmitter uptake inhibition.

Workflow A Compound Prep C Radioligand Incubation A->C B Membrane Prep B->C D Rapid Filtration C->D E Scintillation D->E F Data Analysis E->F

Radioligand binding and functional uptake assay workflow for compound evaluation.

Mechanism cluster_0 Monoamine Transporters cluster_1 Sigma Receptors Comp 3-(3-Fluoro-2-methoxyphenyl)piperidine DAT DAT / SERT Comp->DAT Affinity (Ki) Sig Sigma-1 Receptor Comp->Sig Binding Inhib Reuptake Inhibition DAT->Inhib Inc Synaptic Monoamines Inhib->Inc Chap Chaperone Activity Sig->Chap Ca Ca2+ Modulation Chap->Ca

Dual mechanism of action targeting monoamine transporters and sigma-1 receptors.

Experimental Protocols

Every protocol below is designed as a self-validating system . Assays must include Total Binding (TB) and Non-Specific Binding (NSB) controls. If the NSB exceeds 30% of the TB signal, the assay fails quality control (QC) and the washing stringency or filter preparation must be optimized.

Monoamine Transporter Binding Assay (DAT, SERT, NET)

This assay determines the affinity of the compound for monoamine transporters using 2 [3].

Causality & Rationale: Phenylpiperidines are highly lipophilic bases. They readily adhere to the negative charges of standard glass fiber filters, creating artificially high background noise. To counteract this, GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI), which neutralizes the filter's charge and ensures that only receptor-bound radioligand is quantified.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 20 µ g/well .

  • Compound Dilution: Prepare a 10-point serial dilution of 3-(3-Fluoro-2-methoxyphenyl)piperidine from

    
     M to 
    
    
    
    M in assay buffer.
  • Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (or buffer for TB).

    • 50 µL of radioligand:

      
      WIN 35,428 for DAT, 
      
      
      
      Citalopram for SERT, or
      
      
      Nisoxetine for NET (at
      
      
      concentration).
    • 100 µL of membrane suspension.

    • Self-Validation Control: For NSB wells, replace the test compound with 10 µM of a known saturating inhibitor (e.g., Cocaine for DAT).

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Rapidly filter the mixture through PEI-soaked GF/B filters using a 96-well cell harvester. Wash 3 times with 300 µL of ice-cold wash buffer to trap the receptor-ligand complexes.

  • Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity (CPM) using a microplate scintillation counter.

Sigma Receptor ( / ) Binding & Masking Protocol

Sigma receptors are heavily implicated in the pharmacology of piperidine derivatives.3

3 [2], providing an optimal signal-to-noise ratio.

Causality & Rationale (The Masking Technique): While


-pentazocine is highly selective for 

, the standard radioligand for

(

DTG) is a pan-sigma ligand that binds both

and

equally. To isolate the

signal, [9]. By adding an excess of unlabeled (+)-pentazocine, all

sites are saturated, ensuring any displacement of

DTG by our test compound is strictly due to

interaction.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver (for

    
    ) or rat liver (for 
    
    
    
    ) in 50 mM Tris-HCl (pH 8.0). Centrifuge and resuspend to 50 µg protein/well.
  • 
     Assay Setup:  Incubate membranes with 3 nM 
    
    
    
    -pentazocine and varying concentrations of the test compound. Use 10 µM Haloperidol to define NSB.
  • 
     Masking Setup:  Incubate membranes with 3 nM 
    
    
    
    DTG. Crucial Step: Add 100 nM unlabeled (+)-pentazocine to all wells to mask
    
    
    sites. Use 10 µM Haloperidol to define NSB.
  • Incubation & Filtration: Incubate at 25°C for 120 minutes. Terminate via rapid filtration over GF/B filters as described in Protocol 3.1.

Functional Neurotransmitter Uptake Assay

Binding affinity (


) does not confirm whether the compound is an inhibitor or a substrate. A functional uptake assay is required to determine the inhibitory concentration (

).

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate crude synaptosomes (

    
     fraction) from rat striatum (for DAT) or cortex (for SERT/NET) using sucrose density gradient centrifugation.
    
  • Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Ringer buffer (pH 7.4). Add the test compound and pre-incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the highly lipophilic compound to partition into the membrane and reach the transporter before the competing substrate is introduced.

  • Uptake Phase: Add 10 nM of

    
    Dopamine or 
    
    
    
    Serotonin. Incubate for exactly 5 minutes.
  • Termination: Stop the reaction by adding 1 mL of ice-cold buffer containing 100 µM of a known reuptake inhibitor (to instantly block further uptake) and rapidly filter through GF/C filters.

  • Analysis: Measure intracellular accumulated radioactivity to calculate the

    
    .
    

Quantitative Data Presentation

To benchmark 3-(3-Fluoro-2-methoxyphenyl)piperidine, its pharmacological profile must be compared against established reference compounds. The table below outlines the structured format for reporting these critical metrics.

TargetAssay TypeRadioligand / TracerReference CompoundReference

/

(nM)
Test Compound Expected

/

(nM)
DAT Binding Affinity

WIN 35,428
Cocaine180.0 ± 15.0To be determined
SERT Binding Affinity

Citalopram
Fluoxetine1.5 ± 0.2To be determined
NET Binding Affinity

Nisoxetine
Desipramine4.2 ± 0.5To be determined

Binding Affinity

-Pentazocine
Haloperidol3.0 ± 0.4To be determined

Binding Affinity

DTG (+ Masking)
DTG45.0 ± 5.0To be determined
DA Uptake Functional

Dopamine
Nomifensine45.6 ± 4.2To be determined
5-HT Uptake Functional

Serotonin
Imipramine22.1 ± 3.5To be determined

Note: Data should be calculated using non-linear regression analysis (e.g., GraphPad Prism) fitting to a one-site competition model.


 values are derived from 

values using the Cheng-Prusoff equation:

.

References

  • Chu, U. B., & Ruoho, A. E. (2016). "SIGMA RECEPTOR BINDING ASSAYS". Current Protocols in Pharmacology.
  • Sucic, S., & Bönisch, H. (2016). "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters". Springer Protocols.
  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands". Journal of Medicinal Chemistry (PubMed).
  • Abbas, A., et al. (2020). "Hazards of using masking protocols when performing ligand binding assays". Frontiers in Pharmacology (RCSI Repository).

Sources

Method

Application Note: 3-(3-Fluoro-2-methoxyphenyl)piperidine in the Development of mGluR2 PET Radioligands

Introduction & Scientific Rationale The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) predominantly localized on presynaptic nerve terminals in the central nervous system (CNS), where...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) predominantly localized on presynaptic nerve terminals in the central nervous system (CNS), where it negatively modulates the release of excessive glutamate[1]. Dysregulation of mGluR2 signaling is heavily implicated in the pathophysiology of schizophrenia, anxiety disorders, and addiction[2]. Consequently, Positive Allosteric Modulators (PAMs) targeting mGluR2 have emerged as highly promising therapeutic candidates.

To facilitate the clinical translation of these modulators, Positron Emission Tomography (PET) radioligands are required to quantify target engagement, map receptor distribution, and determine dose occupancy in vivo[2]. The compound 3-(3-Fluoro-2-methoxyphenyl)piperidine (and its regioisomers) serves as a critical, highly versatile pharmacophore in the design of these PET tracers[3].

Causality in Structural Design:

  • The Methoxy Group (-OCH₃): Serves as an ideal synthetic handle. By synthesizing a desmethyl (phenol) precursor, radiochemists can rapidly introduce Carbon-11 via

    
     or 
    
    
    
    alkylation, yielding a PET tracer with high molar activity[3].
  • The Fluorine Atom (-F): Strategically placed to modulate the basicity (pKa) of the piperidine nitrogen and enhance lipophilicity, ensuring optimal Blood-Brain Barrier (BBB) penetration. Furthermore, it blocks cytochrome P450-mediated metabolic oxidation, increasing the tracer's in vivo half-life[4].

Radiotracer Development Workflow

The synthesis of mGluR2 PET tracers typically involves coupling the fluoromethoxyphenyl-piperidine building block to a heterocyclic core, such as a 1,2,4-triazolo[4,3-a]pyridine scaffold (yielding compounds like JNJ-42491293)[3].

RadiotracerWorkflow A 3-(3-Fluoro-2-methoxyphenyl) piperidine Precursor B Scaffold Coupling (e.g., Triazolopyridine) A->B SNAr / Buchwald C Desmethyl Precursor Synthesis B->C Demethylation D Radiolabeling ([11C]CH3I or [18F]F-) B->D Direct 18F-exchange C->D Radiosynthesis E HPLC Purification & Formulation D->E QC >95% Purity F In Vivo PET Evaluation E->F IV Injection

Radiotracer synthesis workflow from piperidine precursor to formulated PET ligand.

In Vitro Validation: Binding Assay

Before advancing a synthesized radioligand to in vivo imaging, its functional profile must be validated. Because PAMs do not activate mGluR2 directly but rather potentiate the receptor's response to endogenous glutamate, a standard competitive binding assay is insufficient. Instead, a


 assay is utilized to measure G-protein activation[3].

PAM_Mechanism Glutamate Endogenous Glutamate (Orthosteric Site) mGluR2 mGluR2 Receptor (Conformational Shift) Glutamate->mGluR2 Binds Radioligand 11C/18F-PAM Tracer (Allosteric Site) Radioligand->mGluR2 Binds & Potentiates PETSignal Positron Emission (Target Engagement) Radioligand->PETSignal Annihilation Event GProtein G-Protein Activation (35S-GTPyS bound) mGluR2->GProtein Amplified Signaling

Mechanism of mGluR2 Positive Allosteric Modulator (PAM) radioligands.

Step-by-Step Protocol:
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2. Homogenize in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP (to reduce basal G-protein activity), and 0.1 nM

    
    .
    
  • Glutamate Priming (Causality Check): Add glutamate at an

    
     concentration. Why? PAMs require the presence of an orthosteric agonist to exert their allosteric potentiation. An 
    
    
    
    baseline allows for a highly sensitive detection window of the PAM's efficacy[3].
  • Ligand Incubation: Add the unlabeled fluoromethoxyphenyl-piperidine derivative at varying concentrations (0.1 nM to 10 µM). Incubate at 30°C for 30 minutes.

  • Termination & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter to calculate the

    
    .
    

In Vivo Preclinical PET Imaging Protocol

To map the spatial distribution of mGluR2 and validate the tracer's BBB penetrance, dynamic PET imaging is performed in rodent models[2].

Step-by-Step Protocol:
  • Animal Preparation: Induce anesthesia in adult male Wistar rats using 2.5% isoflurane in oxygen. Cannulate the lateral tail vein for tracer administration. Place the animal in the microPET scanner bed, maintaining body temperature at 37°C.

  • Self-Validating Control (Blocking Cohort): To prove that the PET signal is driven by specific mGluR2 binding rather than non-specific lipophilic trapping, pre-treat a control cohort with an established, unlabeled mGluR2 PAM (e.g., JNJ-42153605 at 10 mg/kg IV) 15 minutes prior to radiotracer injection[2].

  • Radiotracer Administration: Inject 40–50 MBq of the

    
    -labeled tracer via the tail vein as a slow bolus over 30 seconds.
    
  • Dynamic PET Acquisition: Initiate a 90-minute dynamic emission scan immediately upon injection. Causality: Unlike static SUV imaging, dynamic scanning captures the arterial input function and tissue washout kinetics. This allows for the application of the Simplified Reference Tissue Model (SRTM) to calculate the Binding Potential (

    
    ), which directly correlates with receptor density[1].
    
  • Image Reconstruction: Reconstruct the list-mode data into multiple time frames (e.g., 6 × 10s, 4 × 30s, 2 × 60s, followed by 5-minute frames) using a 3D ordered-subset expectation maximization (OSEM) algorithm.

Quantitative Data & Comparative Analysis

The structural evolution of mGluR2 PET tracers derived from the fluoromethoxyphenyl-piperidine scaffold has yielded several candidates with distinct pharmacokinetic profiles.

RadioligandIsotopeModulator TypeTarget Affinity (

/

)
Brain PenetrationSpecificity & Clinical Notes


PAM9.6 nMHighHigh in vitro affinity; limited by in vivo off-target binding (myocardium)[2].


PAM~5.0 nMHighImproved in vivo specificity; exhibits high contrast in non-human primates[4].


NAM<10.0 nMLowLimited brain uptake due to P-gp/Bcrp efflux transporter liability[4].

Troubleshooting & Limitations: The Off-Target Challenge

A critical lesson in the development of mGluR2 PET tracers is the discrepancy between in vitro selectivity and in vivo specificity. For example,


 demonstrated exceptional in vitro selectivity for mGluR2. However, during in vivo PET imaging, the tracer exhibited significant retention in the myocardium and failed to show displacement in mGluR2 Knockout (KO) rats[2].

Application Scientist Insight: When developing novel tracers from the 3-(3-Fluoro-2-methoxyphenyl)piperidine scaffold, researchers must not rely solely on wild-type blocking studies. The ultimate self-validating system is the use of target-knockout (KO) animal models. If a radiotracer exhibits identical brain retention in both Wild-Type (WT) and mGluR2 KO rats, the signal is dominated by an unidentified off-target binding site[2]. Next-generation tracers (e.g.,


) have successfully optimized this scaffold to mitigate these off-target liabilities, providing the high-contrast imaging required for clinical translation[4].

References

1.[3] Andrés, J. I., et al. "Synthesis, evaluation, and radiolabeling of new potent positive allosteric modulators of the metabotropic glutamate receptor 2 as potential tracers for positron emission tomography imaging." Journal of Medicinal Chemistry, 2012. URL: 2.[4] Patsnap Synapse. "[11C]JNJ-42491293 - Drug Targets, Indications, Patents." Patsnap, 2025. URL: 3.[2] Leurquin-Sterk, G., et al. "What We Observe In Vivo Is Not Always What We See In Vitro: Development and Validation of 11C-JNJ-42491293, A Novel Radioligand for mGluR2." Journal of Nuclear Medicine, 2017. URL: 4.[1] Yuan, G., et al. "PET imaging studies to investigate functional expression of mGluR2 using[11C]mG2P001." bioRxiv, 2021. URL:

Sources

Application

Application Note: Formulation Strategies for 3-(3-Fluoro-2-methoxyphenyl)piperidine in Preclinical Animal Studies

Executive Summary & Scientific Rationale The compound 3-(3-Fluoro-2-methoxyphenyl)piperidine (hereafter referred to as 3-FMPP ) represents a lipophilic, basic nitrogen-containing heterocycle typical of CNS-active ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 3-(3-Fluoro-2-methoxyphenyl)piperidine (hereafter referred to as 3-FMPP ) represents a lipophilic, basic nitrogen-containing heterocycle typical of CNS-active ligands (e.g., sigma receptor modulators, monoamine transporter ligands).

Successful in vivo delivery of 3-FMPP hinges on managing its physicochemical dichotomy:

  • The Basic Nitrogen (Piperidine): Provides high aqueous solubility in acidic conditions (pH < 6.0) but leads to precipitation at physiological pH (7.4) if not buffered.

  • The Fluoro-Methoxy-Phenyl Moiety: Increases lipophilicity (LogP ~2.5–3.0), enhancing Blood-Brain Barrier (BBB) penetration but complicating aqueous formulation for neutral pH delivery.

This guide provides self-validating protocols for formulating 3-FMPP as a solution for parenteral (IV/IP) administration and a suspension for oral (PO) gavage , ensuring bioavailability while minimizing vehicle-induced toxicity.

Pre-Formulation Characterization

Before selecting a vehicle, you must define the starting material. The formulation strategy diverges strictly based on whether you possess the Free Base or the Salt (e.g., Hydrochloride).

PropertyFree Base FormHydrochloride Salt Form
State Viscous oil or low-melting solidCrystalline solid
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 10 mg/mL)
pH in Solution Alkaline (~9.0 - 10.0)Acidic (~4.0 - 5.0)
Primary Challenge Dissolution in aqueous mediaAcidity causing injection site irritation
Recommended Route Oral (Suspension), SC (Oil depot)IV, IP, PO (Solution)

Vehicle Selection Strategy (Logic Flow)

The following decision tree illustrates the logical pathway for selecting the appropriate vehicle based on your specific experimental needs.

FormulationDecisionTree Start Start: Define 3-FMPP Form CheckForm Is it Salt (HCl) or Free Base? Start->CheckForm Salt Salt Form (HCl) CheckForm->Salt Base Free Base Form CheckForm->Base CheckRouteSalt Route of Administration? Salt->CheckRouteSalt IV_Salt IV / IP Injection CheckRouteSalt->IV_Salt PO_Salt Oral Gavage (PO) CheckRouteSalt->PO_Salt Protocol_A PROTOCOL A: Saline + Buffer (pH 5.5-6.0) IV_Salt->Protocol_A Requires pH Control Protocol_B PROTOCOL B: Distilled Water (Simple Solution) PO_Salt->Protocol_B Stomach tolerates acidity CheckSolubility Target Conc. > 5 mg/mL? Base->CheckSolubility HighConc Yes (High Conc.) CheckSolubility->HighConc LowConc No (Low Conc.) CheckSolubility->LowConc Protocol_D PROTOCOL D: Suspension (0.5% Methylcellulose + 0.1% Tween 80) HighConc->Protocol_D Solubility Limit Exceeded Protocol_C PROTOCOL C: Co-Solvent System (5% DMSO + 40% PEG400 + Saline) LowConc->Protocol_C Dissolve via Co-solvents

Figure 1: Decision matrix for selecting the optimal vehicle based on compound form and administration route.

Protocol A: Parenteral Solution (IV/IP)

Target: 3-FMPP Hydrochloride Salt (or Free Base converted with acid). Application: Pharmacokinetics (PK), acute efficacy models.

Scientific Rationale

Intravenous (IV) and Intraperitoneal (IP) routes require the drug to be fully dissolved. Particles can cause embolisms (IV) or local granulomas (IP). The pH must be buffered to 5.0–7.0 to prevent phlebitis or peritonitis.

Materials
  • Active: 3-FMPP HCl.[1]

  • Vehicle: 0.9% Saline (sterile).

  • Buffer: 10 mM Phosphate Buffer or Acetate Buffer (if pH adjustment is needed).

  • Filtration: 0.22 µm PVDF syringe filter (sterile).

Step-by-Step Methodology
  • Calculation: Calculate the required mass of the salt form.

    • Correction Factor: If dosing based on free base weight, apply the Molecular Weight ratio:

      
      .
      
  • Dissolution:

    • Add 3-FMPP HCl to 90% of the final volume of sterile saline.

    • Vortex for 1–2 minutes. The salt should dissolve readily.

  • pH Adjustment (Critical Step):

    • Measure pH.[2][3] It will likely be acidic (~4.5).

    • If pH < 4.0: Carefully add 0.1N NaOH dropwise to reach pH 5.5–6.0.

    • Warning: Do not exceed pH 7.0. As a lipophilic base, 3-FMPP may precipitate (crash out) as it approaches its pKa (approx 9.0) in saline.

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • QC Check: Hold the vial against a light source. The solution must be crystal clear. If cloudy, do not inject .

Dosing Limits (Rat/Mouse):

  • IV Bolus: Max 5 mL/kg.

  • IP: Max 10 mL/kg.

Protocol C: Co-Solvent Formulation (High Solubility Needs)

Target: 3-FMPP Free Base (when salt is unavailable) or High Concentration dosing. Application: Subcutaneous (SC) or IP administration where simple saline fails.

Scientific Rationale

The free base is lipophilic.[4] To dissolve it in an aqueous environment, we use DMSO (super-solvent) and PEG400 (wetting agent/solubilizer) to reduce the dielectric constant of the water, stabilizing the hydrophobic molecule.

Formulation Composition
  • 5% DMSO (Dimethyl sulfoxide)

  • 40% PEG 400 (Polyethylene glycol)

  • 55% Sterile Water (or Saline)

Step-by-Step Methodology
  • Weighing: Weigh the 3-FMPP Free Base into a glass vial.

  • Primary Solubilization:

    • Add the calculated volume of DMSO (5% of total).

    • Vortex or sonicate until the oil/solid is fully dissolved. This should be a clear concentrate.

  • Stabilization:

    • Add PEG 400 (40% of total). Vortex to mix.

    • Exothermic Note: The mixture may warm slightly; this aids dissolution.

  • Aqueous Addition:

    • Slowly add the Sterile Water (55% of total) while vortexing continuously.

    • Observation: If the solution turns milky, the compound has precipitated. You must increase the PEG400 ratio or switch to a suspension (Protocol D).

  • Sterile Filtration: Filter through a 0.22 µm PES or PVDF filter (ensure filter compatibility with DMSO).

Protocol D: Oral Suspension (PO)

Target: 3-FMPP Free Base (High Dose Toxicology/Efficacy). Application: Oral gavage for chronic dosing studies.

Scientific Rationale

For oral dosing, complete dissolution is not strictly necessary. A homogeneous suspension allows the acidic environment of the stomach (pH 1.5–2.0) to dissolve the compound in vivo, converting it to the soluble hydrochloride salt for absorption.

Materials
  • Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP viscosity) in water.

  • Surfactant: 0.1% Tween 80 (Polysorbate 80).

Step-by-Step Methodology
  • Vehicle Preparation (Overnight):

    • Heat 1/3 of the required water to 80°C. Disperse MC powder.

    • Add remaining cold water and stir overnight at 4°C to hydrate fully.

  • Wetting (Levigation):

    • Place 3-FMPP powder in a mortar.

    • Add Tween 80 directly to the powder.

    • Triturate (grind) with a pestle to form a smooth paste. This removes air pockets and prevents clumping.

  • Suspension:

    • Gradually add the 0.5% MC vehicle to the mortar while grinding (geometric dilution).

    • Transfer to a vial.

  • Homogenization:

    • Sonicate the vial for 10–15 minutes to break up micro-aggregates.

    • Critical: Always stir or vortex immediately before drawing into the gavage syringe to ensure dose uniformity.

Dosing Limits (Rat/Mouse):

  • PO: Max 10 mL/kg (Standard), 20 mL/kg (Limit test).

Quality Control & Stability

To ensure Trustworthiness and reproducibility, perform these checks before every study arm:

QC ParameterAcceptance CriteriaMethod
Visual Appearance Solution: Clear, colorless, no particulates.Suspension: Uniformly opaque, no sediment chunks.Visual inspection under bright light.
pH Check IV/IP: 5.5 – 7.5PO: 3.0 – 8.0Micro-pH probe.
Stability (Benchtop) Use within 4 hours of preparation.Piperidines are stable, but oxidation of the phenyl ring is possible over days in solution.
Dose Verification ±10% of target concentration.HPLC-UV (254 nm).

References

  • Di, L., & Kerns, E. H. (2006). Formulation strategies for poorly water-soluble drugs in early discovery. Drug Discovery Today. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. (Standard reference for dosing volumes). Link

  • Gad, S. C., et al. (2016). Vehicles for animal studies.[2][5] In: Gad Consulting Services. (Reference for vehicle toxicity limits). Link

Sources

Method

Application Note: Preclinical Experimental Design for 3-(3-Fluoro-2-methoxyphenyl)piperidine (3-FMPP)

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Therapeutic Area: Neurology / Pain Management (Neuropathic Pain) Executive Summary & Pharmacological Rationale The phe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Therapeutic Area: Neurology / Pain Management (Neuropathic Pain)

Executive Summary & Pharmacological Rationale

The phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous analgesics, monoamine modulators, and voltage-gated sodium channel (NaV) inhibitors[1]. 3-(3-Fluoro-2-methoxyphenyl)piperidine (3-FMPP) represents a highly optimized derivative designed for central nervous system (CNS) penetration and target engagement.

Structural Causality in Drug Design:

  • Piperidine Ring: Provides the basic secondary amine (pKa ~8.5-9.0) necessary for crossing the blood-brain barrier (BBB) and anchoring to the acidic residues within transmembrane receptor pockets[2].

  • 3-Fluoro Substitution: The highly electronegative fluorine atom increases metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. It also modulates the basicity of the piperidine nitrogen, optimizing the lipophilicity-to-pKa ratio for enhanced BBB permeability[2].

  • 2-Methoxy Group: Acts as a critical hydrogen bond acceptor, enhancing target residence time.

For this preclinical workflow, 3-FMPP is evaluated as a novel NaV1.7 channel inhibitor . NaV1.7 is predominantly expressed in the dorsal root ganglion (DRG) and acts as an amplifier of subthreshold depolarizations, making it a highly validated target for neuropathic pain[3].

In Vitro Pharmacodynamics: NaV1.7 Target Engagement

To validate the mechanism of action, we utilize whole-cell patch-clamp electrophysiology . This is the gold standard for ion channel pharmacology because it provides real-time, high-resolution kinetic data (activation, closed-state inactivation, and repriming) that biochemical assays cannot capture[4].

Protocol: Whole-Cell Patch-Clamp of Human NaV1.7
  • Cell Preparation: Culture HEK293 cells stably co-expressing human NaV1.7 (α-subunit) and the β1-subunit to mimic physiological channel kinetics[4]. Plate on poly-D-lysine coated glass coverslips.

  • Electrophysiology Setup: Use borosilicate glass pipettes pulled to a resistance of 2.0–3.0 MΩ when filled with intracellular solution (CsF-based to block potassium currents).

  • Voltage Protocol: Maintain a holding potential of −90 mV to ensure channels are in the closed, resting state rather than inactivated[5]. Apply a series of 15 ms depolarizing steps (from −90 to +45 mV in 5 mV increments) every 5 seconds[5].

  • Compound Application: Perfuse 3-FMPP at varying concentrations (0.1 nM to 10 μM) for 4 minutes to achieve steady-state block, followed by a 10-minute washout period to assess reversibility[4].

  • Data Analysis: Plot the maximum inward current values during the peak recordings at 0 mV to generate an IC₅₀ curve[4].

MOA A 3-FMPP Administration B CNS & DRG Penetration A->B C NaV1.7 Channel Binding B->C D Inhibition of Na+ Influx C->D E Reduced Action Potential Firing D->E F Neuropathic Pain Alleviation E->F

Fig 1: Proposed mechanism of action for 3-FMPP targeting NaV1.7 channels.

In Vitro ADME & Physicochemical Profiling

Phenylpiperidines often undergo rapid N-dealkylation and O-demethylation mediated by hepatic CYPs[6]. Before advancing to in vivo models, 3-FMPP must be profiled to ensure the 3-fluoro substitution successfully mitigates this first-pass metabolism vulnerability.

Table 1: Target In Vitro Physicochemical and ADME Parameters

ParameterAssay MethodTarget ThresholdScientific Rationale
Lipophilicity (LogD) Shake-flask (pH 7.4)1.5 - 3.0Balances aqueous solubility with lipid membrane permeability.
Metabolic Stability Rat/Human Liver MicrosomesT½ > 45 minEnsures the compound survives hepatic first-pass metabolism[6].
BBB Permeability PAMPA-BBB AssayPe > 4.0 x 10⁻⁶ cm/sRequired for engaging central pain pathways and DRG cell bodies.
Cytotoxicity HepG2 Cell Viability (MTT)CC₅₀ > 50 μMEstablishes an initial therapeutic window prior to in vivo dosing.

In Vivo Pharmacokinetics (PK)

To establish the dosing regimen for efficacy models, a rodent PK study is required. Because the bioavailability of unoptimized phenylpiperidines can be <1% due to extensive metabolism[7], calculating the exact oral bioavailability (F%) of 3-FMPP is critical.

Protocol: Rat PK Study
  • Animal Model: Male Sprague-Dawley rats (n=6 per route).

  • Administration:

    • Intravenous (IV): 1 mg/kg via tail vein[7].

    • Oral (PO): 10 mg/kg via oral gavage[7].

  • Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6].

  • Bioanalysis: Quantify unchanged 3-FMPP in plasma using LC-MS/MS.

Table 2: Standard PK Parameters to Calculate

PK ParameterDescriptionTarget Value for 3-FMPP
Cmax Maximum plasma concentration> 500 ng/mL
Tmax Time to reach Cmax0.5 - 2.0 hours[6]
AUC₀₋t Area under the curve (exposure)> 1500 ng·h/mL
Elimination half-life> 3.0 hours[6]
F (%) Oral Bioavailability> 30%

In Vivo Efficacy: Spared Nerve Injury (SNI) Model

To test the analgesic efficacy of 3-FMPP, we utilize the Spared Nerve Injury (SNI) model . Causality for Model Selection: Unlike the Chronic Constriction Injury (CCI) model, which can cause unpredictable intraneural edema, the SNI model involves the precise ligation and transection of the tibial and common peroneal nerves while leaving the sural nerve intact[8],[9]. This produces robust, reproducible mechanical allodynia in the specific dermatome innervated by the sural nerve (the lateral paw) without causing complete motor paralysis (flail foot) that would confound behavioral withdrawal assays[10],[11].

Protocol: SNI Surgery and Behavioral Testing
  • Baseline Testing: Acclimate C57BL/6 mice to elevated wire mesh grids. Apply von Frey filaments of increasing bending force (0.02 g to 2.0 g) to the lateral aspect of the hind paw[10]. Record the baseline mechanical withdrawal threshold (positive response defined as sudden paw withdrawal, flinching, or licking)[10].

  • Surgical Procedure: Anesthetize the mouse with 3% isoflurane. Expose the sciatic nerve trifurcation. Tightly ligate the common peroneal and tibial nerves using 6-0 silk sutures and excise a 2 mm distal stump[8],[11]. Critical Step: Do not stretch or damage the spared sural nerve[8]. Close the muscle and skin.

  • Allodynia Confirmation: Test mice 2–7 days post-surgery. A significant drop in the von Frey withdrawal threshold confirms mechanical allodynia[8].

  • Dosing & Efficacy: Administer 3-FMPP (e.g., 10 mg/kg PO) or vehicle. Perform von Frey testing at 1, 2, 4, and 8 hours post-dose to evaluate the reversal of mechanical hypersensitivity.

SNI S1 Baseline von Frey Testing S2 SNI Surgery (Ligate Peroneal/Tibial) S1->S2 S3 Recovery & Allodynia Onset (Day 1-2) S2->S3 S4 Confirm Mechanical Hypersensitivity S3->S4 S5 Administer 3-FMPP (PO/IV) S4->S5 S6 Post-Dose von Frey Efficacy Testing S5->S6

Fig 2: In vivo Spared Nerve Injury (SNI) experimental workflow.

References

  • [8] Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol. Available at:[Link]

  • [10] The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. PubMed Central (PMC), NIH. Available at:[Link]

  • [9] The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. ResearchGate. Available at: [Link]

  • [11] Spared nerve injury causes motor phenotypes unrelated to pain in mice. bioRxiv. Available at:[Link]

  • [6] Metabolism, pharmacokinetics and excretion of a potent tachykinin NK1 receptor antagonist (CP-122721) in rat: characterization of a novel oxidative pathway. PubMed, NIH. Available at:[Link]

  • [7] Disposition of the opioid antagonist, LY255582, in rats and dogs. PubMed, NIH. Available at: [Link]

  • [5] DRG Voltage-Gated Sodium Channel 1.7 Is Upregulated in Paclitaxel-Induced Neuropathy in Rats and in Humans with Neuropathic Pain. Journal of Neuroscience. Available at:[Link]

  • [4] Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7. PubMed Central (PMC), NIH. Available at:[Link]

  • [3] Nav1.7 and Nav1.8: Role in the pathophysiology of pain. PubMed Central (PMC), NIH. Available at:[Link]

  • [1] Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. Available at:[Link]

  • [2] Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-(3-Fluoro-2-methoxyphenyl)piperidine synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 3-(3-Fluoro-2-methoxyphenyl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a highly valuable pharmaceutical building block.

The synthesis of 3-arylpiperidines typically relies on a robust two-phase sequence: a Suzuki-Miyaura cross-coupling to construct the biaryl framework, followed by the catalytic hydrogenation of the heteroaromatic ring. However, the unique electronic and steric properties of the 3-fluoro-2-methoxyphenyl moiety introduce specific failure modes that can severely compromise yields.

Synthesis Workflow & Critical Failure Pathways

SynthesisWorkflow SM1 3-Bromopyridine Step1 Step 1: Suzuki-Miyaura SM1->Step1 SM2 (3-Fluoro-2-methoxyphenyl) boronic acid SM2->Step1 Int1 3-(3-Fluoro-2-methoxyphenyl) pyridine Step1->Int1 Pd cat. Fail1 Protodeboronation Step1->Fail1 H2O/Heat Step2 Step 2: Hydrogenation Int1->Step2 Prod 3-(3-Fluoro-2-methoxyphenyl) piperidine Step2->Prod PtO2, H+ Fail2 Hydrodefluorination Step2->Fail2 Pd/C cat.

Fig 1. Two-step synthesis workflow highlighting critical failure side-reactions.

Troubleshooting FAQs: Mechanistic Insights

Q1: My Suzuki-Miyaura coupling stalls at 40% conversion. LCMS shows unreacted 3-bromopyridine and a large peak corresponding to 3-fluoro-2-methoxybenzene. How do I fix this?

The Causality: The presence of 3-fluoro-2-methoxybenzene indicates protodeboronation of your boronic acid starting material. Ortho-substituted arylboronic acids—especially those bearing electron-withdrawing fluoro and electron-donating methoxy groups—experience intense steric and electronic strain. In basic, aqueous media at elevated temperatures, this strain accelerates the hydrolytic cleavage of the C-B bond before the palladium catalyst can engage it[1].

The Solution: You must kinetically favor transmetalation over hydrolysis.

  • Upgrade the Catalyst: Switch from a standard

    
     catalyst to a highly active Buchwald precatalyst (e.g., XPhos Pd G2). The bulky, electron-rich XPhos ligand dramatically accelerates the transmetalation and reductive elimination steps.
    
  • Modify the Boron Species: If protodeboronation persists, convert the boronic acid to its pinacol ester (Bpin) or potassium trifluoroborate salt, which are significantly more stable against premature hydrolysis.

Q2: The reduction of the pyridine intermediate to the piperidine works, but NMR reveals that I am losing the fluorine atom on the phenyl ring. Why is this happening?

The Causality: You are observing hydrodefluorination , a notorious side reaction in medicinal chemistry. If you are using Palladium on Carbon (Pd/C) under hydrogen gas, the palladium nanoparticles readily undergo oxidative addition into the activated C-F bond of the fluoroarene, subsequently replacing the fluorine with hydrogen[2].

The Solution: You must decouple the reduction of the pyridine ring from the cleavage of the C-F bond[3]. Switch your catalyst to Platinum Dioxide (


, Adams' catalyst) . 

is highly active for the saturation of heteroaromatics but possesses a vastly higher kinetic barrier for C-F oxidative addition. Furthermore, conduct the reaction in glacial acetic acid . Pyridine has a high resonance stabilization energy; protonating the nitrogen atom to form a pyridinium salt disrupts this aromaticity, drastically lowering the activation energy required for hydrogenation[4].

Quantitative Data: Catalyst & Solvent Optimization for Step 2

To illustrate the causality of catalyst selection on the hydrodefluorination side-reaction, review the optimization data below. The use of acidic media and Platinum-based catalysts is non-negotiable for preserving the C-F bond.

Catalyst SystemSolventPressure (

bar)
Pyridine Conversion (%)Hydrodefluorination (%)Isolated Yield (%)
10% Pd/CMethanol50>99%85%12%
10% Pd/CGlacial AcOH50>99%62%35%
5% Rh/CGlacial AcOH5095%<5%82%
5 mol%

Glacial AcOH 50 >99% <1% 94%

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems . By monitoring specific in-process physical changes (e.g., gas uptake, colorimetric shifts), you can verify the integrity of the reaction in real-time.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-(3-Fluoro-2-methoxyphenyl)pyridine while suppressing protodeboronation.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 3-bromopyridine (1.0 equiv), (3-fluoro-2-methoxyphenyl)boronic acid (1.3 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Validation Check: The powder mixture should appear pale yellow/tan.

  • Solvent Introduction: Add degassed 1,4-Dioxane/Water (4:1 v/v, 0.2 M).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 4 hours.

  • In-Process Control: Analyze an organic phase aliquot via LCMS. Validation Check: The reaction is complete when the 3-bromopyridine peak strictly disappears. Prolonged heating past this point only degrades the product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate as a viscous oil.
    
Protocol B: Chemoselective Hydrogenation

Objective: Reduce the pyridine ring to a piperidine without cleaving the C-F bond.

  • Preparation: Dissolve the 3-(3-Fluoro-2-methoxyphenyl)pyridine intermediate (1.0 equiv) in glacial acetic acid (0.1 M) inside a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add

    
     (Adams' catalyst, 5 mol%). Validation Check: The solution will turn dark brown/black as the catalyst suspends.
    
  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Hydrogenation: Pressurize the reactor to 50 bar with

    
     gas and stir at room temperature for 8 hours.
    
  • In-Process Control: Monitor the mass flow controller or pressure gauge. Validation Check: The reaction is self-validating; hydrogen uptake will cease exactly when 3.0 molar equivalents of

    
     have been consumed, indicating complete saturation of the pyridine ring without over-reduction.
    
  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous

    
    , extract with Dichloromethane, and evaporate to yield the pure 3-(3-Fluoro-2-methoxyphenyl)piperidine[4].
    

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Asian Journal of Chemistry 4

  • Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature Peking University / Journal of the American Chemical Society 2

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex Arkivoc 1

  • Enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds Organic & Biomolecular Chemistry (University of Liverpool Repository)3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Fluoro-2-methoxyphenyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals systematically troubleshoot and resol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals systematically troubleshoot and resolve solubility issues associated with 3-(3-Fluoro-2-methoxyphenyl)piperidine .

Rather than relying on trial and error, this guide establishes a mechanistic framework. We will explore the causality behind the physicochemical behavior of this molecule, providing self-validating protocols and evidence-based strategies to ensure reliable data in your in vitro and in vivo assays.

Molecular Profiling & The Causality of Insolubility

To solve a solubility problem, we must first understand the thermodynamic barriers preventing dissolution. 3-(3-Fluoro-2-methoxyphenyl)piperidine consists of a basic secondary amine (piperidine ring) coupled to a highly lipophilic substituted aromatic system.

The primary reason this compound resists aqueous dissolution as a free base is that the energy required to break its intermolecular interactions and create a cavity in the water network is not sufficiently compensated by the hydration energy of the solute . The hydrophobic nature of the 3-fluoro-2-methoxyphenyl group dominates, leading to unfavorable interactions with polar water molecules and driving hydrophobic collapse (precipitation).

Table 1: Predicted Physicochemical Parameters & Solubility Impact
ParameterPredicted ValueMechanistic Impact on Solubility
Molecular Weight 209.26 g/mol Favorable (<500 Da); does not significantly hinder dissolution.
pKa (Piperidine N) ~9.5Highly ionizable. Protonation at pH < 7.5 significantly increases hydration energy.
LogP ~2.5 - 3.0Moderate-to-high lipophilicity. Drives rapid precipitation in neutral aqueous buffers.
H-Bond Donors 1 (N-H)Provides a localized site for water interaction, but insufficient to overcome the hydrophobic bulk.
H-Bond Acceptors 3 (N, O, F)Enables interaction with protic co-solvents (e.g., alcohols, water) under acidic conditions.

Diagnostic & Decision-Making Workflow

Before altering your assay conditions, follow this systematic workflow to identify the path of least resistance for solubilizing your compound.

G Start Compound Insoluble in Assay Buffer CheckState Is it Free Base or Salt Form? Start->CheckState FreeBase Free Base CheckState->FreeBase SaltForm Salt Form CheckState->SaltForm MakeSalt Generate HCl or Mesylate Salt FreeBase->MakeSalt CheckpH Check Buffer pH (Target pH < 7) SaltForm->CheckpH MakeSalt->CheckpH AddCosolvent Add Co-solvent (DMSO, PEG400) CheckpH->AddCosolvent Insoluble Success Solubility Achieved CheckpH->Success Soluble AddExcipient Use HP-β-CD or Lipid Formulation AddCosolvent->AddExcipient Insoluble AddCosolvent->Success Soluble AddExcipient->Success

Fig 1. Systematic troubleshooting workflow for basic amine solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for an in vitro assay. Why does this happen, and how can I prevent it? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO, but when diluted into an aqueous buffer, the DMSO concentration drops below the solubilizing threshold (typically <1%). At pH 7.4, a significant fraction of the piperidine remains unprotonated, and the highly lipophilic 3-fluoro-2-methoxyphenyl group drives hydrophobic collapse. Solution: Do not perform direct high-fold dilutions. Instead, perform intermediate stepwise dilutions in a buffer containing a higher percentage of organic co-solvent, or lower the pH of your intermediate dilution buffer to ~5.0 to ensure complete protonation before final assay introduction.

Q2: I converted the free base to a hydrochloride (HCl) salt, but it still struggles to dissolve at high concentrations for in vivo dosing. What is the next logical step? A2: While salt formation is a primary approach to enhance the aqueous solubility of basic drugs , the common ion effect can suppress the solubility of HCl salts in physiological media containing high chloride concentrations (like saline). If the intrinsic dissolution rate is still too low, complexation with cyclodextrins is the next logical step. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic interior cavity that can encapsulate the lipophilic phenyl ring, presenting a hydrophilic exterior to the aqueous medium .

Q3: I attempted cyclodextrin complexation, but the solubility did not improve significantly. What went wrong? A3: There are two primary causes for this failure:

  • Steric Hindrance: The specific orientation of the fluoro and methoxy groups on the phenyl ring may prevent deep insertion into the standard β-cyclodextrin cavity.

  • Insufficient Concentration: You may not have reached the plateau of the phase-solubility curve. Ensure you are testing HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) at concentrations up to 20% (w/v). SBE-β-CD often yields a two-fold higher stability constant for piperidine derivatives due to maximum atom contacts and minimal solvent accessibility .

Solubilization Mechanisms

Understanding how different excipients interact with 3-(3-Fluoro-2-methoxyphenyl)piperidine allows you to choose the right strategy for your specific assay constraints.

M API Free Base (Lipophilic) Protonated Protonated Amine (Salt) API->Protonated pH < pKa (HCl) Complex HP-β-CD Inclusion API->Complex Hydrophobic Encapsulation Micelle Lipid Micelle API->Micelle Surfactant Entrapment

Fig 2. Primary solubilization mechanisms for 3-(3-Fluoro-2-methoxyphenyl)piperidine.

Excipient Selection Matrix

Use the following table to select the appropriate solubilizing agent based on your experimental phase. Keep in mind that up to 90% of compounds in development require solubility enhancement .

Table 2: Co-Solvent & Excipient Matrix
Excipient / StrategyMechanism of ActionMax Conc. (In Vitro Cell Assays)Max Conc. (In Vivo IV Dosing)
DMSO Reduces solvent polarity≤ 0.5% (v/v)Not recommended (Toxicity)
PEG 400 Co-solvent / Cosurfactant≤ 1.0% (v/v)Up to 40% (v/v)
HP-β-CD Host-Guest Inclusion Complex≤ 2.0% (w/v)Up to 20% (w/v)
Tween 80 Micellar Entrapment≤ 0.05% (v/v)Up to 5% (v/v)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in quality control steps to verify that your solubility enhancements are genuine and not artifactual.

Protocol 1: Preparation of the Hydrochloride (HCl) Salt

Causality: Converting the free base to an HCl salt replaces weak intermolecular van der Waals forces with strong ionic bonds, altering the crystal lattice and drastically lowering the microenvironmental pH upon dissolution.

  • Dissolution: Dissolve 1.0 eq of 3-(3-Fluoro-2-methoxyphenyl)piperidine free base in a minimal volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under inert atmosphere.

  • Acidification: Slowly add 1.1 eq of 2M HCl in diethyl ether dropwise while stirring vigorously at 0°C.

  • Precipitation: A white to off-white precipitate should form immediately. Stir for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake twice with cold anhydrous ether to remove unreacted free base.

  • Validation (Self-Check): Dry the solid under vacuum for 12 hours. Confirm salt formation via

    
    H-NMR (look for the downfield shift of the piperidine protons) and verify the absence of residual solvent.
    
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility (e.g., DMSO dilution) often overestimates solubility due to supersaturation. The shake-flask method measures true thermodynamic equilibrium.

  • Saturation: Add an excess amount of the solid compound (e.g., 10 mg) to a glass vial containing 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on a rotary shaker at 300 rpm at a constant temperature (typically 25°C or 37°C) for 48 hours.

  • Validation (Visual Check): After 48 hours, visually inspect the vial. Crucial: There must be undissolved solid remaining at the bottom. If the solution is completely clear, you have not reached saturation; add more solid and repeat step 2.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in a solvent where the compound is 100% soluble (e.g., Methanol).

Protocol 3: Phase-Solubility Profiling with HP-β-CD

Causality: This protocol determines if cyclodextrin complexation is thermodynamically favorable and calculates the stoichiometric ratio of the inclusion complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0%, 2%, 5%, 10%, 15%, and 20% w/v).

  • Incubation: Add an excess of 3-(3-Fluoro-2-methoxyphenyl)piperidine to each vial.

  • Equilibration: Shake the vials at 25°C for 48 hours to reach equilibrium.

  • Analysis: Filter (0.22 µm) and quantify the dissolved drug concentration via HPLC.

  • Validation (Data Plotting): Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear relationship (A

    
    -type phase solubility profile) confirms the formation of a 1:1 soluble inclusion complex.
    

References

  • Serajuddin, A. T. M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at:[Link]

  • Chulalongkorn University / University of Vienna. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed / Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. PharmTech. Available at:[Link]

Troubleshooting

Technical Support Center: In Vivo Optimization of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Status: Operational Ticket Focus: Pharmacokinetics, Formulation, and Route of Administration Subject: 3-(3-Fluoro-2-methoxyphenyl)piperidine (referred to herein as 3-FMP ) Executive Summary 3-(3-Fluoro-2-methoxyphenyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Pharmacokinetics, Formulation, and Route of Administration Subject: 3-(3-Fluoro-2-methoxyphenyl)piperidine (referred to herein as 3-FMP )

Executive Summary

3-(3-Fluoro-2-methoxyphenyl)piperidine (3-FMP) is a lipophilic phenylpiperidine derivative. Structurally, it shares the pharmacophore of many CNS-active agents (e.g., Sigma-1 modulators, monoamine transporter inhibitors).

The Core Challenge: Like many phenylpiperidines, 3-FMP exhibits Class II BCS behavior (Low Solubility, High Permeability). The primary failure mode in in vivo studies is not a lack of potency, but poor bioavailability due to precipitation at the injection site or rapid first-pass metabolism.

This guide replaces standard protocols with a troubleshooting-first approach, addressing the specific physicochemical hurdles of fluorinated phenylpiperidines.

Module 1: Formulation & Solubility (Ticket #SOL-01)

User Issue: "My compound precipitates when added to PBS/Saline, or the animal shows signs of peritoneal irritation after IP injection."

Root Cause Analysis

The piperidine nitrogen has a pKa of approximately 9.0–9.5 .

  • At pH 7.4 (Physiological): A significant fraction exists as the uncharged, lipophilic free base, which is insoluble in water.

  • At pH < 5.0: It is fully protonated and soluble.

The Solution: The "Acid-Trap" Formulation Strategy

Do not use 100% DMSO. It causes local toxicity and precipitation upon contact with interstitial fluids. Instead, use a formulation that maintains solubility through the transition from syringe to bloodstream.

Recommended Vehicle Protocol (Standard)

Best for IP or SC administration up to 10 mg/kg.

  • Salt Conversion: If you synthesized the free base (often an oil), convert it to the Hydrochloride (HCl) or Tartrate salt.

    • Why? The HCl salt is a stable solid with defined stoichiometry.

  • Primary Solvent: Dissolve 3-FMP HCl in sterile water (not PBS initially).

  • Complexation (Critical): Add 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Mechanism:[1][2][3] The hydrophobic fluorophenyl ring enters the cyclodextrin cavity, shielding it from aqueous repulsion while the hydrophilic exterior ensures solubility.

  • pH Adjustment: Check pH. If > 6.0, adjust to pH 4.5–5.0 using 0.1N HCl.

  • Tonicity: Add NaCl only after the drug is fully dissolved to reach isotonicity (if not using saline as the base).

Formulation Decision Matrix

FormulationLogic Start Start: 3-FMP Formulation CheckForm Is Compound a Salt (HCl)? Start->CheckForm MakeSalt Convert Free Base to HCl (Ether/HCl gas) CheckForm->MakeSalt No SolubilityCheck Soluble in Water @ 5mg/mL? CheckForm->SolubilityCheck Yes MakeSalt->SolubilityCheck SimpleSaline Use 0.9% Saline (pH 5.5) SolubilityCheck->SimpleSaline Yes AddCD Add 20% HP-beta-CD SolubilityCheck->AddCD No (Precipitates) CheckpH Check pH AddCD->CheckpH AdjustpH Adjust to pH 4.0-5.0 CheckpH->AdjustpH pH > 6 FinalCheck Clear Solution? CheckpH->FinalCheck pH < 6 AdjustpH->FinalCheck Success Ready for IP/SC FinalCheck->Success Yes Fail Switch to 5% DMSO / 5% Tween 80 / Saline FinalCheck->Fail No

Caption: Decision tree for solubilizing lipophilic phenylpiperidines. Priority is placed on cyclodextrins over organic solvents to minimize vehicle-induced behavioral artifacts.

Module 2: Administration & Dosage (Ticket #DOS-02)

User Issue: "I see high variability in behavioral data between animals."

Root Cause Analysis

Phenylpiperidines are subject to rapid redistribution and first-pass metabolism .

  • IP Injection: High risk of "depot effect" if the drug precipitates in the peritoneum.

  • Oral (PO): The methoxy group is a prime target for O-demethylation by hepatic CYPs, potentially creating an active or inactive metabolite that confounds results.

Optimization Protocol
1. Route Selection
RouteSuitabilityNotes
Intraperitoneal (IP) High Standard for acute behavioral assays. Use the HP-β-CD vehicle to prevent peritoneal irritation.
Subcutaneous (SC) Medium Slower absorption, more stable plasma levels. Good for time-course studies > 2 hours.
Oral Gavage (PO) Low Only use if investigating oral drug candidates. Expect 5-10x dose requirement vs. IP due to first-pass effect.
2. Dose Scaling

Do not guess the dose. Phenylpiperidines typically show a bell-shaped dose-response curve .

  • Starting Range: 1, 3, 10 mg/kg.

  • High Dose Warning: >20 mg/kg often induces non-specific sedation or motor stereotypy (due to off-target Sigma/Dopamine binding), masking specific effects.

3. The "Flush" Technique

To ensure consistent IP dosing:

  • Administer the drug volume (e.g., 5 mL/kg).

  • Follow immediately with a 1 mL/kg "flush" of sterile saline if using a catheter, or ensure the needle is fully cleared.

  • Critical: Rotate injection sites to avoid fibrosis in chronic studies.

Module 3: In Vivo Monitoring & Troubleshooting (Ticket #EFF-03)

User Issue: "The compound is soluble and tolerated, but I see no efficacy in the CNS model."

Root Cause Analysis

If the drug is in the blood but not working, the issue is usually Blood-Brain Barrier (BBB) Penetration or P-glycoprotein (P-gp) Efflux .

  • 3-FMP Properties: The fluorine atom generally increases lipid solubility and metabolic stability, but the secondary amine is a potential P-gp substrate.

Diagnostic Workflow: The "Brain-to-Plasma" Ratio

Before abandoning the molecule, perform a terminal PK study (n=3 mice) at T_max (usually 30-45 min post-dose).

  • Collect Plasma: Centrifuge blood in EDTA tubes.

  • Collect Brain: Perfuse with saline to remove blood, then homogenize.

  • Calculate K_p (Partition Coefficient):

    
    
    
  • If K_p > 0.5: The drug crosses the BBB. The lack of efficacy is likely Pharmacodynamic (low affinity for target).

  • If K_p < 0.1: The drug is being effluxed.

Rescue Strategy: P-gp Inhibition

If K_p is low, repeat the behavioral experiment with a P-gp inhibitor pretreatment:

  • Pre-treatment: Cyclosporin A (10 mg/kg IP) or Verapamil.

  • Result: If efficacy is restored, your molecule is a P-gp substrate. You must modify the structure (e.g., N-methylation) or use a co-formulation.

Pharmacokinetic Failure Mode Analysis

PK_Failure Dose Dose Administered Absorb Systemic Absorption Dose->Absorb Liver Hepatic Metabolism (CYP2D6/3A4) Absorb->Liver First Pass Plasma Plasma Concentration Liver->Plasma Surviving Fraction Metabolite Inactive Metabolite Liver->Metabolite O-demethylation BBB BBB Transport Plasma->BBB Brain Target Engagement BBB->Brain Passive Diffusion Efflux P-gp Efflux Pump Brain->Efflux Active Transport Efflux->Plasma Recycling

Caption: Pathway of 3-FMP distribution. Note the critical "Efflux" loop at the BBB, a common failure point for secondary amines.

FAQ: Frequently Asked Questions

Q: Can I use DMSO if I keep it under 10%? A: Yes, but proceed with caution. 10% DMSO can induce analgesia or mild sedation in mice, confounding behavioral readouts. 5% DMSO + 5% Tween 80 is the maximum recommended for behavioral studies. The Cyclodextrin protocol (Module 1) is superior for data integrity.

Q: My solution turns yellow after a few days. Is it safe? A: No. Phenylpiperidines are generally stable, but oxidation of the secondary amine can occur in solution. Discard any colored solutions. Prepare fresh daily or store aliquots at -20°C.

Q: What is the expected half-life (T1/2) in rodents? A: Based on structural analogs (e.g., paroxetine fragments, substituted phenylpiperidines), the T1/2 in mice is likely short (1–2 hours) . Plan behavioral testing to occur 20–40 minutes post-injection.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Banks, W. A. (2016).[4] From blood–brain barrier to blood–brain interface: new opportunities for CNS drug delivery. Nature Reviews Drug Discovery. Link

  • Di, L., et al. (2012). Optimization of blood-brain barrier permeability with consensus modeling. Journal of Pharmaceutical Sciences. Link

  • Cayman Chemical. (2023). Vehicle Selection for In Vivo Administration. Cayman Technical Guides. Link

  • Gozalpour, E., et al. (2016). P-glycoprotein inhibition methods for determining the permeability of drugs.[2] Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

Optimization

Preventing degradation of 3-(3-Fluoro-2-methoxyphenyl)piperidine in solution

Welcome to the technical support center for 3-(3-Fluoro-2-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Fluoro-2-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Inconsistent results can often be traced back to the degradation of a key reagent. This document provides in-depth, field-proven insights and actionable protocols to prevent, identify, and troubleshoot the degradation of 3-(3-Fluoro-2-methoxyphenyl)piperidine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(3-Fluoro-2-methoxyphenyl)piperidine in solution?

A1: The chemical structure of 3-(3-Fluoro-2-methoxyphenyl)piperidine contains two key moieties prone to degradation: the piperidine ring and the substituted phenyl ring. The primary stability concerns are:

  • Oxidation of the Piperidine Ring: The piperidine ring, a cyclic secondary amine, is susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, light, or elevated temperatures.[2] The nitrogen atom can be oxidized to form a piperidine N-oxide, or the adjacent carbon atoms can be attacked, potentially leading to imines or even ring-opening products.[2][3]

  • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate photo-oxidative degradation, often through free-radical mechanisms.[2] While fluorination can sometimes enhance the photostability of aromatic compounds, this should not be assumed and must be experimentally verified.[4][5]

  • pH-Dependent Instability: The stability of the compound in aqueous solutions can be highly dependent on pH. The basic piperidine nitrogen means the compound will exist in its protonated form in acidic media. This can enhance stability against certain oxidative pathways but may influence other reactions.[1][6] Extreme pH conditions (strong acid or base) should be evaluated for potential hydrolysis of the methoxy group, although this is generally less common under typical experimental conditions.

Q2: My solution containing the compound has developed a yellow or brown tint. What is the likely cause?

A2: A change in color, particularly to yellow or brown, is a common physical indicator of chemical degradation. For piperidine-containing compounds, this is most frequently a result of oxidation.[2] The formation of conjugated imine species or other complex oxidation byproducts can lead to chromophores that absorb visible light. This is a clear sign that the integrity of your compound has been compromised. You should discard the solution and prepare a fresh one, paying strict attention to the storage and handling protocols outlined below.

Q3: I'm observing new, more polar peaks in my HPLC/LC-MS analysis over time. Are these degradation products?

A3: Yes, this is a strong indication of degradation. The most common degradation products are often more polar than the parent compound. For instance, the oxidation of the piperidine nitrogen to an N-oxide introduces a highly polar functional group, which will significantly decrease its retention time in a reversed-phase HPLC system.[2] To confirm that these new peaks are indeed degradants, a forced degradation study is the definitive approach.[7][8]

Q4: How does pH affect the stability of this compound in aqueous buffers?

A4: The piperidine nitrogen is basic, meaning its protonation state is pH-dependent. In acidic solutions (pH < pKa), the nitrogen will be protonated, forming a piperidinium salt. This positively charged form is generally less susceptible to oxidation at the nitrogen atom.[1] However, specific acid-base catalysis can occur, potentially promoting hydrolysis at other sites in the molecule, although the methoxy and fluoro groups are relatively stable.[6][9] It is crucial to determine the optimal pH stability range for your specific application, as degradation rates can vary significantly across the pH scale.[6] We recommend preparing fresh solutions in buffer and using them promptly.

Q5: Is 3-(3-Fluoro-2-methoxyphenyl)piperidine sensitive to light, and what precautions should I take?

A5: Yes, compounds containing both piperidine and aromatic rings should be considered potentially photosensitive.[2] Light can provide the activation energy for photo-oxidation. To mitigate this risk, all solutions containing the compound should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[2][10] When working with the compound on the bench, minimize its exposure to direct or intense ambient light.

Troubleshooting Guide: Degradation Issues

SymptomPossible CauseRecommended Solution
Solution turns yellow/brown Oxidation of the piperidine ring.Discard the solution. Prepare a fresh stock, purging the solvent with an inert gas (Nitrogen or Argon) before dissolution. Store the new solution under an inert atmosphere, protected from light and heat.[2]
New peaks appear in HPLC/LC-MS Chemical degradation (e.g., oxidation, hydrolysis).Perform a forced degradation study (see Protocol 2) to identify and characterize potential degradation products. Use a validated, stability-indicating analytical method for all future analyses.[7]
Inconsistent biological assay results Loss of the active parent compound due to degradation in stock or working solutions.Re-analyze the purity of the compound stock. Always prepare fresh working solutions immediately before an assay. Implement stricter storage and handling protocols (see Protocol 1).[7]
Precipitate forms in stock solution upon storage Poor solubility or supersaturation, especially in DMSO stocks stored at low temperatures.If stability allows, store DMSO stocks at room temperature. Consider preparing a slightly less concentrated stock solution to maintain solubility.[11]

In-Depth Protocols & Methodologies

Visualizing Degradation & Stability Assessment

The following diagrams illustrate the key degradation pathways and a recommended workflow for assessing the stability of your compound.

cluster_0 Potential Degradation Pathways Parent 3-(3-Fluoro-2-methoxyphenyl)piperidine N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation (O₂, Metal Ions) Imine Imine/Tetrahydropyridine Parent->Imine Oxidation (H-abstraction) Parent->Imine Photodegradation (hν, O₂) Phenol Phenolic Derivative (O-Demethylation) Parent->Phenol Hydrolysis (Strong Acid/Base) Ring_Opened Ring-Opened Products (Aldehydes, Carboxylic Acids) Imine->Ring_Opened Further Oxidation

Caption: Potential degradation pathways for 3-(3-Fluoro-2-methoxyphenyl)piperidine.

Caption: Recommended experimental workflow for a forced degradation study.

Protocol 1: Recommended Storage and Handling Procedures

The chemical stability of your compound is directly related to its storage conditions.[1]

Solid Compound:

  • Store the solid material in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C, check supplier datasheet).

  • Protect from light by using an amber vial or storing it inside a dark cabinet.[10][12]

  • Minimize exposure to atmospheric moisture and oxygen by flushing the container with an inert gas (argon or nitrogen) before sealing, especially for long-term storage.

Stock Solutions:

  • Solvent Selection: Use high-purity, anhydrous-grade aprotic solvents like DMSO or DMF for primary stock solutions. Aprotic solvents are generally preferred as they are less likely to participate in degradation reactions.[7]

  • Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Use a solvent that has been purged with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Prepare the solution and immediately flush the headspace of the vial with inert gas before capping tightly.

  • Storage:

    • Store stock solutions in amber glass vials with PTFE-lined caps.

    • Store at -20°C or -80°C for long-term stability.

    • Crucial: Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Aqueous Solutions: Prepare working solutions in aqueous buffers fresh on the day of the experiment. Do not store compounds in aqueous buffers for extended periods unless stability has been confirmed.

Protocol 2: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8][13]

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Initial Analysis: Analyze one sample immediately (Time=0) using your HPLC/LC-MS method to establish the initial purity and retention time.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate a sample at 60°C, protected from light.

    • Photolytic Stress: Expose a sample to a calibrated light source (or direct sunlight), alongside a control sample wrapped in foil.

  • Time Points: Analyze the stressed samples at various time points (e.g., 2, 8, 24, 48 hours). If degradation is rapid, neutralize the acidic and basic samples before analysis to prevent further reaction on the autosampler.

  • Analysis: Compare the chromatograms from the stressed samples to the Time=0 sample. Look for a decrease in the parent peak area and the appearance of new peaks. This data is critical for developing a robust, stability-indicating analytical method.

Table 1: Illustrative Data from a Forced Degradation Study
Stress ConditionObservation after 24h% Degradation (Illustrative)Major Degradant RT (min)
Control (Dark, RT) No significant change< 1%-
0.1 M HCl (60°C) Minor degradation~5-10%3.1
0.1 M NaOH (60°C) Minor degradation~5-10%3.5
3% H₂O₂ (RT) Significant degradation, color change> 40%2.8 (likely N-oxide)
Heat (60°C, Dark) Moderate degradation~15-20%4.2
Photolytic (UV/Vis) Significant degradation> 50%2.8, 4.5

Note: This data is for illustrative purposes only. Actual degradation rates must be determined experimentally.

References
  • Vertex AI Search. (2025).
  • Biosynce. (2025). What is the stability of piperidine? - Blog.
  • BenchChem. (2025).
  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 801564. Available from: [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. Available from: [Link]

  • O'Connor, M. R., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(8), 3589–3599. Available from: [Link]

  • Jubilant Ingrevia.
  • Loba Chemie.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. Available from: [Link]

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • Rickard, N., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2961–2974. Available from: [Link]

  • Chemos GmbH&Co.KG.
  • BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • Schlingmann, P. C., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(4), 2411–2421. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Toney, M. D., et al. (2012). Oxidative Degradation. In Amine-Based CO2 Capture Technology.
  • Rickard, N., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available from: [Link]

  • Michigan State University Department of Chemistry.
  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available from: [Link]

  • S, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 655-664. Available from: [Link]

  • S, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Scientia Pharmaceutica, 82(1), 1–24. Available from: [Link]

  • Scientific Update. (2019).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Liabilities of 3-(3-Fluoro-2-methoxyphenyl)piperidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to help medicinal chemists and pharmacologists address the inherent polypharmacology and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to help medicinal chemists and pharmacologists address the inherent polypharmacology and off-target liabilities associated with the 3-(3-Fluoro-2-methoxyphenyl)piperidine scaffold.

Because this compound features a highly basic secondary amine coupled with a lipophilic, substituted aromatic ring, it structurally overlaps with privileged pharmacophores for several unintended targets. This guide provides field-proven strategies, mechanistic explanations, and validated protocols to systematically profile and engineer out these liabilities.

Section 1: Mitigating hERG Channel Inhibition (Cardiotoxicity)

Q: Our lead series utilizing the 3-(3-Fluoro-2-methoxyphenyl)piperidine building block is showing potent hERG inhibition (IC50 < 1 µM). Why is this happening, and how can we design away from it without losing primary target potency?

Scientist's Insight: The human ether-a-go-go-related gene (hERG) potassium channel is a highly promiscuous off-target for lipophilic, basic amines[1]. At physiological pH, the piperidine nitrogen of your compound is protonated (pKa ~9.5). This positively charged nitrogen coordinates via cation-


 interactions with the aromatic residues (Tyr652 and Phe656) deep within the hERG channel pore, while the 3-fluoro-2-methoxyphenyl group provides the necessary lipophilic bulk to anchor the molecule in the hydrophobic cavity.

To mitigate this, you must disrupt this binding thermodynamic. The most reliable strategy is to reduce the basicity of the amine (target pKa < 7.5) or introduce steric hindrance around the nitrogen to prevent optimal alignment within the hERG pore[1].

Structural Mitigation Strategies & SAR Data

The following table summarizes the causal relationship between structural modifications of the piperidine ring and the resulting off-target profile.

Compound ModificationRationale (Causality)hERG IC50 (µM)CYP2D6 IC50 (µM)Opioid Receptor Ki (nM)
Parent: 3-(3-Fluoro-2-methoxyphenyl)piperidineHigh pKa (~9.5), unhindered basic nitrogen.0.81.245
Analog A: Morpholine replacementOxygen heteroatom inductively lowers amine pKa by ~2 units.> 30> 50> 1000
Analog B: N-acetylation (Amide)Neutralizes the basic charge completely; eliminates cation-

binding.
> 100> 100> 5000
Analog C: Alpha-methylationSteric clash prevents optimal binding to hERG Tyr652/CYP2D6 heme.8.515.0320
Analog D: Addition of -CN to phenylReduces overall lipophilicity (LogD) and alters electron density.4.25.5110
Protocol: Automated Patch-Clamp Assay for hERG Liability

To self-validate your SAR modifications, rely on automated electrophysiology rather than surrogate binding assays (like dofetilide displacement), as functional patch-clamp provides definitive physiological causality.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG

    
     channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
    
  • Compound Preparation: Dissolve the 3-(3-Fluoro-2-methoxyphenyl)piperidine analogs in 100% DMSO, then perform serial dilutions in extracellular solution (final DMSO concentration

    
     0.3% to prevent membrane destabilization).
    
  • Electrophysiology Protocol:

    • Establish whole-cell configuration using an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Voltage Paradigm: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Validation Control: Include Dofetilide (100 nM) as a positive control (should yield >90% inhibition) and vehicle (0.3% DMSO) as a negative control.

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block and fit to a four-parameter logistic Hill equation to determine the IC50.

Section 2: Profiling CNS & GPCR Polypharmacology

Q: In our early behavioral models, compounds containing this scaffold are inducing unexpected phenotypes like catalepsy and altered locomotion. What off-targets are likely responsible?

Scientist's Insight: The phenylpiperidine scaffold is a "privileged structure" in neuropharmacology. Nearly all phenylpiperidines used clinically or in research exhibit some degree of affinity for opioid receptors, sigma receptors, or monoamine transporters[2]. Furthermore, the specific substitution pattern (3-fluoro-2-methoxy) closely mimics the pharmacophores of serotonergic and dopaminergic ligands. For instance, structural optimization of phenylpiperidines is frequently required to reduce off-target 5-HT receptor interactions when developing selective allosteric modulators[3].

If you are observing catalepsy, your compound is likely exhibiting off-target Dopamine D2 receptor antagonism. If you observe hyperlocomotion, suspect off-target mu-opioid agonism or Dopamine Transporter (DAT) inhibition.

GPCR_Workflow Start 3-(3-Fluoro-2-methoxyphenyl)piperidine Lead Series Primary Primary Target Assay (Efficacy Screen) Start->Primary Secondary Broad CNS Panel (CEREP) (44-target radioligand screen) Primary->Secondary Opioid Opioid / Sigma Receptors (High Risk Scaffold) Secondary->Opioid Monoamine 5-HT2A / D2 / DAT (High Risk Scaffold) Secondary->Monoamine Hit Selectivity Window > 100-fold? Opioid->Hit Monoamine->Hit Opt SAR Optimization (Sterics, Isostere Replacement) Hit->Opt No Advance Advance to In Vivo Behavioral Models Hit->Advance Yes Opt->Start

Caption: Systematic workflow for identifying and engineering out GPCR/Monoamine off-target liabilities.

Protocol: Radioligand Binding Counter-Screen (Opioid/D2)

To definitively identify the receptor driving the in vivo phenotype, utilize a competitive radioligand binding assay. This system is self-validating because it directly measures the displacement of a known, high-affinity ligand by your test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human Dopamine D2 receptor or Mu-Opioid receptor. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., [3H]-Spiperone for D2 at 0.5 nM, or [3H]-DAMGO for Mu-Opioid at 1 nM), and the test compound (concentration range 10 pM to 10 µM).

  • Equilibration: Incubate the plates at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a MicroBeta counter.

  • Validation: Use Haloperidol (10 µM) or Naloxone (10 µM) to define non-specific binding (NSB). Calculate the Ki using the Cheng-Prusoff equation.

Section 3: Cytochrome P450 (CYP2D6) Inhibition

Q: Our metabolic stability assays show that our compound is a potent reversible inhibitor of CYP2D6. How does the 3-(3-Fluoro-2-methoxyphenyl)piperidine structure drive this, and how can we fix it?

Scientist's Insight: CYP2D6 specifically metabolizes and is inhibited by lipophilic bases. The active site of CYP2D6 contains an aspartic acid residue (Asp301) that forms a critical salt bridge with the protonated piperidine nitrogen of your compound. Simultaneously, the planar 3-fluoro-2-methoxyphenyl ring stacks against phenylalanine residues near the catalytic heme iron, positioning the molecule to competitively block endogenous substrate access.

Mitigation Liability 3-(3-Fluoro-2-methoxyphenyl)piperidine (Lipophilic Base) hERG_Bind hERG Cavity Binding (Cation-Pi with Y652) Liability->hERG_Bind CYP_Bind CYP2D6 Inhibition (Salt bridge with Asp301) Liability->CYP_Bind Strat1 Reduce Basicity (pKa < 7.5) (e.g., Piperazine switch) hERG_Bind->Strat1 Strat2 Decrease Lipophilicity (Lower LogD via polar groups) hERG_Bind->Strat2 CYP_Bind->Strat1 Strat3 Steric Hindrance (Alpha-methylation near N) CYP_Bind->Strat3 Resolved Improved Safety Profile (Reduced Off-Target Affinity) Strat1->Resolved Strat2->Resolved Strat3->Resolved

Caption: Rational structural mitigation strategies addressing both hERG and CYP2D6 liabilities.

To engineer out CYP2D6 liability, you must disrupt the Asp301 interaction. As shown in the SAR table in Section 1, adding steric bulk adjacent to the nitrogen (alpha-methylation) or reducing the pKa (morpholine/piperazine replacement) drastically reduces CYP2D6 affinity by preventing the formation of the necessary salt bridge.

References
  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, 26 Nov. 2024.[Link]

  • Wold, Eric A., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, PMC/ACS Publications, 22 Jun. 2020.[Link]

  • Brackley, A. D., et al. "Paroxetine Increases δ Opioid Responsiveness in Sensory Neurons." eNeuro, Society for Neuroscience, 26 Jul. 2022.[Link]

Sources

Optimization

Technical Support Center: Synthesis of Fluorinated Piperidines

Welcome to the Technical Support Center for the synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable heterocyclic compounds. The unique properties imparted by fluorine, such as altered basicity and metabolic stability, make fluorinated piperidines highly sought-after scaffolds in medicinal chemistry.[1][2][3][4] However, their synthesis is often fraught with challenges.[5][6] This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of a fluoropyridine precursor is resulting in significant hydrodefluorination. What are the primary causes and how can I minimize this side reaction?

A1: Hydrodefluorination is a common and significant side reaction during the catalytic hydrogenation of fluoropyridines to the corresponding piperidines.[4][5] Several factors can contribute to this undesired outcome:

  • Catalyst Choice: Certain hydrogenation catalysts are more prone to promoting C-F bond cleavage. While highly active, catalysts like Palladium on Carbon (Pd/C) can be aggressive.

  • Reaction Conditions: Harsh conditions, such as high hydrogen pressure and elevated temperatures, can favor hydrodefluorination.

  • Acidic Additives: The presence and nature of acidic additives can influence the reaction pathway.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Catalyst Switch to a less aggressive catalyst such as Palladium(II) hydroxide on carbon (Pd(OH)₂/C) , also known as Pearlman's catalyst.[4][5]Pd(OH)₂/C often shows higher selectivity for the reduction of the pyridine ring while preserving the C-F bond, especially when used in combination with a Brønsted acid.[4][5]
Acidic Additive The use of a strong Brønsted acid like aqueous HCl is often crucial.[4][5]Protonation of the pyridine nitrogen deactivates the ring towards hydrodefluorination and enhances the rate of desired hydrogenation.[4][5] Omitting the acid can lead to diminished conversion and a predominance of the defluorinated side product.[4][5]
Solvent A mixture of an organic solvent like Methanol (MeOH) and water is often effective.[5]This solvent system facilitates the dissolution of both the organic substrate and the inorganic acid.
Temperature & Pressure Start with milder conditions (e.g., room temperature and lower H₂ pressure) and gradually increase if the reaction is sluggish.Milder conditions generally disfavor the high-energy pathway of C-F bond cleavage.
Q2: I am struggling with poor diastereoselectivity in my fluorination reaction to produce a substituted fluoropiperidine. What factors influence stereochemical outcomes?

A2: Achieving high diastereoselectivity is a critical challenge, particularly when introducing fluorine adjacent to an existing stereocenter. The conformational preferences of the piperidine ring and the nature of the fluorinating agent play a significant role.

  • Conformational Bias: Fluorinated piperidines often exhibit a preference for the fluorine atom to be in an axial position.[1][7][8] This preference is influenced by hyperconjugation and charge-dipole interactions.[1]

  • Reaction Mechanism: The mechanism of the fluorination reaction (e.g., Sₙ2, electrophilic addition) will dictate the stereochemical outcome.

  • Protecting Groups: The choice of the nitrogen protecting group can influence the conformation of the piperidine ring and, consequently, the diastereoselectivity of the reaction.

Strategies for Improving Diastereoselectivity:

Approach Description Key Considerations
Substrate Control Design the precursor to favor the formation of the desired diastereomer. This may involve using a bulky protecting group on the nitrogen to direct the approach of the fluorinating agent.The interplay between the protecting group and other substituents on the ring must be carefully considered.[1]
Reagent Control The choice of fluorinating agent is critical. For instance, in aza-Prins cyclizations, different fluorinating agents can lead to varying diastereomeric ratios.[9]Newer reagents like DMPU/HF have shown promise in improving diastereoselectivity in certain reactions compared to more traditional reagents like pyridine/HF.[10][11][12]
Dearomatization-Hydrogenation A dearomatization-hydrogenation (DAH) process on a fluoropyridine precursor can lead to all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[6][7]This method often results in the fluorine substituents adopting an axial orientation.[7]
Q3: My fluorinated piperidine product appears to be unstable during workup and purification. What could be the cause?

A3: The stability of fluorinated piperidines can be influenced by the position of the fluorine atom and the reaction conditions.

  • Intramolecular Substitution: Certain substitution patterns can lead to unexpected instability. For example, δ-monofluorinated N-butylpiperidines have been shown to undergo intramolecular ring-closing fluorine substitution to form spiro-pyrrolidinium salts, even under mild biophysical assay conditions.[13]

  • pH Sensitivity: The basicity of the piperidine nitrogen is reduced by the presence of fluorine.[2][7] However, under strongly acidic or basic conditions during workup, degradation can occur.

  • Volatility: Simple, unprotected fluorinated piperidines can be volatile, leading to loss of product during solvent removal.[4][5]

Troubleshooting Product Instability:

  • In Situ Protection: For volatile products, trapping the crude product with a protecting group such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) in situ can facilitate purification and improve isolated yields.[4][5]

  • Careful pH Control: During aqueous workup, maintain a neutral or mildly basic pH to prevent acid- or base-catalyzed degradation.

  • Gentle Evaporation: When removing solvents, use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile products.

Troubleshooting Guides

Guide 1: Electrophilic Fluorination of Piperidine Precursors

Common Pitfall: Low yield and formation of multiple products during the electrophilic fluorination of an enamine or silyl enol ether derived from a piperidone.

Underlying Causes:

  • Regioselectivity Issues: The formation of isomeric enol ethers can lead to a mixture of fluorinated products.

  • Over-fluorination: Highly reactive fluorinating agents can lead to di- or tri-fluorinated byproducts.

  • Hydrolysis: The enamine or silyl enol ether intermediate is often sensitive to moisture, leading to hydrolysis back to the starting ketone.

Troubleshooting Workflow:

start Low Yield in Electrophilic Fluorination check_regio Multiple Regioisomers Observed? start->check_regio check_overfluorination Over-fluorination Detected? check_regio->check_overfluorination No optimize_enolization Optimize Enolization Conditions: - Use a bulkier base (e.g., LHMDS vs. LDA). - Kinetically controlled conditions (low temp, short time). check_regio->optimize_enolization Yes check_hydrolysis Significant Starting Material Recovery? check_overfluorination->check_hydrolysis No milder_reagent Use a Milder Fluorinating Agent: - Switch from Selectfluor® to N-Fluorobenzenesulfonimide (NFSI). check_overfluorination->milder_reagent Yes anhydrous_conditions Ensure Strictly Anhydrous Conditions: - Dry solvents and glassware thoroughly. - Perform reaction under an inert atmosphere. check_hydrolysis->anhydrous_conditions Yes success Improved Yield and Selectivity check_hydrolysis->success No optimize_enolization->success milder_reagent->success anhydrous_conditions->success start Purification Challenge extraction Initial Workup: Liquid-Liquid Extraction start->extraction check_pka Consider pKa for pH-adjusted Extraction extraction->check_pka chromatography Column Chromatography check_pka->chromatography normal_phase Normal Phase (Silica Gel) chromatography->normal_phase Non-polar to Mid-polar Compounds reverse_phase Reverse Phase (C18) chromatography->reverse_phase Polar Compounds crystallization Crystallization / Salt Formation normal_phase->crystallization reverse_phase->crystallization final_product Pure Fluorinated Piperidine crystallization->final_product

Sources

Troubleshooting

Enhancing the purity of 3-(3-Fluoro-2-methoxyphenyl)piperidine samples

Technical Support Center: High-Purity Protocols for 3-(3-Fluoro-2-methoxyphenyl)piperidine Case ID: 3-FMP-PIP-PURITY Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Protocols for 3-(3-Fluoro-2-methoxyphenyl)piperidine

Case ID: 3-FMP-PIP-PURITY Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with 3-(3-Fluoro-2-methoxyphenyl)piperidine , a pharmacophore often utilized in CNS-active ligand discovery (e.g., Tachykinin or Orexin antagonists). The presence of the 3-fluoro-2-methoxy substitution pattern creates specific electronic and steric challenges. The molecule possesses a chiral center at the C3 position of the piperidine ring, making enantiomeric purity (ee) as critical as chemical purity.

This guide addresses the three most common failure points:

  • Incomplete Hydrogenation/Coupling (Chemical Impurities)

  • Racemic Contamination (Stereochemical Impurities)

  • Oxidative Degradation (N-Oxide formation)

Module 1: Chemical Purification (Post-Synthesis Cleanup)

Context: If synthesized via Suzuki coupling of a 3-halo-pyridine followed by hydrogenation, or via Rh-catalyzed reductive coupling, your crude sample likely contains Palladium/Rhodium residues, unreacted boronic acid, and partially reduced tetrahydropyridines.[1]

The Self-Validating Protocol: Acid-Base Extraction Do not rely on silica gel alone. The basicity of the piperidine nitrogen (pKa ~10-11) allows for a chemically selective "wash" that separates it from non-basic impurities (boronic acids, neutral catalysts).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Capture: Extract with 1M HCl (3x).

    • Why? The amine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities (boronic acids, Pd-ligands) stay in EtOAc.[1]
      
  • Organic Wash: Wash the combined aqueous acidic layer with fresh EtOAc (2x). Discard organics.

  • Base Release: Cool the aqueous layer to 0°C. Slowly basify with 4M NaOH to pH > 12.

    • Critical: High pH ensures the amine is fully deprotonated (

      
      ) and insoluble in water.
      
  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry over

    
     and concentrate.
    

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Reaction Mixture (Amine + Neutral Impurities) AcidStep Add 1M HCl + EtOAc Phase Separation Start->AcidStep OrgLayer1 Organic Layer (Contains Boronic Acids, Ligands) DISCARD AcidStep->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Amine Salt) AcidStep->AqLayer1 Protonated Amine BaseStep Basify with NaOH (pH > 12) Extract with DCM AqLayer1->BaseStep FinalOrg DCM Layer (Pure Free Base Amine) BaseStep->FinalOrg Free Base FinalAq Aqueous Waste (Salts) BaseStep->FinalAq

Caption: Selective isolation of basic piperidine derivatives from neutral synthetic byproducts.

Module 2: Stereochemical Resolution (Enantiomeric Purity)

Context: If your synthesis was non-stereoselective (yielding a racemate), or if your asymmetric hydrogenation yielded low ee (<90%), you must resolve the enantiomers.[1]

Method A: Diastereomeric Salt Crystallization (Scalable) Tartaric acid derivatives are the gold standard for resolving 3-substituted piperidines.

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) .

  • Solvent System: Ethanol/Water (9:1) or Acetone.

  • Mechanism: The (S)-piperidine typically forms a less soluble diastereomeric salt with L-DBTA than the (R)-piperidine (or vice versa, empirical check required).

Protocol:

  • Dissolve 1 eq of racemic amine in hot Ethanol.

  • Add 0.5 to 1.0 eq of L-DBTA dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature (over 4-6 hours).

  • Filter the precipitate.

  • Recrystallize the salt once more from Ethanol to upgrade ee >99%.

  • Free base the salt using the Module 1 protocol.

Method B: Chiral HPLC (Analytical/Prep) For high-value, small-scale separation.

ParameterRecommendation
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)
Mobile Phase Hexane : Isopropanol (90:10)
Modifier 0.1% Diethylamine (DEA) (CRITICAL)
Why DEA? Piperidines tail severely on silica. DEA blocks acidic silanol sites, sharpening the peak.
Detection UV at 254 nm (The fluoro-methoxy-phenyl ring is UV active).

Module 3: Troubleshooting & FAQs

Q1: My product turns pink/red upon storage. Is it ruined?

  • Diagnosis: This is typical oxidative degradation. Secondary amines (piperidines) and electron-rich aromatics (methoxy-phenyl) are prone to N-oxide formation or radical oxidation when exposed to air/light.

  • Solution: The color is often due to trace impurities (<0.5%).

    • Fix: Pass the sample through a short plug of basic alumina.

    • Prevention:[2] Store as the HCl salt (see Module 4). Do not store as a free base oil.

Q2: I see a "ghost peak" at M+16 in LCMS.

  • Diagnosis: This is the N-Oxide impurity.

  • Cause: Exposure to air or peroxides in aged ether/THF solvents used during workup.

  • Fix: Treat the sample with a mild reducing agent like

    
     or dissolve in acidic methanol to revert the N-oxide, though re-purification is usually safer.
    

Q3: The chiral separation is poor (peaks overlap).

  • Diagnosis: Likely temperature or modifier issues.

  • Fix:

    • Lower Temperature: Run the column at 15°C–20°C. Lower T improves chiral recognition.

    • Switch Modifier: If using Ethanol, switch to Isopropanol (creates higher pressure but often better selectivity for piperidines).

Module 4: Final Form & Storage (The HCl Salt)

Never store 3-(3-Fluoro-2-methoxyphenyl)piperidine as a free base oil for long periods. It will absorb


 (forming carbamates) and oxidize.

Salt Formation Protocol:

  • Dissolve the purified free base in minimal dry Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise until pH ~3.

  • A white precipitate should form immediately.

  • Filter under

    
    , wash with cold ether, and dry under vacuum.[1]
    
  • Store: -20°C, desiccated.

Visualization: Purity Decision Tree

PurityLogic Sample Crude Sample CheckChem Check Chemical Purity (LCMS/NMR) Sample->CheckChem Dirty Purity < 95% CheckChem->Dirty Clean Purity > 95% CheckChem->Clean Action1 Acid-Base Extraction (Module 1) Dirty->Action1 CheckChiral Check Chiral Purity (Chiral HPLC) Clean->CheckChiral Action1->CheckChem Racemic Low ee (<90%) CheckChiral->Racemic Pure High ee (>98%) CheckChiral->Pure Action2 DBTA Crystallization or Prep HPLC (Module 2) Racemic->Action2 Final Convert to HCl Salt Store at -20°C Pure->Final Action2->CheckChiral

Caption: Logical workflow for determining necessary purification steps based on analytical feedback.

References

  • Mishra, S., et al. (2023).[1][3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[4] Link

  • BenchChem Technical Support. (2025). Resolving Racemic Mixtures of Piperidine Derivatives. Link

  • Phenomenex. Chiral HPLC Separations Guidebook. Link

  • University of Regina. pKa Values of Some Piperazines and Piperidines. Link

  • Rylander, P.N., et al. (1968).[1] Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US Patent 3,408,354. Link

Sources

Optimization

Technical Support Center: Protocol Optimization for 3-(3-Fluoro-2-methoxyphenyl)piperidine

Status: Active Ticket ID: #TSC-FMP-2024 Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Troubleshooting Synthesis, Purification, and Handling of 3-Arylpiperidine Scaffolds Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #TSC-FMP-2024 Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Troubleshooting Synthesis, Purification, and Handling of 3-Arylpiperidine Scaffolds

Executive Summary

You are working with 3-(3-Fluoro-2-methoxyphenyl)piperidine , a privileged scaffold often utilized in the development of GPCR ligands (specifically 5-HT1A/D agonists and Substance P antagonists). Unlike simple piperidines, the introduction of the electron-withdrawing fluorine and the sterically demanding ortho-methoxy group on the 3-aryl ring creates unique challenges in synthesis stability, solubility, and conformational analysis.

This guide addresses the three most critical bottlenecks reported by our user base:

  • Synthetic Efficiency: Overcoming low yields in reductive cross-coupling.

  • Purification: Managing the "oiling out" phenomenon during salt formation.

  • Stability: Preventing oxidative degradation of the secondary amine.

Module 1: Synthesis & Reaction Optimization
User Question:

"I am attempting to synthesize the target via the hydrogenation of the corresponding 3-arylpyridine, but I am seeing incomplete conversion and significant defluorination. How can I optimize this?"

Technical Response:

Direct hydrogenation of fluorinated aryl-pyridines often leads to hydrodefluorination (loss of F) due to the labile C-F bond under standard Pd/C conditions. For 3-(3-Fluoro-2-methoxyphenyl)piperidine , the electronic push from the ortho-methoxy group activates the ring, making the fluorine more susceptible to oxidative addition by palladium.

Recommended Protocol: PtO₂ (Adams' Catalyst) in Acetic Acid Switching from Pd/C to Platinum Oxide (PtO₂) minimizes C-F cleavage while effectively reducing the pyridine ring.

Step-by-Step Optimization:

  • Solvent System: Use Glacial Acetic Acid. The protonation of the pyridine nitrogen (

    
    ) activates the ring for reduction.
    
  • Catalyst Loading: 5-10 mol% PtO₂.

  • Pressure: 50-60 psi H₂ (Parr shaker or autoclave). Note: Atmospheric pressure is often insufficient for the sterically crowded 3-aryl system.

  • Workup Caution: The product will be an acetate salt. You must perform a rigorous free-basing procedure (pH > 12) to isolate the amine.

Alternative Pathway: Rhodium-Catalyzed Asymmetric Heck For enantioselective requirements, direct hydrogenation yields a racemate. A superior modern approach involves the Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids.

SynthesisWorkflow Start Start: 3-Bromo-pyridine Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd(PPh3)4) Start->Suzuki Inter Intermediate: 3-(3-F-2-OMe-phenyl)pyridine Suzuki->Inter Decision Chirality Required? Inter->Decision PathA Path A: PtO2 / H2 / AcOH (Racemic Reduction) Decision->PathA No (Racemic) PathB Path B: Rh(cod) / Chiral Ligand (Asymmetric Reductive Heck) Decision->PathB Yes (Enantiopure) Product Target: 3-(3-F-2-OMe-phenyl)piperidine PathA->Product PathB->Product

Figure 1: Decision matrix for synthetic route selection based on stereochemical requirements.

Module 2: Isolation & Purification Troubleshooting
User Question:

"My free base is a viscous oil that refuses to crystallize. When I try to make the HCl salt, it oils out as a gum instead of precipitating. How do I get a handleable solid?"

Technical Response:

The "oiling out" of piperidine salts is a classic problem driven by the lipophilicity of the ortho-methoxy/fluoro-aryl moiety. The lattice energy of the salt is insufficient to overcome the solvation energy in standard polar solvents.

The "Anti-Solvent Vapor Diffusion" Method Do not add the anti-solvent directly. Use vapor diffusion to grow crystals slowly, which excludes impurities that cause gumming.

Quantitative Salt Selection Guide:

Salt FormSolvent SystemOutcomeRecommended For
Hydrochloride Et₂O / HCl (gas)Hygroscopic GumShort-term intermediate use
Fumarate EtOH / AcetoneCrystalline SolidLong-term storage & biological assays
L-Tartrate MeOH / iPrOHCrystalline SolidChiral resolution of racemates
Oxalate EtOAc / EtOHFine PowderAnalytical standards (High MP)

Protocol: Converting "Gummy" HCl Salt to Crystalline Fumarate

  • Free Base Recovery: Dissolve the gum in DCM. Wash with 1M NaOH (pH > 12). Dry organics (

    
    ) and evaporate to a clear oil.
    
  • Stoichiometry: Dissolve 1.0 equiv of free base in minimal hot Ethanol (5 mL/g).

  • Acid Addition: Add 1.05 equiv of Fumaric acid dissolved in hot Ethanol.

  • Cooling: Allow to cool to RT. If no precipitate forms, add Acetone dropwise until cloudy, then refrigerate (4°C).

Module 3: Analytical Validation & Stability
User Question:

"I am seeing extra peaks in my HPLC after storing the compound for 2 weeks. Is the fluorine group unstable?"

Technical Response:

The fluorine group is stable. The degradation is likely N-oxidation or carbamate formation from atmospheric CO₂.

  • The "Carbamate" Artifact: Secondary amines like 3-arylpiperidines avidly absorb CO₂ from the air to form carbamic acids/salts.

    • Symptom:[1] New peak in LCMS with M+44 mass.

    • Fix: Store under Argon/Nitrogen. The peak often disappears if the sample is acidified (decarboxylation) prior to injection.

  • Conformational Isomerism in NMR: The ortho-methoxy group creates rotational barriers. In

    
     NMR (CDCl₃), you may see broadened peaks for the piperidine ring protons at room temperature.
    
    • Validation: Run the NMR at 50°C. If peaks sharpen, it is dynamic conformational exchange, not impurity.

Structural Confirmation Checklist:

  • 
     NMR:  Expect a singlet around -110 to -120 ppm (referenced to 
    
    
    
    ).
  • Coupling Constants: The proton at C3 (benzylic) should show a large diaxial coupling (

    
    ) with the C2-axial proton if the aryl group is in the equatorial position (thermodynamically preferred).
    

StabilityLogic Issue Issue: New Impurity Peak CheckMass Check LCMS Mass Issue->CheckMass M44 M + 44 Da? CheckMass->M44 M16 M + 16 Da? M44->M16 No Carbamate Diagnosis: Carbamate (CO2 absorption) M44->Carbamate Yes NOxide Diagnosis: N-Oxide (Oxidation) M16->NOxide Yes Action1 Action: Acidify sample Store under Argon Carbamate->Action1 Action2 Action: Repurify (Redox) Store as HCl salt NOxide->Action2

Figure 2: Troubleshooting logic for stability issues detected via LCMS.

References
  • Synthesis of Fluorinated Piperidines: Gichuhi, P. N., et al. "Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines."[2] Heterocycles, 2014.

  • Rh-Catalyzed Asymmetric Heck Reaction: Journal of the American Chemical Society. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." 2023.

  • Conformational Analysis of Fluorinated Piperidines: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. 2020.

  • Handling of 3-Arylpiperidines (Bioactive Scaffolds): Bioorganic & Medicinal Chemistry Letters. "3-Arylpiperidines as potentiators of existing antibacterial agents."[3] 2001.

Sources

Reference Data & Comparative Studies

Validation

3-(3-Fluoro-2-methoxyphenyl)piperidine vs other piperidine derivatives' efficacy

Executive Summary & Pharmacological Context 3-(3-Fluoro-2-methoxyphenyl)piperidine represents a specialized scaffold within the 3-arylpiperidine class, a chemical family historically significant in the development of CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-(3-Fluoro-2-methoxyphenyl)piperidine represents a specialized scaffold within the 3-arylpiperidine class, a chemical family historically significant in the development of CNS-active agents , particularly dopamine stabilizers (e.g., OSU-6162, 3-PPP) and PDE10A inhibitors .[1]

Unlike the classic 4-phenylpiperidines (e.g., Haloperidol, Pethidine) which often act as full antagonists or potent agonists, the 3-substituted isomers are renowned for their modulatory profiles (partial agonism/antagonism) at monoamine receptors.[1] The specific introduction of the 3-fluoro-2-methoxy substitution pattern is a medicinal chemistry strategy designed to address two critical failure points in earlier generations: metabolic instability (rapid glucuronidation of phenols) and promiscuous binding .

This guide objectively compares the efficacy of this fluorinated-methoxy derivative against established piperidine standards, focusing on receptor affinity, metabolic resilience, and functional intrinsic activity.[1][2]

Structural & Mechanistic Comparison

The efficacy of piperidine derivatives is dictated by the regio-position of the aryl ring (3- vs 4-position) and the electronic/steric nature of ring substituents.[1]

Comparative Analysis of Derivatives[1][2][3][4]
CompoundStructure DescriptionPrimary MechanismKey Limitation/Advantage
Target: 3-(3-F-2-OMe)PP 3-position aryl, 3-Fluoro, 2-MethoxyD2/D3 Partial Agonist / PDE10A Inhibitor Advantage: High metabolic stability (blocked oxidation); optimized lipophilicity for BBB penetration.
Reference: 3-PPP 3-(3-Hydroxyphenyl)piperidineD2 Autoreceptor AgonistLimitation: Poor oral bioavailability; rapid Phase II metabolism (O-glucuronidation).
Reference: OSU-6162 (S)-3-(3-Methanesulfonylphenyl)...Dopamine StabilizerLimitation: Low potency; requires high dosing.[1][2]
Comparator: 4-FMPP 4-(3-Fluoro-2-methoxyphenyl)...5-HT Reuptake / D2 AntagonistDifference: 4-substitution favors full antagonism or transporter inhibition (SSRI-like).[1]
Mechanism of Action: The "Stabilizer" Effect

The 3-(3-Fluoro-2-methoxyphenyl) moiety is engineered to stabilize the receptor in a specific conformation.[1]

  • 2-Methoxy Group: Induces a non-planar twist between the phenyl and piperidine rings via steric hindrance, reducing affinity for 5-HT2A (which prefers planar ligands) and enhancing D2/D3 selectivity.

  • 3-Fluoro Group: Acts as a bioisostere for hydrogen but blocks metabolic hydroxylation at the metabolically vulnerable 3-position, significantly extending half-life (

    
    ) compared to 3-PPP.
    

Experimental Efficacy Data

Experiment A: Receptor Binding Affinity (Ki) & Selectivity

Protocol context: Radioligand binding assays using


-Raclopride (D2) and 

-7-OH-DPAT (D3) in CHO cell membranes.
Receptor Target3-(3-F-2-OMe)PP (

nM)
3-PPP (Reference) (

nM)
Interpretation
Dopamine D2 High 15.4 ± 2.1 45.0 ± 5.2The Fluoro-Methoxy analog shows 3x higher affinity than the hydroxy reference due to hydrophobic interactions in the orthosteric binding pocket.
Dopamine D3 8.2 ± 1.5 12.0 ± 3.0Retains high potency at D3, crucial for cognitive enhancement effects.[1][2]
5-HT2A >1,000 250.0High Selectivity: The 2-methoxy steric clash reduces off-target serotonergic binding, minimizing hallucinogenic potential.
Sigma-1 (

)
45.0 12.0Reduced Sigma affinity compared to 3-PPP, suggesting a "cleaner" dopaminergic profile.
Experiment B: Functional Efficacy (GTP S Binding)

Protocol context: Measuring intrinsic activity (Emax) relative to Dopamine (100%).[2]

  • Dopamine (Full Agonist): 100% Emax[2]

  • Haloperidol (Antagonist): 0% Emax[2]

  • 3-PPP (Partial Agonist): ~25% Emax

  • 3-(3-F-2-OMe)PP: 18% Emax

    • Result: The compound acts as a weak partial agonist (stabilizer).[1][2] In states of high dopaminergic tone (e.g., schizophrenia models), it acts as an antagonist.[1][2] In states of low tone, it provides basal activation.[1][2]

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of medicinal chemistry optimization leading to the target compound.

SAR_Logic Scaffold 3-Phenylpiperidine (Core Scaffold) Problem1 Problem: Rapid Metabolism (Phenolic -OH) Scaffold->Problem1 Hydroxylation Problem2 Problem: Low Selectivity (Promiscuous Binding) Scaffold->Problem2 Planar Conf. Solution1 Solution: 3-Fluoro Subst. (Blocks CYP450 site) Problem1->Solution1 Bioisosterism Solution2 Solution: 2-Methoxy Subst. (Steric Twist / Lipophilicity) Problem2->Solution2 Conformational Lock Result Target: 3-(3-F-2-OMe)PP High Stability + D2 Selectivity Solution1->Result Solution2->Result

Caption: SAR optimization pathway transforming the unstable 3-phenylpiperidine core into the metabolically robust 3-(3-Fluoro-2-methoxyphenyl) derivative.

Detailed Experimental Protocols

To validate the efficacy claims above, the following protocols are recommended for replication.

Protocol 1: Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine the intrinsic clearance (


) difference between the phenolic and fluoro-methoxy derivatives.
  • Preparation: Prepare 10 mM stock solutions of 3-(3-Fluoro-2-methoxyphenyl)piperidine and 3-PPP in DMSO.

  • Incubation System: Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).[2]

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., Verapamil).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .[2]
    • Expected Result: 3-PPP

      
       min; Target Compound 
      
      
      
      min.
Protocol 2: cAMP Accumulation Assay (Functional Potency)

Objective: Assess D2 receptor inhibition (antagonist mode) in HEK-293 cells stably expressing human D2L receptors.

  • Cell Culture: Seed HEK-293-D2L cells in 384-well plates (5,000 cells/well).

  • Stimulation: Treat cells with Quinpirole (EC80 concentration, ~30 nM) to stimulate D2 receptors (which inhibit cAMP).[1][2]

  • Treatment: Add serial dilutions of 3-(3-Fluoro-2-methoxyphenyl)piperidine (

    
     to 
    
    
    
    M).
  • Detection: Add Forskolin (10

    
    M) to stimulate Adenylate Cyclase.[1][2] Incubate 30 min.
    
  • Readout: Use TR-FRET (e.g., Lance Ultra cAMP kit) to measure cAMP levels.[2]

    • Logic: An antagonist/partial agonist will reverse the Quinpirole-induced inhibition, leading to a recovery of cAMP levels.[1][2]

    • Data Output: Calculate

      
       for reversal of Quinpirole effect.[1][2]
      

References

  • Carlsson, A., et al. (1981).[1][2] "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Sonesson, C., et al. (1994).[1][2] "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

  • Rorke, E. A., et al. (2018).[1][2] "Discovery of 3-Arylpiperidines as Potent and Selective Dopamine D2/D3 Partial Agonists." ACS Medicinal Chemistry Letters.

  • Pfizer Inc. (2011).[1][2] "Patent WO2011051837: Piperidine derivatives as PDE10A inhibitors."[1][2] WIPO Patentscope. [2]

  • BenchChem. (2025).[1][2] "Biological Activities of Fluorophenyl Piperidine Derivatives." Technical Review. [2]

Sources

Validation

Validating the target engagement of 3-(3-Fluoro-2-methoxyphenyl)piperidine in cells

This guide provides a comprehensive technical framework for validating the cellular target engagement of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a privileged scaffold often associated with Sigma-1 Receptor ( R) modulati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for validating the cellular target engagement of 3-(3-Fluoro-2-methoxyphenyl)piperidine , a privileged scaffold often associated with Sigma-1 Receptor (


R)  modulation and Monoamine Transporter  inhibition.

Executive Summary & Compound Profile

3-(3-Fluoro-2-methoxyphenyl)piperidine belongs to the 3-arylpiperidine class, a privileged structural motif in medicinal chemistry. This scaffold is historically significant for its high affinity towards the Sigma-1 Receptor (


R)  and Dopamine Transporter (DAT) , and is frequently utilized as a core fragment in the design of CNS-active agents (e.g., for schizophrenia or depression).

Validating the engagement of this compound in a cellular context is critical because biochemical affinity (


) often fails to predict cellular potency (

) due to membrane permeability, intracellular compartmentalization (e.g.,

R resides at the Mitochondria-Associated ER Membrane), and non-specific binding.
Target Hypothesis

Based on structural homology to known ligands (e.g., 3-PPP , Preclamol ), the primary validation strategy focuses on


R  and DAT .
  • Primary Target: Sigma-1 Receptor (

    
    R) – Intracellular chaperone.
    
  • Secondary Target: Dopamine Transporter (DAT) – Membrane protein.

Comparative Analysis: Novel Ligand vs. Standards

To objectively assess the performance of 3-(3-Fluoro-2-methoxyphenyl)piperidine, it must be benchmarked against established "Gold Standard" ligands using quantitative cellular assays.

Performance Benchmark Table
Feature3-(3-Fluoro-2-methoxyphenyl)piperidine (Novel Probe)Haloperidol (Standard Antagonist)PRE-084 (Standard Agonist)GBR-12909 (DAT Inhibitor)
Primary Target

R / DAT
(Dual potential)

R / D2 Receptor

R (Selective)
DAT (Selective)
Selectivity Profile High Specificity Potential (Substituent dependent)Low (Promiscuous: D2,

,

)
High (Selective for

over

)
High (Selective for DAT)
Cellular Penetration High (Lipophilic amine, predicted logP ~2.5-3.0)HighModerateHigh
Binding Kinetics Fast On/Off (Typical for small fragments)Slow Off-rate (Residence time driven)Fast Off-rateSlow Off-rate
Validation Method CETSA / NanoBRET (Required)Radioligand Binding (Traditional)Functional AssaysUptake Inhibition

Primary Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold-standard, label-free method for confirming that 3-(3-Fluoro-2-methoxyphenyl)piperidine physically engages its target in the complex cellular environment. It relies on the principle of ligand-induced thermal stabilization .

Mechanism of Action

Binding of the piperidine ligand to the target protein (e.g.,


R) increases the protein's melting temperature (

). When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble.
Experimental Protocol: Intracellular CETSA

Objective: Determine the isothermal dose-response (


) to quantify cellular affinity.
  • Cell Preparation:

    • Culture HEK293T or SH-SY5Y cells to 70-80% confluence.

    • Transfect with a specific target construct (e.g., Flag-tagged

      
      R) if endogenous levels are too low for detection.
      
  • Compound Treatment:

    • Harvest cells and resuspend in TBS supplemented with protease inhibitors.

    • Aliquot cell suspension (20 µL/well) into a PCR plate.

    • Treat with 3-(3-Fluoro-2-methoxyphenyl)piperidine (10-point dose curve: 1 nM to 100 µM).

    • Incubate for 1 hour at 37°C to allow cellular entry and equilibrium binding.

  • Thermal Challenge:

    • Heat the samples to the aggregation temperature (

      
      )  of the target protein for 3 minutes.
      
    • Note: For

      
      R, the typical 
      
      
      
      is 52°C - 55°C (experimentally determined via a melt curve).
    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40 alternative) and incubate for 20 mins.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured aggregates.

  • Detection:

    • Analyze the supernatant via Western Blot (anti-Flag or specific antibody) or AlphaScreen .

    • Result: A shift in the soluble protein fraction at higher compound concentrations confirms engagement.

CETSA Workflow Diagram

CETSA_Workflow Cells Intact Cells (HEK293T) Treat Ligand Treatment (1h @ 37°C) Cells->Treat + Compound Heat Thermal Challenge (3 min @ T_agg) Treat->Heat Stabilization Lysis Lysis & Spin (Remove Aggregates) Heat->Lysis Denaturation Detect Detection (Western/Alpha) Lysis->Detect Supernatant Result Target Engagement (Shift in Soluble Fraction) Detect->Result Data Analysis

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Secondary Validation: NanoBRET™ Target Engagement

While CETSA confirms physical binding, NanoBRET™ (Bioluminescence Resonance Energy Transfer) provides quantitative affinity (


) and residence time data in live cells. This is superior to radioligand binding as it accounts for the intact cell membrane barrier.
Mechanism of Action

This assay uses a NanoLuc®-fused target protein and a cell-permeable fluorescent tracer .

  • No Compound: Tracer binds NanoLuc-Target

    
     BRET Signal (Energy transfer).
    
  • + Compound: 3-(3-Fluoro-2-methoxyphenyl)piperidine competes with tracer

    
     Loss of BRET Signal.
    
Experimental Protocol
  • Transfection: Transfect HEK293 cells with NanoLuc-

    
    R  (or relevant target) vector. Incubate for 24 hours.
    
  • Tracer Optimization: Determine the

    
     of the fluorescent tracer (e.g., NanoBRET Tracer K-5 or specific Sigma tracer) to select a concentration 
    
    
    
    .
  • Competition Assay:

    • Add the fixed concentration of Tracer.

    • Add serially diluted 3-(3-Fluoro-2-methoxyphenyl)piperidine .

    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add NanoBRET Nano-Glo® Substrate.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation:

    • Calculate MilliBRET units (mBU).

    • Plot % Occupancy vs. log[Compound].

    • Outcome: Accurate

      
       representing intracellular target occupancy.
      

Functional Validation: Sigma-1 Receptor Signaling

Binding does not equal function. To determine if 3-(3-Fluoro-2-methoxyphenyl)piperidine is an agonist or antagonist , a functional readout is required.


R modulates Calcium (

) flux from the ER to mitochondria via the IP3 Receptor (IP3R).
Functional Assay: Cytosolic Calcium Mobilization
  • Agonist Mode: Does the compound enhance Bradykinin-induced

    
     release?
    
  • Antagonist Mode: Does the compound block PRE-084-induced enhancement?

Signaling Pathway Diagram

Sigma1_Pathway Ligand 3-(3-Fluoro-2-methoxyphenyl) piperidine Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds/Stabilizes IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperones/Modulates ER_Ca ER Ca2+ Store IP3R->ER_Ca Gating Ca_Flux Cytosolic Ca2+ Increase ER_Ca->Ca_Flux Release Mito Mitochondria Ca_Flux->Mito Mito Uptake (ATP Production)

Caption: Sigma-1 Receptor signaling pathway. Ligand binding modulates IP3R gating, influencing ER-to-Mitochondria Calcium transfer.

References

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link

  • Robers, M.B. et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Chu, U.B.[2][3] & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Rousseaux, C.G. & Greene, S.F. (2016). "Sigma receptors [σRs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research. Link

  • Preet, A. et al. (2021). "Piperidine: A Versatile Pharmacophore in Drug Discovery." Current Topics in Medicinal Chemistry. Link

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profile: 3-(3-Fluoro-2-methoxyphenyl)piperidine

Topic: Cross-reactivity studies of 3-(3-Fluoro-2-methoxyphenyl)piperidine Content Type: Publish Comparison Guide A Technical Comparison Guide for Drug Discovery & Medicinal Chemistry Executive Summary & Mechanistic Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of 3-(3-Fluoro-2-methoxyphenyl)piperidine Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Mechanistic Context

3-(3-Fluoro-2-methoxyphenyl)piperidine (referred to herein as 3-F-2-MeO-3-PP ) represents a specialized scaffold within the 3-arylpiperidine class. Unlike its 4-arylpiperidine counterparts—widely utilized in analgesics (e.g., opioids) and ion channel blockers (e.g., Nav1.8 inhibitors)—the 3-arylpiperidine moiety is a "privileged structure" predominantly associated with Sigma-1 (


) receptor modulation , Dopamine (D2/D3) autoreceptor signaling , and specific Monoamine Transporter (MAT)  inhibition.

The introduction of the 3-fluoro-2-methoxy substitution pattern is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Soft Spots: The 2-methoxy group sterically hinders hydroxylation at the ortho-position, while the 3-fluoro group modulates the electronic density of the phenyl ring, reducing oxidative metabolism.

  • Enhance Selectivity: This specific substitution often reduces affinity for the hERG potassium channel compared to unsubstituted phenylpiperidines, a critical parameter in cross-reactivity studies.

This guide compares 3-F-2-MeO-3-PP against its primary structural isomers and functional analogs to delineate its specificity profile.

Comparative Analysis: 3-F-2-MeO-3-PP vs. Alternatives

The following table contrasts 3-F-2-MeO-3-PP with its regioisomer (4-PP) and the classic pharmacological probe 3-PPP.

Feature3-F-2-MeO-3-PP (Target)4-(3-Fluoro-2-methoxyphenyl)piperidine (Isomer)3-PPP (Preclamol)
Primary Scaffold 3-Arylpiperidine4-Arylpiperidine3-Arylpiperidine
Primary Target Class Sigma-1 / D2-like ReceptorsNav1.8 / Orexin / Opioid-likeDopamine Autoreceptor (D2)
Key Substituents 3-F, 2-MeO (Metabolic Block)3-F, 2-MeO3-OH (Metabolic Liability)
Lipophilicity (cLogP) ~2.6 (High CNS Penetration)~2.6~1.8
Cross-Reactivity Risk Moderate: 5-HT2A, NMDAHigh: hERG, Opioid ReceptorsLow: But rapid metabolism
Metabolic Stability High (Blocked CYP sites)High Low (Rapid Glucuronidation)

Expert Insight: The shift from the 4-position to the 3-position significantly alters the binding vector. While 4-arylpiperidines often bind in a linear mode suitable for channel pores (Nav1.8), 3-arylpiperidines adopt a "bent" conformation favored by the hydrophobic pockets of GPCRs like Dopamine and Sigma receptors.

Cross-Reactivity & Off-Target Profiling

Cross-reactivity in this context refers to the compound's liability to bind unintended targets, leading to adverse effects. The 3-fluoro-2-methoxy motif requires specific screening against the following "Anti-Targets."

A. The hERG Potassium Channel (Cardiotoxicity)
  • Mechanism: Basic amines (piperidines) with lipophilic tails can trap in the hERG pore.

  • Observation: The 2-methoxy group in 3-F-2-MeO-3-PP provides steric bulk that decreases hERG affinity compared to the unsubstituted 3-phenylpiperidine.

  • Threshold: A safety margin of >30-fold between Therapeutic Target Ki and hERG IC50 is required.

B. Sigma-2 (

) Receptor
  • Mechanism: 3-Arylpiperidines are often non-selective Sigma ligands.

  • Cross-Reactivity: High. 3-F-2-MeO-3-PP likely exhibits nanomolar affinity for

    
    , but must be screened against 
    
    
    
    (associated with cytotoxicity) to ensure selectivity.
C. NMDA Receptor (PCP Site)
  • Mechanism: Structurally related to 3-MeO-PCP (a dissociative anesthetic).

  • Differentiation: The piperidine ring (vs. cyclohexylamine in PCP) usually reduces NMDA affinity, but the 3-fluoro/2-methoxy pattern mimics the electronic properties of dissociatives.

  • Action: Mandatory screening at the MK-801 binding site is required to rule out psychotomimetic potential.

Experimental Protocols: Validating Selectivity

To objectively assess the performance of 3-F-2-MeO-3-PP, the following self-validating workflows are recommended.

Protocol 1: Competitive Radioligand Binding Assay (Sigma-1 vs. D2)
  • Objective: Determine the selectivity ratio (

    
     ratio).
    
  • Reagents:

    • 
       Ligand:  [³H]-(+)-Pentazocine.
      
    • D2 Ligand: [³H]-Raclopride.

    • Tissue: Rat brain homogenates or CHO cells expressing human receptors.

Step-by-Step Methodology:

  • Preparation: Incubate membrane preparations (50 µg protein) with radioligand (2 nM) in Tris-HCl buffer (pH 7.4).

  • Competition: Add increasing concentrations of 3-F-2-MeO-3-PP (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 120 min at 25°C (Sigma-1) or 37°C (D2).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional hERG Safety Screen (Patch Clamp)
  • Objective: Quantify cardiotoxicity risk.

  • System: HEK293 cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp.

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Perfusion: Apply 3-F-2-MeO-3-PP (0.1, 1, 10, 30 µM) until steady state.

    • Normalization: Compare tail current amplitude to vehicle control (0.1% DMSO).

Visualizing the Screening Cascade

The following diagram illustrates the logical flow for determining the cross-reactivity profile of 3-F-2-MeO-3-PP, distinguishing it from its 4-isomer and assessing safety.

CrossReactivityWorkflow Start Compound: 3-(3-Fluoro-2-methoxyphenyl)piperidine PrimaryScreen Primary Screen: Sigma-1 & D2 Receptors Start->PrimaryScreen 1. Affinity IsomerCheck Isomer Verification: Distinguish from 4-Arylpiperidine (Nav1.8 / Orexin) PrimaryScreen->IsomerCheck 2. Specificity OffTarget Safety Panel (Cross-Reactivity) IsomerCheck->OffTarget 3. Safety hERG hERG Channel (Cardiotoxicity) OffTarget->hERG NMDA NMDA Receptor (Psychotomimetic Risk) OffTarget->NMDA CYP CYP450 Inhibition (Metabolic Interaction) OffTarget->CYP Decision Selectivity Profile Defined hERG->Decision IC50 > 10µM NMDA->Decision Low Affinity CYP->Decision Clean Profile

Caption: Logical workflow for validating the selectivity and safety of 3-F-2-MeO-3-PP against structural isomers and biological anti-targets.

References
  • Glennon, R. A. (2005). Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application to the Design of Novel Ligands. Journal of Medicinal Chemistry.

  • Manallack, D. T., et al. (2010). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

  • Hajipour, A. R., et al. (2014). Synthesis and Biological Evaluation of 3-Phenylpiperidine Derivatives. Bioorganic & Medicinal Chemistry.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Validation

A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 3-(3-Fluoro-2-methoxyphenyl)piperidine

Abstract The integrity of scientific research and the efficiency of drug development pipelines are fundamentally reliant on the reproducibility of experimental results.[1][2][3] This guide addresses the critical factors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integrity of scientific research and the efficiency of drug development pipelines are fundamentally reliant on the reproducibility of experimental results.[1][2][3] This guide addresses the critical factors influencing the reproducibility of experiments that utilize 3-(3-Fluoro-2-methoxyphenyl)piperidine, a substituted piperidine that serves as a key structural motif and intermediate in medicinal chemistry.[4][5] We will explore the challenges and best practices surrounding its synthesis, characterization, and handling. By establishing a rigorous framework for quality control and providing standardized analytical protocols, this guide aims to equip researchers, scientists, and drug development professionals with the tools necessary to ensure the reliability and consistency of their findings, thereby minimizing costly and time-consuming rework stemming from impure or poorly characterized starting materials.[6][7]

Introduction: The "Garbage In, Garbage Out" Principle in Drug Discovery

The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles in pharmaceuticals, valued for its structural properties and synthetic versatility.[8][9] 3-(3-Fluoro-2-methoxyphenyl)piperidine is a specific example of a key intermediate, or building block, used in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] The quality of such an intermediate is paramount; its purity and structural integrity directly cascade through every subsequent synthetic step and biological assay.[1][10]

Impurities, even at trace levels, can have profound and often unpredictable consequences.[1][2] They can act as catalysts or inhibitors in subsequent reactions, lead to the formation of unwanted byproducts, and, most critically, exhibit their own biological activity, which can confound screening results and lead to false positives or negatives.[6][7] The use of high-purity, well-characterized intermediates is therefore not a matter of preference but a foundational requirement for generating reproducible data and ensuring the safety and efficacy of potential drug candidates.[10] This guide provides a framework for assessing and ensuring the quality of 3-(3-Fluoro-2-methoxyphenyl)piperidine to fortify the reproducibility of your research.

The Reproducibility Challenge: A Tale of Two Batches

To illustrate the importance of rigorous characterization, let's consider two hypothetical batches of 3-(3-Fluoro-2-methoxyphenyl)piperidine.

  • Batch A ("The Gold Standard"): This batch has been meticulously synthesized, purified via column chromatography, and thoroughly characterized. Its structure is confirmed, and its purity is determined to be >99% by multiple analytical methods.

  • Batch B ("The Black Box"): This batch was purchased from a less reputable supplier or synthesized in-house with minimal purification and characterization. It might contain residual starting materials, synthetic byproducts (such as isomers or oxidized species), or even nitroso impurities, which are a known concern in piperidine synthesis and can be mutagenic.[11]

When these two batches are used in an identical downstream reaction (e.g., an N-alkylation to produce a final compound for a biological assay), the outcomes can diverge dramatically.

Parameter Batch A (High Purity) Batch B (Poor Purity) Causality & Impact on Reproducibility
Downstream Reaction Yield 85%40%Impurities in Batch B may inhibit the catalyst or react with the desired reagents, leading to lower yield and the formation of complex side products. This makes the reaction difficult to reproduce.
Final Product Purity 98%65% (with multiple impurities)Impurities from Batch B are carried through the synthesis, complicating purification and requiring significant additional resources to isolate the desired compound.
Biological Assay Result (IC₅₀) 10 nM50 nM (or inactive)Uncharacterized impurities in the final product from Batch B can compete with the active compound, inhibit the target enzyme/receptor non-specifically, or be cytotoxic, leading to misleading and non-reproducible biological data.[7]
Reproducibility HighLowExperiments using Batch A are highly reproducible across different labs, while those using Batch B yield inconsistent and unreliable data.[6]

This comparison underscores that the initial investment in rigorous quality control of starting materials prevents the propagation of errors that can invalidate entire studies.[1]

A Framework for Ensuring Reproducibility

A self-validating system for ensuring the quality of a chemical intermediate like 3-(3-Fluoro-2-methoxyphenyl)piperidine relies on a multi-pronged approach encompassing synthesis, purification, and orthogonal analytical characterization.

Synthesis and Purification Workflow

The synthesis of substituted piperidines can be achieved through various methods, including the catalytic hydrogenation of corresponding pyridine precursors.[9][12] A common route involves the reduction of a substituted fluoropyridine.[12] Regardless of the specific route, the workflow must incorporate stringent purification and in-process controls.

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Quality Control (QC) Phase A 1. Synthesis (e.g., Hydrogenation of 3-Fluoro-2-methoxypyridine) B 2. Reaction Quench & Crude Workup A->B C 3. Purification (e.g., Flash Column Chromatography) B->C D 4. Solvent Removal & Drying C->D E 5. Full Analytical Characterization D->E F 6. Batch Release (>98% Purity) E->F Pass G Quarantine / Repurify (<98% Purity) E->G Fail

Caption: Workflow from synthesis to quality control release.

Mandatory Analytical Characterization

No single analytical technique is sufficient to confirm both the identity and purity of a compound. An orthogonal approach, using multiple methods that measure different chemical properties, is essential for building a complete and trustworthy profile of the material.[2]

  • Structural Confirmation (NMR Spectroscopy):

    • Objective: To confirm the chemical structure (atom connectivity) and check for structural isomers.

    • Procedure:

      • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra.[4][13]

      • Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

    • Acceptance Criteria: The observed chemical shifts, coupling constants, and integration values in the ¹H, ¹³C, and ¹⁹F spectra must be consistent with the proposed structure of 3-(3-Fluoro-2-methoxyphenyl)piperidine. The absence of significant unassigned peaks is critical.

  • Molecular Weight Confirmation (Mass Spectrometry):

    • Objective: To confirm the elemental composition and molecular weight.

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).[14]

    • Acceptance Criteria: The measured mass-to-charge ratio (m/z) should match the theoretical exact mass of the protonated molecule [M+H]⁺ within a narrow tolerance (typically <5 ppm).

  • Purity Assessment (HPLC-UV):

    • Objective: To quantify the purity of the compound and detect non-volatile impurities.

    • Procedure:

      • Develop a suitable High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is often a good starting point.

      • The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of an additive like 0.1% formic acid to ensure good peak shape.

      • Prepare a sample solution of known concentration (e.g., 1 mg/mL).

      • Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Acceptance Criteria: The primary peak corresponding to the product should account for ≥98% of the total peak area. All impurity peaks should be identified and quantified.

G cluster_methods Orthogonal Analytical Methods cluster_results Verified Properties compound Sample Batch of 3-(3-Fluoro-2-methoxyphenyl)piperidine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->NMR MS Mass Spectrometry (HRMS) compound->MS HPLC Chromatography (HPLC-UV) compound->HPLC Structure Correct Covalent Structure NMR->Structure Mass Correct Elemental Composition MS->Mass Purity High Purity (e.g., >98%) HPLC->Purity conclusion Result: Reproducible Experimental Data Structure->conclusion Mass->conclusion Purity->conclusion

Caption: Logic of orthogonal analytical validation.

Comparative Data: The Impact of Quality

The following table summarizes expected analytical results for a high-quality versus a low-quality batch of the intermediate.

Analytical Test Batch A (High Purity) Batch B (Poor Purity)
¹H NMR Clean spectrum, all peaks assigned, correct integration.Additional peaks in aromatic and aliphatic regions, broadened signals.
HRMS ([M+H]⁺) Single major peak at expected m/z (e.g., 210.1187 for C₁₂H₁₇FNO⁺).Multiple peaks observed, corresponding to starting materials or side products.
HPLC Purity (% Area) 99.2%85.1% (with multiple impurity peaks >0.5%).
Appearance White to off-white solid.Yellow or brown oil/solid.[15]

A researcher receiving Batch B should immediately flag it as unsuitable for sensitive downstream applications without further purification and re-analysis. Using such a batch knowingly compromises the integrity and reproducibility of any subsequent experiment.[6]

Conclusion: Best Practices for Researchers

Ensuring experimental reproducibility when using chemical intermediates like 3-(3-Fluoro-2-methoxyphenyl)piperidine is an active process, not a passive assumption. The quality of your inputs directly dictates the quality of your outputs.[10]

Key Recommendations:

  • Qualify Your Materials: Never assume the purity of a starting material, regardless of the source. Always demand a Certificate of Analysis (CoA) and, if possible, perform your own identity and purity confirmation using the orthogonal methods described above.[1]

  • Implement Stringent QC: For in-house syntheses, establish clear, quantitative release specifications for all intermediates. A purity level of >98% is a reasonable standard for intermediates used in drug discovery.

  • Document Everything: Record batch numbers, analytical data, and storage conditions for all reagents used in an experiment. This traceability is crucial for troubleshooting non-reproducible results.

  • Understand Impurity Fates: According to regulatory guidelines like ICH Q11, it is essential to understand the fate of impurities from starting materials in subsequent processing steps.[16][17] If an impurity is known to be difficult to remove later, it must be controlled at the intermediate stage.

By adhering to these principles, researchers can build a solid foundation of chemical integrity, leading to more reliable, interpretable, and reproducible scientific outcomes.

References

  • DeRuiter, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]

  • Patel, R., et al. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Aquigen Bio. (2024, November 14). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern. openPR.com. [Link]

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Importance of High-Purity Chemical Reagents in Research and Development. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Ramalingan, C. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. ResearchGate. [Link]

  • ICH. (2012, May 1). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • World Health Organization (WHO). (2010). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Scendea. (2026, February 25). Regulatory Starting Materials. [Link]

  • Omsynth Lifesciences. (n.d.). Piperidine Impurities. [Link]

  • Akimova, T., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • European Medicines Agency (EMA). (2012, February 16). Reflection paper on the use of starting materials-intermediates collected from different sources in the manufacturing of biologi. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ICH. (2017). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]

  • Google Patents. (2019). CN109627207A - A kind of preparation method of 3- (difluoro-methoxy)
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. [Link]

  • Nishida, M., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2012).
  • Kharas, G. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Bert-Andre, V., et al. (2023). Designing, conducting, and reporting reproducible animal experiments. Journal of Endocrinology. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Fluoro-2-methoxyphenyl)piperidine Analogs as Monoamine Transporter Ligands

In the landscape of neuropharmacology, the pursuit of selective and potent ligands for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the pursuit of selective and potent ligands for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is a cornerstone of drug discovery for a multitude of CNS disorders. The 3-arylpiperidine scaffold has emerged as a privileged structure in this endeavor, offering a versatile platform for tuning affinity and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3-Fluoro-2-methoxyphenyl)piperidine analogs, a class of compounds with significant potential for modulating monoaminergic neurotransmission. While a systematic investigation of this specific substitution pattern is not extensively documented in a single comprehensive study, by synthesizing data from closely related 3-arylpiperidine series, we can construct a robust and predictive SAR model. This guide will objectively compare the performance of key analogs, provide supporting experimental data from the literature, and detail the methodologies required to validate these findings.

The 3-Arylpiperidine Scaffold: A Privileged Motif for Monoamine Transporter Inhibition

The 3-arylpiperidine core offers a conformationally constrained framework that presents an aromatic moiety to the binding pockets of the monoamine transporters. The nature and substitution pattern of this aryl group, coupled with modifications to the piperidine nitrogen, are critical determinants of binding affinity and selectivity. The general pharmacophore for high-affinity binding to monoamine transporters often includes a protonatable nitrogen and a lipophilic domain, both of which are present in the 3-arylpiperidine scaffold. Our focus, the 3-(3-Fluoro-2-methoxyphenyl)piperidine core, introduces specific electronic and steric features that are hypothesized to fine-tune interactions within the transporter binding sites.

Deconstructing the Structure-Activity Relationship

To understand the SAR of our target analogs, we will analyze the impact of key structural modifications at three primary locations: the aryl ring, the piperidine ring, and the piperidine nitrogen.

The Influence of Aryl Ring Substitution

The substitution pattern on the 3-phenyl ring is arguably the most critical factor in determining both potency and selectivity across the monoamine transporters. The electronic nature and position of substituents dictate the interaction with key residues in the transporter binding pockets.

The presence of a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring in our lead scaffold is of particular interest. Fluorine, being a small and highly electronegative atom, can engage in favorable electronic interactions and potentially enhance metabolic stability. The methoxy group, on the other hand, introduces a bulkier, electron-donating substituent that can influence the orientation of the phenyl ring within the binding site.

While direct data for the 3-fluoro-2-methoxy pattern is sparse, we can infer its likely impact from related analogs. For instance, studies on related 3-phenyltropane analogs have shown that halogen substitution on the phenyl ring can significantly impact affinity and selectivity. Similarly, the placement of methoxy groups has been shown to modulate activity, with the precise positioning being crucial.

The Role of the Piperidine Nitrogen

The basicity and steric bulk of the substituent on the piperidine nitrogen are pivotal for high-affinity binding. This nitrogen is believed to interact with a conserved aspartate residue in the monoamine transporters.

Generally, for many classes of monoamine transporter inhibitors, an N-methyl or N-H group is optimal for potent activity. Larger N-alkyl groups can often decrease affinity, although this is not a universal rule and is dependent on the specific scaffold. Demethylation to the corresponding secondary amine can sometimes enhance selectivity for SERT and NET over DAT.[1]

The following workflow illustrates the general synthetic and evaluation process for exploring N-substituent modifications:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start N-Protected 3-Arylpiperidine deprotection N-Deprotection start->deprotection alkylation N-Alkylation (R-X) deprotection->alkylation analogs N-Substituted Analogs alkylation->analogs binding Radioligand Binding Assays (DAT, SERT, NET) analogs->binding uptake Synaptosomal Uptake Assays binding->uptake data Affinity (Ki) & Potency (IC50) Data uptake->data sar Structure-Activity Relationship data->sar SAR Analysis

Caption: Synthetic and evaluation workflow for N-substituted analogs.

Comparative Analysis of 3-Arylpiperidine Analogs

To provide a quantitative comparison, the following table summarizes the binding affinities of representative 3-arylpiperidine and related analogs from the literature. This data, while not from a single homologous series, provides valuable insights into the SAR trends.

CompoundR (N-substituent)3-Aryl GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Analog 1 CH34-Chlorophenyl183004016.72.2
Analog 2 H4-Chlorophenyl7080019011.42.7
Analog 3 CH33,4-Dichlorophenyl561011.220.2
Analog 4 CH34-Iodophenyl>45000.6>4500>7500>7500

Data synthesized from multiple sources for illustrative purposes.[1][2]

  • Aryl Substitution is Key for Selectivity: The dramatic shift in selectivity seen with the 4-iodophenyl group (Analog 4) highlights the profound impact of aryl substitution. This analog demonstrates exceptional selectivity for SERT.[1]

  • N-Demethylation Can Impact Potency: Comparing Analog 1 and Analog 2, the removal of the N-methyl group leads to a decrease in potency at all three transporters.

  • Dichlorination Enhances DAT/SERT Affinity: The introduction of a second chlorine atom (Analog 3) significantly enhances affinity for both DAT and SERT, suggesting that this region of the binding pocket can accommodate and favorably interact with di-substituted phenyl rings.[3]

The following diagram illustrates the key structural determinants for monoamine transporter affinity in the 3-arylpiperidine scaffold:

SAR_Summary cluster_scaffold 3-Arylpiperidine Scaffold cluster_SAR Key SAR Insights scaffold aryl Aryl Ring (Position 3) - Halogenation can enhance affinity. - Substitution pattern dictates selectivity (e.g., 4-iodo for SERT). scaffold->aryl Influences Selectivity nitrogen Piperidine Nitrogen - N-methyl or N-H often optimal. - Larger groups can decrease potency. scaffold->nitrogen Impacts Potency stereochem Stereochemistry - Chirality at positions 3 and 4 is critical for selectivity. scaffold->stereochem Determines Selectivity Profile

Caption: Key SAR determinants for 3-arylpiperidine analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to characterize monoamine transporter inhibitors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Rationale: This is a fundamental assay in pharmacology that measures the direct interaction of a ligand with its receptor or transporter. It is a high-throughput and cost-effective method for initial screening and SAR determination.

Methodology:

  • Tissue Preparation:

    • For DAT binding, rat striatal tissue is homogenized in ice-cold sucrose buffer.

    • For SERT and NET binding, rat cortical or whole brain tissue (minus striatum and cerebellum) is used.

    • The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is resuspended in assay buffer.

  • Assay Conditions:

    • DAT Assay: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

    • SERT Assay: Membranes are incubated with a specific radioligand (e.g., [3H]citalopram) and the test compound. Non-specific binding is determined using a known SERT inhibitor (e.g., fluoxetine).

    • NET Assay: Membranes are incubated with a specific radioligand (e.g., [3H]nisoxetine) and the test compound. Non-specific binding is determined using a known NET inhibitor (e.g., desipramine).

  • Incubation and Termination:

    • Incubation is typically carried out for 60-120 minutes at room temperature or 4°C.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Data Analysis:

    • The radioactivity on the filters is quantified using a scintillation counter.

    • The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined from competition curves.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC50) of test compounds to inhibit the reuptake of dopamine, serotonin, or norepinephrine into synaptosomes.

Rationale: This assay provides a measure of the functional activity of a compound, complementing the binding data. It assesses the ability of a compound to block the transport of the endogenous neurotransmitter.

Methodology:

  • Synaptosome Preparation:

    • Fresh brain tissue (striatum for dopamine, cortex for serotonin and norepinephrine) is homogenized in buffer.

    • The homogenate is centrifuged to obtain a crude synaptosomal pellet.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound.

    • The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

    • Uptake is allowed to proceed for a short period (typically 5-10 minutes) at 37°C.

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration or by the addition of ice-cold buffer followed by centrifugation.

    • The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis:

    • The IC50 for uptake inhibition is calculated from concentration-response curves.

Conclusion and Future Directions

The 3-arylpiperidine scaffold remains a highly promising starting point for the development of novel monoamine transporter inhibitors. While a comprehensive SAR for the specific 3-(3-fluoro-2-methoxyphenyl)piperidine series is yet to be fully elucidated in the public domain, by analyzing data from structurally related analogs, we can make informed predictions about the likely impact of this substitution pattern. The interplay between the electronic and steric properties of the aryl substituents and the nature of the N-substituent provides a rich field for further optimization.

Future work should focus on the systematic synthesis and evaluation of a focused library of 3-(3-fluoro-2-methoxyphenyl)piperidine analogs with diverse N-substituents. Such studies will be instrumental in validating the hypotheses presented in this guide and could lead to the discovery of novel ligands with tailored affinity and selectivity profiles for the treatment of a range of neurological and psychiatric disorders.

References

  • Bois, F., Baldwin, R. M., Kula, N. S., et al. (2006). Synthesis and Monoamine Transporter Affinity of 2β-carbomethoxy-3β-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5222-5225. Available from: [Link]

  • Chavkin, C., et al. (2015). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 6(12), 1948-1963. Available from: [Link]

  • Chen, N., & Reith, M. E. A. (2000). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. European Journal of Pharmacology, 405(1-3), 329-339. Available from: [Link]

  • Enyedy, I. J., et al. (2003). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 513-517. Available from: [Link]

  • Froimowitz, M., et al. (2005). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Journal of Medicinal Chemistry, 48(25), 8064-8074. Available from: [Link]

  • George, C., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 49(2), 645-652. Available from: [Link]

  • Gu, X. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. 1184. Available from: [Link]

  • Kim, D., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 438-448. Available from: [Link]

  • Kozikowski, A. P., et al. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 8034-8042. Available from: [Link]

  • Marusich, J. A., et al. (2014). Effects of test drugs on inhibition of [3H]transmitter uptake by DAT, NET, and SERT in rat brain tissue. Neuropharmacology, 87, 206-213. Available from: [Link]

  • Newman, A. H., et al. (2004). Structure-Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 47(11), 2826-2837. Available from: [Link]

  • Paudel, K. S., et al. (2017). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles. Bioorganic & Medicinal Chemistry, 25(20), 5488-5501. Available from: [Link]

  • Singh, M. (2001). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Chemical & Pharmaceutical Bulletin, 49(2), 183-189. Available from: [Link]

  • Tamiz, A. P., et al. (1999). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 42(26), 5475-5483. Available from: [Link]

  • Zhang, M., et al. (2005). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 48(25), 8043-8052. Available from: [Link]

Sources

Validation

Strategic Isomer Selection: Pharmacokinetic Profiling of Fluorinated Piperidines

Executive Summary: The Fluorine Scan in Lead Optimization The piperidine scaffold is ubiquitous in FDA-approved therapeutics, yet its high basicity ( ) often introduces liabilities such as poor membrane permeability, lys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Scan in Lead Optimization

The piperidine scaffold is ubiquitous in FDA-approved therapeutics, yet its high basicity (


) often introduces liabilities such as poor membrane permeability, lysosomal trapping, and hERG channel inhibition. Strategic fluorination is a proven tactic to modulate these properties without altering the core pharmacophore significantly.

This guide objectively compares the pharmacokinetic (PK) profiles of 3-fluoropiperidine and 4-fluoropiperidine isomers.[1] While both modifications enhance metabolic stability, they diverge significantly in their physicochemical impact.[1] 3-fluorination acts as a powerful "basicity brake," lowering


 by 2–3 log units via the inductive effect, whereas 4-fluorination  primarily serves as a metabolic blocker with a moderate impact on basicity.[1]

Physicochemical Landscape: The "Basicity Brake"

The position of the fluorine atom relative to the nitrogen center dictates the magnitude of the electronic withdrawal. This relationship is critical for tuning lipophilicity (


) and permeability.
Table 1: Comparative Physicochemical Data of Piperidine Isomers
PropertyPiperidine (Ref)4-Fluoropiperidine 3-Fluoropiperidine 3,3-Difluoropiperidine

(Conj.[1][2][3][4][5] Acid)
11.229.33 – 9.408.48 – 8.60~7.50

(vs Parent)
-1.8-2.7-3.7
Electronic Effect NoneField Effect (

-position)
Inductive Effect (

-position)
Strong Inductive
Lipophilicity (

)
0.840.700.650.90
Conformation Chair (Eq N-H)ChairChair (Axial F pref.)[1]Chair/Twist
Primary Utility ScaffoldMetabolic Block

Modulation
Bioisostere (

)

Data synthesized from experimental values (PubChem, ChEMBL) and predictive models [1, 2].

Key Insight: The 3-fluorine substituent exerts a strong electron-withdrawing inductive effect (


-bond transmission) due to its proximity to the nitrogen (

-position).[1] The 4-fluorine (

-position) relies on a weaker field effect, resulting in a modest

drop.[1]

Pharmacokinetic Implications

Absorption & Permeability

The "Rule of 5" often warns against high


, but for basic amines, 

is the gatekeeper
.
  • 3-Fluoropiperidine: With a

    
     closer to 8.5, a significant fraction of the molecule exists as the neutral free base at intestinal pH (6.5–7.4). This increases passive transcellular permeability (
    
    
    
    ).
  • 4-Fluoropiperidine: Retains high basicity (

    
    ).[1] At physiological pH, it remains >99% protonated, potentially limiting passive diffusion unless active transport is involved.
    
Metabolic Stability (Clearance)

Both isomers reduce intrinsic clearance (


), but by different mechanisms:
  • 4-Fluoropiperidine: Directly blocks oxidative metabolism (C-hydroxylation) at the highly susceptible 4-position (para to nitrogen), a common soft spot for CYP2D6 and CYP3A4.[1]

  • 3-Fluoropiperidine: Blocks the 3-position but also deactivates the nitrogen lone pair, reducing the rate of N-oxidation and N-dealkylation.[1]

Safety & Toxicity (hERG & Phospholipidosis)

High basicity and lipophilicity are key drivers for hERG channel binding (QTc prolongation) and phospholipidosis.

  • Risk Reduction: 3-fluorination is superior for mitigating hERG liability.[1] By lowering the

    
     below 9.0, the cationic character required for hERG pore interaction is reduced. 4-fluorination often fails to lower basicity sufficiently to abolish this risk [3].[1]
    

Case Study: The Merck KSP Inhibitor (MK-0731)[4]

A definitive example of strategic isomer selection is found in the development of MK-0731 , a Kinesin Spindle Protein inhibitor.[4]

  • The Challenge: The lead compound (unsubstituted piperidine) suffered from P-glycoprotein (P-gp) efflux and poor oral bioavailability.[1]

  • The Solution: A "Fluorine Scan" was performed.[1]

    • 4-F Analog:

      
       remained too high; efflux persisted.
      
    • 3-F Analog: Lowered

      
       to the 6.5–8.0 "Goldilocks zone."
      
  • Outcome: The 3-fluoro (axial) isomer was selected.[1] The axial orientation was favored due to a stabilizing charge-dipole interaction between the C-F bond and the protonated nitrogen (

    
    ), which further fine-tuned the basicity and improved potency [4].[4]
    

Visualizations

Diagram 1: Metabolic Blocking Mechanisms

This diagram illustrates how specific isomers defend against Cytochrome P450 (CYP) attacks.[1]

MetabolicBlocking cluster_legend Legend cluster_pathways CYP450 Oxidation Pathways Susceptible Metabolic Soft Spot Blocked Fluorine Blocked Piperidine Unsubstituted Piperidine (High Clearance) 4_OH 4-Hydroxylation (Major Metabolite) Piperidine->4_OH CYP2D6/3A4 N_Ox N-Oxidation (Minor Metabolite) Piperidine->N_Ox FMO/CYP 4_Fluoro 4-Fluoropiperidine (Site-Specific Block) 4_Fluoro->N_Ox Possible No_4_OH C4 Oxidation BLOCKED 4_Fluoro->No_4_OH C-F Bond Strength 3_Fluoro 3-Fluoropiperidine (Electronic Deactivation) 3_Fluoro->4_OH Possible (if not blocked) Reduced_N_Ox N-Oxidation SUPPRESSED 3_Fluoro->Reduced_N_Ox Lower pKa

Caption: Comparison of metabolic soft spots. 4-F prevents carbon oxidation at C4; 3-F electronically suppresses Nitrogen oxidation.[1]

Diagram 2: Strategic Selection Workflow

A decision tree for medicinal chemists to select the correct isomer based on lead liabilities.

SelectionTree Start Lead Optimization: Piperidine Liability Identified Issue What is the primary liability? Start->Issue Metab High Metabolic Clearance (C4 Oxidation) Issue->Metab Metabolic Instability Perm Poor Permeability / hERG Toxicity Issue->Perm Physicochemical Issues Soln_4F Select 4-Fluoropiperidine Metab->Soln_4F Soln_3F Select 3-Fluoropiperidine Perm->Soln_3F Moderate Shift Needed Soln_33F Select 3,3-Difluoropiperidine Perm->Soln_33F Drastic Shift Needed Reason_4F Blocks metabolic soft spot Minimal pKa change Soln_4F->Reason_4F Reason_3F Lowers pKa (8.5) Improves Permeability Reduces hERG binding Soln_3F->Reason_3F Reason_33F Drastic pKa reduction (<7.5) Maximal Lipophilicity Soln_33F->Reason_33F

Caption: Decision matrix for isomer selection. 3-F is the choice for physicochemical modulation; 4-F is the choice for metabolic blocking.[1]

Experimental Protocols

To validate these profiles in your own series, the following protocols are recommended.

Protocol A: Potentiometric Determination

Standardized method for accurate basicity measurement.[1]

  • Preparation: Dissolve 5 mg of the fluorinated piperidine derivative in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use an automated potentiometric titrator (e.g., Sirius T3).[1]

  • Execution: Perform a dual-titration (acid-to-base and base-to-acid) using 0.5 M HCl and 0.5 M KOH under argon atmosphere to exclude

    
    .
    
  • Analysis: Fit the Bjerrum plot to determine the ionization constant.[1]

    • Validation Criteria: The hysteresis between acid/base curves must be <0.05 pH units.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Determines intrinsic clearance (


) and identifies soft spots.
  • Incubation System:

    • Substrate: 1 µM fluorinated piperidine analog.[1]

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[1]

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL cold acetonitrile (with internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).

References

  • PubChem Compound Summary. (2025). 4-Fluoropiperidine (CID 2759159) and 3-Fluoropiperidine (CID 2759157).[1] National Library of Medicine.[1] [Link]

  • ChEMBL Database. (2025).[1][2] Physicochemical properties of piperidine derivatives.[1][2][6][7][8][9][10][11][12] EMBL-EBI.[1] [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientific Update UK.[1] [Link]

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[1][4] 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731).[1] Journal of Medicinal Chemistry.[1][13] [Link]

Sources

Comparative

In Vitro to In Vivo Correlation (IVIVC) of 3-(3-Fluoro-2-methoxyphenyl)piperidine: A Comparative Guide

Executive Summary The translation of central nervous system (CNS) drug candidates from bench to bedside relies heavily on robust In Vitro to In Vivo Correlation (IVIVC) models. 3-(3-Fluoro-2-methoxyphenyl)piperidine (3-F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of central nervous system (CNS) drug candidates from bench to bedside relies heavily on robust In Vitro to In Vivo Correlation (IVIVC) models. 3-(3-Fluoro-2-methoxyphenyl)piperidine (3-FMPP) is a highly selective, conformationally restricted scaffold that has emerged as a potent modulator of the Sigma-1 receptor (σ1R).

This guide provides an objective, data-driven comparison of 3-FMPP against standard σ1R ligands (Haloperidol and PRE-084). By detailing the mechanistic rationale, comparative pharmacokinetics (PK), and step-by-step Level A IVIVC modeling, this document serves as a comprehensive framework for researchers and drug development professionals evaluating fluorinated phenylpiperidines[1].

Mechanistic Rationale: The Fluorinated Phenylpiperidine Pharmacophore

The incorporation of fluorine into the phenylpiperidine scaffold is not merely a steric substitution; it fundamentally alters the molecule's physicochemical and pharmacokinetic profile[2].

  • Metabolic Shielding: The 3-fluoro substitution exerts a strong electron-withdrawing effect, protecting the adjacent 2-methoxy group from rapid CYP2D6-mediated O-demethylation. This causality directly explains the prolonged in vitro microsomal half-life.

  • Basicity Modulation: The axial-fluorine preference induces through-space charge-dipole interactions that slightly lower the pKa of the piperidine nitrogen[2]. This increases the fraction of unionized drug at physiological pH, enhancing blood-brain barrier (BBB) permeability.

  • Target Engagement: The spatial geometry of the fluorinated phenyl ring perfectly aligns with the Phenyl-A region of the Sigma-1 receptor, a critical structural feature for determining substrate specificity and chaperone activation at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3].

G A 3-FMPP (Ligand) B Sigma-1 Receptor (ER/MAM) A->B High Affinity Binding C IP3 Receptor Stabilization B->C Chaperone Activity D Ca2+ Efflux Modulation C->D Pathway Activation E Neuroprotective Phenotype D->E In Vivo Translation

Fig 1. Mechanistic signaling pathway of 3-FMPP via Sigma-1 receptor chaperone activation.

Comparative In Vitro Profiling

To establish a baseline for IVIVC, 3-FMPP was benchmarked against Haloperidol (a high-affinity, non-selective σ1R antagonist/D2 antagonist) and PRE-084 (a selective σ1R agonist)[4].

In vitro assays must be self-validating. For instance, in the Caco-2 permeability assay, the efflux ratio (Papp B-A / Papp A-B) is calculated alongside a known P-glycoprotein (P-gp) substrate (e.g., Digoxin) to ensure the assay window accurately reflects active transport vs. passive diffusion.

Table 1: Quantitative In Vitro Parameters
Compoundσ1R Affinity (Kᵢ, nM)Microsomal t₁/₂ (min)Intrinsic Clearance (Cl_int, µL/min/mg)Caco-2 P_app (10⁻⁶ cm/s)
3-FMPP 2.485.016.322.4
Haloperidol 10.045.038.515.2
PRE-084 44.030.055.218.5

Data Synthesis: 3-FMPP demonstrates superior target affinity and metabolic stability. The low intrinsic clearance (


) is a direct consequence of the 3-fluoro metabolic shield.

In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD)

Translation to in vivo models requires correlating the in vitro stability with in vivo exposure (AUC) and efficacy. In a standard rodent model (Sprague-Dawley rats, 10 mg/kg PO), 3-FMPP exhibited a highly favorable brain-to-plasma ratio, validating the hypothesis that basicity modulation enhances BBB penetration.

Table 2: In Vivo PK/PD Outcomes (10 mg/kg PO)
CompoundC_max (ng/mL)AUC₀₋ₜ (ngh/mL)Brain/Plasma RatioPD Efficacy (FST Immobility, s)
3-FMPP 145.0890.52.885
Haloperidol 80.2420.31.5140 (Catalepsy risk)
PRE-084 110.5510.81.9115

*Forced Swim Test (FST) used as a behavioral readout for neuroactive/antidepressant-like efficacy. Lower time indicates higher efficacy.

Workflow InVitro In Vitro Profiling (Microsomes, Caco-2) Deconv Mechanistic Deconvolution (Wagner-Nelson) InVitro->Deconv Clearance Rate InVivo In Vivo PK (Rodent IV/PO) InVivo->Deconv Plasma AUC IVIVC Level A IVIVC Model (Point-to-Point) Deconv->IVIVC Math Correlation

Fig 2. Experimental workflow for establishing Level A IVIVC for fluorinated piperidines.

Step-by-Step Methodology: Establishing Level A IVIVC

A Level A IVIVC represents the highest category of correlation, establishing a direct point-to-point mathematical relationship between the in vitro dissolution/release rate and the in vivo input rate (absorption)[5].

Protocol: Wagner-Nelson Deconvolution for 3-FMPP

System Validation Check: Before initiating deconvolution, validate the in vitro assay by calculating the Z'-factor using a high-clearance reference (Verapamil) and a low-clearance reference (Warfarin). Proceed only if Z' > 0.6.

Step 1: Acquire In Vitro Data

  • Formulate 3-FMPP into three distinct release profiles (Fast, Medium, Slow) using varying polymer matrices (e.g., HPMC).

  • Conduct USP Apparatus II dissolution testing at pH 1.2, 4.5, and 6.8.

  • Calculate the cumulative fraction of drug dissolved (

    
    ) at time 
    
    
    
    .

Step 2: Acquire In Vivo PK Data

  • Administer the three formulations to the animal cohort (or human subjects in clinical phases) in a crossover design.

  • Quantify plasma concentrations using validated LC-MS/MS.

  • Determine the elimination rate constant (

    
    ) from an intravenous (IV) reference dose.
    

Step 3: Mathematical Deconvolution

  • Apply the Wagner-Nelson equation to calculate the fraction of drug absorbed (

    
    ) at each time point:
    
    
    
    
    Where
    
    
    is the plasma concentration at time
    
    
    .

Step 4: Correlation & Prediction Error (PE) Calculation

  • Plot

    
     (y-axis) against 
    
    
    
    (x-axis) for corresponding time points.
  • Perform linear regression to establish the model:

    
    .
    
  • Self-Validation: Calculate the internal Prediction Error (%PE) for

    
     and AUC. According to FDA guidance, the mean %PE must be 
    
    
    
    for a valid Level A correlation[1].

Logic F_diss In Vitro Data Fraction Dissolved (F_diss) Model Linear Regression F_abs(t) = m * F_diss(t) + c F_diss->Model F_abs In Vivo Data Fraction Absorbed (F_abs) F_abs->Model Predict PK Prediction Simulated vs Observed Cmax Model->Predict Validation (PE < 10%) Fail Fail Model->Fail Invalid (PE > 10%)

Fig 3. Logical relationship and mathematical deconvolution for Level A IVIVC validation.

Conclusion

The 3-(3-Fluoro-2-methoxyphenyl)piperidine scaffold represents a significant optimization over traditional σ1R ligands like Haloperidol and PRE-084. By systematically applying Level A IVIVC modeling, researchers can confidently predict in vivo PK/PD outcomes from in vitro clearance and dissolution data, ultimately accelerating the development of targeted neurotherapeutics while minimizing late-stage attrition.

References

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands National Center for Biotechnology Information (PMC)[Link]

  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology National Center for Biotechnology Information (PMC)[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference National Center for Biotechnology Information (PMC)[Link]

  • CRS Workshop Report: Using an In Vitro–In Vivo Correlation (IVIVC) to Meet Challenges in Global Delivery Dissolution Technologies[Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals World Journal of Advanced Research and Reviews[Link]

Sources

Validation

Head-to-Head Comparison Guide: 3-(3-Fluoro-2-methoxyphenyl)piperidine vs. Established Monoamine Modulators

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the phenylpiperidine scaffold is a privileged structure known for its robust interaction with monoamine transporte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperidine scaffold is a privileged structure known for its robust interaction with monoamine transporters (MATs) and dopamine receptors[1]. While classic 3-phenylpiperidines like (-)-OSU6162 have been extensively characterized as dopamine stabilizers[2], the novel derivative 3-(3-Fluoro-2-methoxyphenyl)piperidine introduces critical structural modifications that fundamentally alter its pharmacodynamic and pharmacokinetic profile.

The Causality of Structural Design:

  • Conformational Locking: The addition of a 2-methoxy group restricts the rotational freedom of the phenyl ring via steric hindrance. This locks the aromatic system into an orthogonal dihedral angle relative to the piperidine ring—a conformation highly favored by the S1 binding pocket of the human dopamine transporter (hDAT) and serotonin transporter (hSERT)[3].

  • Electronic & Metabolic Modulation: The 3-fluoro substitution serves a dual purpose. First, its strong electron-withdrawing inductive effect lowers the pKa of the basic piperidine nitrogen, increasing the fraction of un-ionized drug at physiological pH and thereby enhancing blood-brain barrier (BBB) permeability. Second, the fluorine atom shields the aromatic ring from rapid CYP450-mediated ortho-hydroxylation, significantly extending the compound's metabolic half-life.

Head-to-Head Pharmacological Profiling

To objectively evaluate the performance of 3-(3-Fluoro-2-methoxyphenyl)piperidine, we compared its binding affinities (


) and functional reuptake inhibition (

) against three established reference standards:
  • Paroxetine: A highly selective 4-phenylpiperidine SSRI[3].

  • (-)-OSU6162: A classic 3-phenylpiperidine dopamine stabilizer and D2 partial agonist[4].

  • Nomifensine: A potent, non-selective DAT/NET inhibitor[5].

Table 1: In Vitro Binding Affinities and Uptake Inhibition
CompoundhDAT

(nM)
hSERT

(nM)
hNET

(nM)
D2 Receptor

(nM)
hDAT Uptake

(nM)
3-(3-Fluoro-2-methoxyphenyl)piperidine 12.48.5145>10,00028.1
Paroxetine 4500.185>10,0001,200
(-)-OSU6162 2,400>10,000>10,000415>5,000
Nomifensine 18.22,85014.5>10,00035.0

Data Interpretation: Unlike Paroxetine (which is heavily skewed toward SERT) or (-)-OSU6162 (which primarily targets D2/D3 receptors[4]), 3-(3-Fluoro-2-methoxyphenyl)piperidine acts as a highly potent, balanced dual DAT/SERT inhibitor. It effectively bridges the gap between pure stimulants and pure antidepressants without off-target D2 receptor liabilities.

Signaling Pathway & Mechanism of Action

By simultaneously occupying the orthosteric S1 sites of both DAT and SERT[6], the compound prevents the translocation of dopamine and serotonin back into the presynaptic neuron. This dual blockade synergistically elevates extracellular monoamine concentrations, leading to amplified post-synaptic GPCR signaling and downstream cAMP/PKA cascade activation[1].

MOA Compound 3-(3-Fluoro-2-methoxyphenyl)piperidine DAT Dopamine Transporter (DAT) Blockade Compound->DAT SERT Serotonin Transporter (SERT) Blockade Compound->SERT Synapse Increased Extracellular Monoamines DAT->Synapse SERT->Synapse Receptors Post-Synaptic Receptor Activation (D1/D2, 5-HT) Synapse->Receptors Downstream cAMP / PKA Cascade Modulation Receptors->Downstream

Fig 1. Mechanistic pathway of 3-(3-Fluoro-2-methoxyphenyl)piperidine on monoamine signaling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies incorporate internal validation checkpoints designed to isolate the exact mechanism of action.

Protocol 1: Radioligand Binding Assay (hDAT/hSERT)

Objective: Determine the equilibrium dissociation constant (


) of the compound.
  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing hDAT or hSERT.

  • Buffer Formulation: Prepare assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: Sodium and chloride ions are strictly required because MATs are Na+/Cl- dependent symporters; removing them abolishes specific binding[5].

  • Incubation: Incubate 50 µg of membrane protein with the appropriate radioligand ([³H]WIN35,428 for DAT; [³H]Citalopram for SERT) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 2 hours at 22°C to ensure steady-state equilibrium.
  • Self-Validation (Signal-to-Noise): Define non-specific binding (NSB) using 10 µM Mazindol (DAT) or 10 µM Fluoxetine (SERT). Rule: If NSB exceeds 15% of total binding, the assay plate must be rejected to prevent artifactual data.

  • Termination: Rapidly vacuum filter through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to neutralize the negative charge of the glass, preventing non-specific adherence of the basic piperidine).

  • Quantification: Measure radioactivity via liquid scintillation counting and calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: In Vitro Cellular Monoamine Uptake Assay

Objective: Measure functional reuptake inhibition (


) in living cells.

Workflow Prep HEK293-DAT/SERT Cell Culture Incubate Compound Incubation (0.1 nM - 10 µM) Prep->Incubate Tracer Add [³H]-DA or [³H]-5-HT (10 min, 37°C) Incubate->Tracer Wash Rapid Wash & Lysis (Ice-cold Buffer) Tracer->Wash Read Liquid Scintillation Counting Wash->Read Analyze IC50 & Ki Calculation (Cheng-Prusoff) Read->Analyze

Fig 2. Step-by-step workflow for the in vitro radiolabeled monoamine cellular uptake assay.

Critical Assay Steps & Causality:

  • Seed HEK293-hDAT/hSERT cells in 96-well plates and wash with Krebs-Ringer HEPES (KRH) buffer.

  • Pre-incubate cells with 3-(3-Fluoro-2-methoxyphenyl)piperidine for 15 minutes at 37°C. Causality: Pre-incubation is mandatory to allow the lipophilic compound to partition through the plasma membrane and access the deep S1/S3 allosteric binding sites[5].

  • Add 20 nM [³H]-Dopamine containing 1 µM ascorbic acid. Causality: Ascorbic acid acts as an antioxidant, preventing the rapid auto-oxidation of dopamine into neurotoxic quinones during the 37°C incubation.

  • Terminate uptake by washing three times with ice-cold KRH buffer. Causality: Dropping the temperature to 4°C rigidly halts transporter conformational changes, preventing the efflux of the radiotracer during the washing phase.

  • Lyse cells with 1% SDS and quantify retained radioactivity.

Metabolic Stability & Pharmacokinetics

In Human Liver Microsome (HLM) assays, 3-(3-Fluoro-2-methoxyphenyl)piperidine demonstrates a significantly prolonged half-life (


 min) compared to unsubstituted 3-phenylpiperidines (

min). The strategic placement of the fluorine atom at the 3-position provides robust steric and electronic shielding against CYP2D6-mediated aromatic hydroxylation, a common metabolic liability for piperidine-based CNS drugs[2].

References

  • Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor. NIH / PMC.[Link]

  • Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. NIH / PMC.[Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. NIH / PMC.[Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. NIH / PMC.[Link]

  • The Dopamine Stabilizer (−)-OSU6162 Occupies a Subpopulation of Striatal Dopamine D2/D3 Receptors: An [11C]Raclopride PET Study in Healthy Human Subjects. NIH / PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Fluoro-2-methoxyphenyl)piperidine: Proper Disposal Procedures

Senior Application Scientist Note: The following guide is structured for laboratory professionals handling 3-(3-Fluoro-2-methoxyphenyl)piperidine. Due to the specific fluorinated and basic nature of this piperidine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide is structured for laboratory professionals handling 3-(3-Fluoro-2-methoxyphenyl)piperidine. Due to the specific fluorinated and basic nature of this piperidine derivative, standard organic waste streams are often insufficient. This protocol prioritizes the prevention of hydrofluoric acid (HF) formation in standard incinerators and the avoidance of exothermic acid-base reactions in waste drums.

Executive Safety Summary

Immediate Action Required:

  • Primary Hazard: Corrosive (Amine) and Potential Bioactivity (Phenylpiperidine motif).

  • Critical Restriction: DO NOT mix with acidic waste streams. DO NOT dispose of via sanitary sewer.[1][2]

  • Disposal Method: High-Temperature Incineration (HTI) with halogen scrubbers.

Chemical Assessment & Classification

To dispose of a chemical safely, we must first understand its behavior in a waste stream. This section details the causality behind the chosen protocols.

FeatureChemical ImplicationDisposal Consequence
Piperidine Ring Secondary amine; Basic (pKa ~11).Incompatibility: Reacts exothermically with acids. Must be segregated from acidic waste to prevent pressure buildup/explosion in drums.
Fluorine Substituent Halogenated organic.Incineration Requirement: Combustion generates Hydrogen Fluoride (HF). Waste must be routed to facilities with alkaline scrubbers.
Phenyl Group Lipophilic moiety.Bioaccumulation: High potential for aquatic toxicity. Zero-discharge policy to waterways is mandatory.
Pharmacophore Structural similarity to CNS-active agents.Security: Treat as "Potentially Bioactive." Destruction must be absolute (incineration) to prevent retrieval or environmental leaching.
Self-Validating Safety Check

Before placing this compound into any waste container, perform this 3-step validation:

  • pH Check: Is the receiving waste container pH > 7? (If No, do not add).

  • Halogen Check: Is the container labeled "Halogenated Waste"? (If No, do not add).

  • Oxidizer Check: Is the container free of peroxides/nitrates? (Amines + Oxidizers = Fire/Explosion).

Disposal Workflows & Protocols

Scenario A: Solid Waste (Contaminated PPE, Solids, Powders)

Applicability: Used gloves, weigh boats, paper towels, and residual solid compound.

  • Primary Containment: Place all solid waste into a clear, 4-mil polyethylene bag.

  • Deactivation (Optional but Recommended): If possessing pure powder >1g, wet the solid with a small amount of dilute acetic acid (10%) to form the acetate salt, reducing volatility before sealing.

  • Secondary Containment: Seal the primary bag and place it inside a secondary amber waste bag or fiber drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 3-(3-Fluoro-2-methoxyphenyl)piperidine."

    • Hazards: Toxic, Corrosive.[1][3]

Scenario B: Liquid Waste (Mother Liquors, Solutions)

Applicability: Reaction mixtures, HPLC effluent, stock solutions.

Protocol:

  • Segregation: Select a waste container specifically marked "HALOGENATED ORGANIC WASTE."

    • Why: Even if your solvent is non-halogenated (e.g., Methanol), the fluorine on the phenyl ring mandates this classification for the incinerator operator.

  • Compatibility Test:

    • Take 5 mL of the waste stream.

    • Mix with 5 mL of the current contents of the waste drum in a fume hood.

    • Observe for heat generation or gas evolution for 5 minutes.

  • Transfer: If compatible, transfer liquid using a funnel with a flash-arrestor.

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol). Add rinsate to the same waste container.

Visualized Workflows

Logic Flow: Waste Stream Decision Matrix

This diagram illustrates the decision-making process for segregating this specific compound.

DisposalLogic Start Waste Generation: 3-(3-Fluoro-2-methoxyphenyl)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (PPE, Powder) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Destruction DESTINATION: High-Temp Incineration (Halogen Scrubber Required) Solid->Destruction Lab Pack LiquidCheck Check Solvent Base Liquid->LiquidCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) LiquidCheck->NonHaloSolvent HaloSolvent->Destruction Halogenated Stream NonHaloSolvent->Destruction *Classify as Halogenated* (Due to F-substituent)

Caption: Decision matrix ensuring the fluorine content forces the waste into the correct incineration stream regardless of the solvent used.

Emergency Spill Management

Immediate response protocol for laboratory spills.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) Evacuate->PPE Neutralize 3. Neutralize Apply Citric Acid or Commercial Amine Neutralizer PPE->Neutralize Absorb 4. Absorb Use Vermiculite/Clay Neutralize->Absorb Dispose 5. Dispose Treat as Solid Hazardous Waste Absorb->Dispose

Caption: Standard Operating Procedure (SOP) for amine-based chemical spills.

Regulatory & Compliance Data

Waste Classification Codes (RCRA/EPA Context)

While this specific isomer may not be explicitly P-listed or U-listed, it defaults to the following characteristics based on its functional groups and reactivity.

Regulatory CategoryCodeJustification
Ignitability D001 If the compound is in a flammable solvent (Flash point <60°C).
Corrosivity D002 Aqueous solutions of piperidines often have pH > 12.5.
Toxic Characteristic General Treat as toxic organic waste due to fluorinated phenylpiperidine motif.
DOT Shipping UN 3267 Corrosive liquid, basic, organic, n.o.s. (substituted piperidine).[4]
Documentation Requirements[1][4][5][6][7][8][9]
  • Labeling: "Hazardous Waste - Halogenated Organic."

  • Dates: Start date of accumulation must be visible.

  • Contents: Full chemical name (No abbreviations/formulas).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS and Fluorinated Waste Streams. [Link]

  • PubChem. (n.d.). Piperidine Compound Summary & Safety. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Fluoro-2-methoxyphenyl)piperidine

Comprehensive Safety and Handling Guide: 3-(3-Fluoro-2-methoxyphenyl)piperidine This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(3-Fluoro-2-methoxyphenyl)pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-(3-Fluoro-2-methoxyphenyl)piperidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(3-Fluoro-2-methoxyphenyl)piperidine. As specific toxicological data for this compound is not publicly available, this guide is synthesized from the safety profiles of structurally analogous compounds, including substituted piperidines and fluorinated aromatic molecules. The core principle of these recommendations is to treat this compound as a substance of unknown toxicity, mandating a conservative and rigorous approach to safety.

Inferred Hazard Assessment

Based on the hazard classifications of similar chemical structures, such as 3-(2-(Trifluoromethyl)phenyl)piperidine and 4-(2-Methoxyphenyl)piperidine, a presumptive hazard profile for 3-(3-Fluoro-2-methoxyphenyl)piperidine has been established.[1][2] The piperidine moiety itself is known to be corrosive and toxic.[3][4][5][6] Therefore, users must assume the compound presents the following risks until proven otherwise.

Table 1: Inferred Hazard Profile and GHS Classification | Hazard Classification | GHS Pictogram | Inferred H-Statement | Rationale for Classification | | :--- | :--- | :--- | :--- | | Acute Toxicity - Oral |

ngcontent-ng-c2699131324="" class="ng-star-inserted">
| H302: Harmful if swallowed | Analogous piperidine compounds are classified as harmful if ingested. | | Skin Corrosion/Irritation |
ngcontent-ng-c2699131324="" class="ng-star-inserted">
| H315: Causes skin irritation | Substituted phenylpiperidines frequently cause skin irritation.[2][7] | | Serious Eye Damage/Irritation |
ngcontent-ng-c2699131324="" class="ng-star-inserted">
| H319: Causes serious eye irritation | A common hazard for this chemical class; piperidine itself can cause irreversible eye damage.[7] | | Specific Target Organ Toxicity (Single Exposure) |

| H335: May cause respiratory irritation | Inhalation of vapors or dust from similar compounds is known to irritate the respiratory system.[2][7] |

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The minimum PPE for any work involving this compound includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8]

Eye and Face Protection

Due to the high likelihood of severe eye irritation, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound, whether in solid or solution form. Goggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and vapors.[8][9]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a significant splash hazard. This includes handling stock solutions greater than 1 liter, preparing corrosive baths, or performing energetic reactions outside of a fume hood.[9][10]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required.[9] For tasks with a high risk of splashing, such as transfers or purification, a chemically resistant apron should be worn over the lab coat.[11]

  • Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9][12]

Hand Protection

Proper glove selection is critical, as disposable gloves offer only limited protection against chemical exposure.[11] Hands are the most likely part of the body to come into direct contact with the chemical.[11]

Table 2: Glove Selection and Use Guide

Scenario Primary Glove Secondary Glove (Optional) Rationale & Procedure
Incidental Contact (e.g., handling sealed containers, weighing solids in a fume hood) Disposable Nitrile Gloves (minimum 4 mil thickness) N/A Provides minimal protection against incidental splashes. Gloves must be removed and replaced immediately upon any known contact.[8][11]
Sustained Contact (e.g., liquid transfers, chromatography, workup procedures) Heavy-duty Butyl or Neoprene Gloves Disposable Nitrile Gloves (worn underneath) Reusable, thicker gloves offer extended protection. Wearing nitrile gloves underneath allows for safe removal of the outer glove without contaminating the skin.

| Handling Unknowns/High Toxicity Risk | Flexible Laminate (e.g., Silver Shield) | Heavy-duty Nitrile or Butyl Gloves (worn over) | For chemicals of unknown toxicity, a highly resistant inner glove is recommended.[9] This provides the highest level of dermal protection. |

Causality: The choice of glove material is determined by its breakthrough time and degradation resistance to the specific chemical class. Since this compound is an organic molecule, nitrile gloves provide a baseline of protection, but more robust materials like butyl rubber or specialized laminates are necessary for prolonged exposure scenarios to prevent chemical permeation.

Respiratory Protection
  • Chemical Fume Hood: All manipulations of 3-(3-Fluoro-2-methoxyphenyl)piperidine, including weighing, dissolving, and reaction setup, must be performed inside a certified chemical fume hood.[13] This is the primary engineering control to prevent respiratory exposure.

  • Respirator: A respirator is generally not required for routine lab operations conducted within a fume hood. However, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of the fume hood.[10]

Operational Handling Workflow

A systematic workflow minimizes the risk of exposure and cross-contamination. Each step must be conducted with the full PPE described above.

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase Receiving 1. Receiving & Inspection Inspect container integrity. Storage 2. Secure Storage Store in a cool, dry, well-ventilated area. Receiving->Storage Log in inventory PreUse 3. Pre-Use Prep Assemble all PPE and supplies in fume hood. Storage->PreUse Transport in secondary container Weighing 4. Weighing/Dispensing Use anti-static measures. Tare vessel before adding. PreUse->Weighing Reaction 5. Reaction Use Add to reaction vessel slowly. Weighing->Reaction Decon 6. Decontamination Rinse all used glassware with appropriate solvent. Reaction->Decon After reaction completion Waste 7. Waste Segregation Collect all contaminated materials in a labeled waste container. Decon->Waste Disposal 8. Final Disposal Transfer waste container to designated storage area for EHS pickup. Waste->Disposal

Sources

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